1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQZTQYRYZPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339115-53-5 | |
| Record name | 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoroethyl group onto the azetidine scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This document details a scientifically sound, multi-step synthesis commencing from commercially available precursors. Each experimental stage is presented with a detailed, step-by-step protocol, underpinned by a discussion of the mechanistic rationale and strategic considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important fluorinated azetidine derivative.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding to biological targets.[1] The introduction of fluorine atoms, particularly the trifluoromethyl or trifluoroethyl group, into drug candidates is a widely employed strategy to improve metabolic stability, modulate pKa, and enhance membrane permeability.[2] Consequently, the synthesis of azetidine derivatives bearing a trifluoroethyl substituent is of significant interest to the pharmaceutical industry. This compound serves as a versatile scaffold for the development of novel therapeutics with potentially superior pharmacological profiles.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence, starting from the commercially available ethyl azetidine-3-carboxylate hydrochloride. The overall strategy involves:
-
Preparation of the Free Azetidine Ester: Neutralization of ethyl azetidine-3-carboxylate hydrochloride to yield the free secondary amine.
-
N-Trifluoroethylation: Introduction of the 2,2,2-trifluoroethyl group onto the azetidine nitrogen via a reductive amination protocol.
-
Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.
This approach is designed for efficiency, scalability, and the use of readily accessible reagents and mild reaction conditions where possible.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Preparation of Ethyl azetidine-3-carboxylate (Free Base)
The initial step involves the liberation of the free secondary amine from its hydrochloride salt. This is a standard acid-base neutralization reaction, crucial for rendering the nitrogen nucleophilic for the subsequent N-alkylation step.
Protocol:
-
To a stirred suspension of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a mild inorganic base such as sodium bicarbonate (1.1 eq) or triethylamine (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the dissolution of the solid starting material.
-
Filter the resulting mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield ethyl azetidine-3-carboxylate as an oil. This crude product is often of sufficient purity for use in the next step without further purification.
Causality of Experimental Choices:
-
Base Selection: A mild base like sodium bicarbonate or triethylamine is chosen to avoid potential side reactions such as ester hydrolysis that could occur with stronger bases.
-
Solvent: Dichloromethane or diethyl ether are good choices due to their inertness and the ease with which they can be removed.
-
Temperature: The reaction is initiated at 0 °C to control any potential exotherm from the neutralization, although the reaction is generally not highly energetic.
Step 2: N-Trifluoroethylation via Reductive Amination
The key N-trifluoroethylation is proposed to proceed via a practical and catalyst-free reductive amination of the secondary amine with trifluoroacetic acid.[2] This method offers excellent functional group tolerance and avoids the use of more hazardous alkylating agents.[2][3]
Protocol:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add trifluoroacetic acid (1.75 eq) to the solution.
-
Slowly add a silane reducing agent, such as phenylsilane (PhSiH₃), to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate.
Mechanistic Rationale:
The reaction is believed to proceed through the formation of an intermediate silyl ester from the reaction of trifluoroacetic acid and phenylsilane. This species then acts as the trifluoroethylating agent. The secondary amine attacks this intermediate, and subsequent reduction leads to the formation of the N-trifluoroethylated product. This one-pot procedure is highly efficient and avoids the isolation of sensitive intermediates.[2]
Figure 2: Simplified schematic of the reductive amination process.
Alternative N-Trifluoroethylation Strategy:
An alternative approach for the N-trifluoroethylation is the direct alkylation of ethyl azetidine-3-carboxylate with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide, in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine. This method, while conceptually straightforward, may require more stringent reaction conditions and the handling of potentially more reactive and less stable alkylating agents.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process, which can lead to higher yields.[4][5][6][7][8]
Protocol (Alkaline Hydrolysis):
-
Dissolve ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (1.5-2.0 eq) or lithium hydroxide.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl) at 0 °C.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality of Experimental Choices:
-
Reaction Conditions: Alkaline hydrolysis is chosen for its irreversibility, driving the reaction to completion.[6] Heating under reflux accelerates the rate of reaction.
-
Acidification: The final product is a carboxylic acid, which is soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to protonate the carboxylate and allow for extraction into an organic solvent.[5]
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₈F₃NO₂[9] |
| Molecular Weight | 183.13 g/mol |
| Appearance | Expected to be a solid |
| SMILES | C1C(CN1CC(F)(F)F)C(=O)O[9] |
| InChI | InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12)[9] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic signals for the azetidine ring protons, the methylene protons of the trifluoroethyl group (a quartet due to coupling with the fluorine atoms), and a broad singlet for the carboxylic acid proton, typically in the 10-12 ppm region.[10]
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbons of the azetidine ring, and the carbons of the trifluoroethyl group, with the trifluoromethyl carbon showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
Conclusion
This technical guide outlines a practical and efficient synthetic route for the preparation of this compound. The described three-step sequence, beginning with a commercially available starting material, employs reliable and well-documented chemical transformations. The key N-trifluoroethylation step is achieved through a modern, catalyst-free reductive amination protocol, offering a safe and scalable alternative to traditional alkylation methods. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this valuable fluorinated building block for the development of next-generation therapeutics.
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MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]
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An In-Depth Technical Guide to the Core Structural Attributes of 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid (CAS 1339115-53-5)
Disclaimer: As of the latest literature review, there is no specific published scientific or patent literature detailing the synthesis, characterization, or biological activity of 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid (CAS 1339115-53-5). Consequently, this document provides a comprehensive analysis of its core structural components—the azetidine-3-carboxylic acid scaffold and the N-(2,2,2-trifluoroethyl) moiety—to infer its potential applications and characteristics in the context of drug discovery and medicinal chemistry. A hypothetical workflow for its synthesis and characterization is also presented based on established chemical principles.
Executive Summary
This compound is a synthetic, non-natural amino acid derivative. While specific data for this compound is not publicly available, its constituent parts suggest its role as a valuable building block in medicinal chemistry. The azetidine ring offers a rigid, three-dimensional scaffold that can improve the physicochemical properties of a drug candidate. The trifluoroethyl group is a well-established moiety for modulating basicity and enhancing metabolic stability and cell permeability. This guide will deconstruct these two key features to provide a foundational understanding of the potential utility of this compound in the design of novel therapeutics.
Physicochemical Properties
The fundamental properties of this compound, derived from its chemical structure, are summarized below.
| Property | Value | Source |
| CAS Number | 1339115-53-5 | N/A |
| Molecular Formula | C₆H₈F₃NO₂ | [1][2] |
| Molecular Weight | 183.13 g/mol | [1][2] |
| SMILES | O=C(O)C1CN(CC(F)(F)F)C1 | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (predicted) | N/A |
Deconstruction of the Core Structure
The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in modern drug discovery.[3] Its incorporation into a molecule can confer several advantageous properties:
-
Structural Rigidity and Three-Dimensionality: Unlike flexible aliphatic chains, the strained azetidine ring provides a conformationally restricted scaffold. This rigidity can lead to higher binding affinity for a biological target by reducing the entropic penalty upon binding.[3]
-
Improved Physicochemical Properties: The presence of the azetidine motif can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional ring systems.[4]
-
Proline Bioisostere: Azetidine-2-carboxylic acid is a well-known proline analogue that can be incorporated into peptides to alter their conformation. While the title compound is a β-amino acid (azetidine-3-carboxylic acid), it can still serve as a rigid spacer or introduce a key vector for interaction with a target protein.
The N-(2,2,2-Trifluoroethyl) Moiety: Modulating for Potency and Stability
The introduction of a 2,2,2-trifluoroethyl group onto a nitrogen atom is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. The electron-withdrawing nature of the trifluoromethyl group has several important consequences:
-
Reduced Basicity (pKa): The trifluoroethyl group significantly lowers the pKa of the azetidine nitrogen compared to a simple alkyl substituent. This can be crucial for avoiding off-target effects, such as hERG channel binding, and for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Lipophilicity and Permeability: The fluorine atoms can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
Hypothetical Workflow for Synthesis and Characterization
While a specific, validated protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions. The following represents a hypothetical, yet scientifically grounded, approach.
Proposed Synthetic Pathway
A potential synthesis could involve the N-alkylation of a suitable azetidine-3-carboxylic acid precursor with a trifluoroethylating agent.
Caption: Hypothetical two-step synthesis of this compound.
Step-by-Step Hypothetical Protocol
Step 1: N-Trifluoroethylation of Azetidine-3-carboxylic acid ester
-
To a solution of a suitable ester of azetidine-3-carboxylic acid (e.g., ethyl ester) in an aprotic solvent such as acetonitrile, add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Cool the reaction mixture to 0 °C.
-
Slowly add an electrophilic trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the ester-protected intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran and water.
-
Add an excess of lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Standard Characterization Methods
The identity and purity of the synthesized compound would be confirmed using a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the chemical structure and the successful incorporation of the trifluoroethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Potential Applications in Drug Discovery
Given its structural features, this compound is likely utilized as a building block for the synthesis of more complex molecules in drug discovery programs. Its carboxylic acid handle allows for amide bond formation with a wide range of amines, while the trifluoroethylated azetidine core imparts the desirable properties discussed previously.
Caption: Role as a building block in a drug discovery workflow.
This compound could be particularly useful in the design of inhibitors for enzymes that recognize proline or other small amino acids, or in the development of ligands for G-protein coupled receptors where a rigid scaffold is required to orient key pharmacophoric features.
Conclusion
While a comprehensive, data-rich technical guide on this compound cannot be compiled due to the absence of specific literature, a thorough analysis of its constituent structural motifs provides significant insight into its potential value for medicinal chemists. The combination of a rigid, solubility-enhancing azetidine core with a pKa-modulating and metabolically stable trifluoroethyl group makes this compound a potentially valuable tool for the construction of novel drug candidates. The hypothetical synthetic and characterization workflows presented here provide a scientifically plausible framework for its preparation and validation in a research setting.
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An In-depth Technical Guide to the Solubility and Stability of Trifluoroethylated Azetidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Azetidine-Based Drug Discovery
Azetidine carboxylic acids, rigid four-membered ring structures, are increasingly utilized as proline bioisosteres in medicinal chemistry. Their incorporation into small molecule therapeutics can impart unique conformational constraints, leading to improved potency and selectivity.[1] A key challenge in the development of azetidine-containing drug candidates, however, lies in modulating their physicochemical properties to achieve optimal pharmacokinetic profiles. Trifluoroethylation, the introduction of a 2,2,2-trifluoroethyl group, represents a powerful strategy to fine-tune these properties, particularly solubility and metabolic stability.[2]
This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of trifluoroethylated azetidine carboxylic acids. We will delve into the mechanistic underpinnings of how this specific fluorinated motif influences aqueous and organic solubility, as well as the inherent stability of these compounds under various pharmaceutically relevant conditions. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively harness the potential of trifluoroethylation in the design of novel therapeutics.
Understanding the Physicochemical Impact of Trifluoroethylation
The introduction of a trifluoroethyl group onto an azetidine carboxylic acid scaffold induces significant changes in its electronic and steric properties. These modifications, in turn, have a profound impact on solubility and stability.
The Trifluoroethyl Group: A Unique Modulator of Molecular Properties
The trifluoroethyl group is a potent electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This inductive effect can influence the pKa of nearby functional groups, such as the azetidine nitrogen and the carboxylic acid. Furthermore, the trifluoroethyl group is significantly more lipophilic than its non-fluorinated ethyl counterpart, a critical factor in modulating a molecule's solubility profile.[3]
Section 1: Solubility of Trifluoroethylated Azetidine Carboxylic Acids
The solubility of a drug candidate is a critical determinant of its bioavailability and overall developability. Trifluoroethylation can be a double-edged sword, offering avenues to enhance solubility in certain media while potentially decreasing it in others.
Theoretical Framework: How Trifluoroethylation Influences Solubility
The impact of trifluoroethylation on solubility is a complex interplay of several factors:
-
Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity (logP) of a molecule.[1] This generally leads to decreased aqueous solubility and increased solubility in non-polar organic solvents.
-
Crystal Lattice Energy: The introduction of fluorine can alter the intermolecular interactions within the crystal lattice. While fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can either increase or decrease the crystal lattice energy and, consequently, impact solubility.
-
pKa Modulation: The electron-withdrawing nature of the trifluoroethyl group can lower the pKa of the azetidine nitrogen, making it less basic. This can affect the ionization state of the molecule at a given pH, thereby influencing its aqueous solubility.[4]
Expected Solubility Profile in Different Media
While specific experimental data for trifluoroethylated azetidine carboxylic acids is not abundant in the public domain, we can predict general trends based on the principles of physical organic chemistry.
| Solvent System | Expected Solubility Trend vs. Non-Fluorinated Analog | Rationale |
| Aqueous Media (e.g., PBS, pH 7.4) | Likely Decreased | The significant increase in lipophilicity imparted by the trifluoroethyl group is expected to dominate, leading to lower solubility in polar, aqueous environments. |
| Non-Polar Organic Solvents (e.g., Dichloromethane, Toluene) | Likely Increased | The increased lipophilic character of the molecule will enhance its affinity for non-polar organic solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Variable | Solubility in these solvents will depend on a balance of polarity and the ability of the solvent to disrupt the crystal lattice. The outcome is less predictable without experimental data. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Likely Decreased | While these solvents have some polar character, the increased lipophilicity of the trifluoroethylated compound will likely reduce its solubility compared to the more polar, non-fluorinated analog. |
Experimental Workflow: Assessing Solubility
To experimentally determine the solubility of trifluoroethylated azetidine carboxylic acids, both kinetic and thermodynamic solubility assays are recommended.
Caption: A comparative workflow for kinetic and thermodynamic solubility assessment.
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the trifluoroethylated azetidine carboxylic acid in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 µM to 200 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate.
-
Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer to determine the point of precipitation.
-
LC-MS/MS: Alternatively, centrifuge the plate, and analyze the supernatant by LC-MS/MS to quantify the amount of compound that remains in solution.
-
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
-
Sample Preparation: Add an excess amount of the solid trifluoroethylated azetidine carboxylic acid to a vial containing a known volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.
Section 2: Stability of Trifluoroethylated Azetidine Carboxylic Acids
The chemical stability of a drug candidate is paramount for its successful development, manufacturing, and storage. The trifluoroethyl ester moiety, while offering potential benefits, can also introduce a liability in the form of hydrolytic instability.
Theoretical Framework: Understanding Degradation Pathways
The primary degradation pathway for trifluoroethylated azetidine carboxylic acids is expected to be hydrolysis of the trifluoroethyl ester.
-
Ester Hydrolysis: The ester can be cleaved under both acidic and basic conditions to yield the parent carboxylic acid and 2,2,2-trifluoroethanol.[2]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] The electron-withdrawing trifluoroethyl group is expected to make the carbonyl carbon more electrophilic, thus accelerating the rate of basic hydrolysis.[7]
-
Expected Stability Profile under Different Conditions
Based on the principles of ester hydrolysis, the following stability profile can be anticipated.
| Condition | Expected Stability | Rationale |
| Acidic (pH 1-3) | Moderately Stable | Acid-catalyzed hydrolysis is expected to occur, but likely at a slower rate than base-catalyzed hydrolysis.[8] |
| Neutral (pH 6-8) | Moderately Stable to Labile | While neutral hydrolysis is generally slow for many esters, the activating effect of the trifluoroethyl group may lead to noticeable degradation over time, particularly at the higher end of this pH range. |
| Basic (pH 9-12) | Labile | The trifluoroethyl ester is expected to be highly susceptible to base-catalyzed hydrolysis. Studies have shown that trifluoroethyl esters hydrolyze significantly faster than their non-fluorinated counterparts under basic conditions.[7] |
| Oxidative Stress (e.g., H₂O₂) | Generally Stable | The trifluoroethyl ester moiety itself is not typically prone to oxidation. However, other functional groups on the molecule could be susceptible. |
| Thermal Stress | Generally Stable | The C-F bond is very strong, and the trifluoroethyl group is thermally stable. Degradation will likely depend on the overall thermal stability of the azetidine ring and other functional groups. |
| Photostability | Generally Stable | The trifluoroethyl group does not contain a chromophore that absorbs light in the typical range for photostability testing. Photostability will be dependent on the presence of other light-absorbing moieties in the molecule. |
Experimental Workflow: Assessing Stability
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Foreword: The Promise of a Novel Scaffold
In the landscape of modern drug discovery, the strategic design of small molecules with unique pharmacophoric features is paramount. The compound 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid represents a compelling chemical entity, integrating two key structural motifs: a conformationally constrained azetidine ring and a metabolically robust trifluoroethyl group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets.[1] Concurrently, the trifluoroethyl moiety is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and target engagement.[2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore and identify the potential biological targets of this promising, yet uncharacterized, molecule. We will delve into the rationale behind hypothesized targets, provide detailed experimental protocols for target identification and validation, and present a logical workflow to elucidate its mechanism of action.
Hypothesized Biological Targets: A Rationale-Driven Approach
Based on the structure-activity relationships of analogous compounds, we can formulate several primary hypotheses for the biological targets of this compound.
GABA Transporters (GATs): A Primary Avenue of Investigation
The core structure, azetidine-3-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Derivatives of azetidine-3-carboxylic acid have been extensively explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[4][5] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[6] This mechanism is clinically validated for the treatment of epilepsy and other neurological disorders.[7]
The N-substitution with a 2,2,2-trifluoroethyl group is expected to increase the lipophilicity of the parent azetidine-3-carboxylic acid, potentially enhancing its ability to cross the blood-brain barrier and interact with the lipophilic domains of the GATs.[8] Studies on related N-substituted azetidine derivatives have demonstrated that lipophilic side chains can significantly modulate potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[4]
Key Rationale:
-
Structural analogy to GABA.
-
Known activity of azetidine-3-carboxylic acid derivatives as GAT inhibitors.[4]
-
The trifluoroethyl group can enhance binding to lipophilic pockets within the transporter.[2]
Proline Transporters and Prolyl-tRNA Synthetase: The Proline Mimicry Hypothesis
Azetidine-2-carboxylic acid, a close structural relative, is a known proline analogue that can be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and cellular stress.[9][10] This mimicry is due to its recognition by amino acid transporters and prolyl-tRNA synthetase.[11][12] While our molecule of interest is an azetidine-3-carboxylic acid, the potential for it to act as a proline mimic, particularly by interacting with proline transporters, should not be discounted.
Key Rationale:
-
Structural similarity to proline.
-
Known proline mimicry of the isomeric azetidine-2-carboxylic acid.[9]
-
Potential to interfere with proline transport and metabolism.
Signal Transducer and Activator of Transcription 3 (STAT3): An Emerging Possibility
Recent studies have identified certain N-substituted azetidine derivatives as inhibitors of the STAT3 signaling pathway.[13][14] STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers and inflammatory diseases. The carboxylic acid moiety has been shown to be important for STAT3 inhibition in these scaffolds.[13]
Key Rationale:
-
Demonstrated STAT3 inhibitory activity of other N-substituted azetidine amides and carboxylic acids.[13][14]
-
The trifluoroethyl group could potentially occupy a hydrophobic pocket in the STAT3 protein.
A Phased Strategy for Target Identification and Validation
A systematic and multi-pronged approach is essential to definitively identify and validate the biological targets of this compound. The following experimental workflow is proposed:
Caption: Phased experimental workflow for target identification.
Detailed Experimental Protocols
Phase 1: In Vitro Target Engagement
Objective: To determine the binding affinity of this compound for the four human GABA transporter subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
-
Binding Assay:
-
Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]tiagabine for GAT-1, [³H]GABA for others) in the presence of increasing concentrations of the test compound.
-
Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Test Compound Kᵢ (µM) | Positive Control Kᵢ (µM) |
| hGAT-1 | [³H]tiagabine | [Insert Value] | Tiagabine: [Insert Value] |
| hGAT-2 | [³H]GABA | [Insert Value] | β-alanine: [Insert Value] |
| hGAT-3 | [³H]GABA | [Insert Value] | SNAP-5114: [Insert Value] |
| hBGT-1 | [³H]GABA | [Insert Value] | Betaine: [Insert Value] |
Phase 2: Cell-Based Functional Assays
Objective: To assess the functional inhibition of GABA uptake by this compound in a cellular context.
Methodology:
-
Cell Culture: Culture primary neurons or astrocytes, or cell lines endogenously expressing GATs (e.g., SK-N-SH).
-
Uptake Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Initiate GABA uptake by adding a solution containing [³H]GABA.
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.
Phase 3: Unbiased Target Identification
Objective: To identify binding partners of this compound from a complex biological sample in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of the test compound with a linker and an affinity tag (e.g., biotin).
-
Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Protein Binding: Incubate the affinity matrix with a cell lysate or tissue homogenate.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the protein bands with trypsin, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity chromatography-mass spectrometry.
Concluding Remarks and Future Directions
The exploration of this compound holds significant promise for the discovery of novel therapeutics. The structured approach outlined in this guide, beginning with hypothesis-driven investigation of likely targets such as GABA transporters and progressing to unbiased proteome-wide screening, provides a robust framework for elucidating its biological mechanism of action. Successful identification and validation of its primary molecular target(s) will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new class of drugs for neurological disorders, cancer, or other indications. The unique combination of the constrained azetidine core and the trifluoroethyl group makes this a molecule of high interest, and a thorough investigation of its biological interactions is a worthy scientific endeavor.
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Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(9), 3505-3515. [Link]
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Le, D. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]
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Hergenrother, P. J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10413-10416. [Link]
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Grant, M. M., et al. (1976). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of Bacteriology, 126(1), 135-143. [Link]
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Alhadlaq, R., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4768-4783. [Link]
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In-Depth Technical Guide: In Silico Modeling of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid Protein Binding
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, technically-grounded framework for the in silico investigation of protein binding interactions of the novel small molecule, 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. We will move beyond a simple recitation of steps to a deeper exploration of the scientific rationale and validation checkpoints essential for generating robust and reliable computational data in a drug discovery context.
Part 1: Foundational Strategy & Target Selection
The Scientific Imperative: Why In Silico First?
In modern drug discovery, in silico modeling is not merely a preliminary step but a critical, resource-sparing strategy.[1][2][3] For a novel scaffold like this compound, computational approaches allow us to rapidly generate testable hypotheses regarding its potential protein targets and binding modes. This predictive power enables the prioritization of expensive and time-consuming in vitro and in vivo experiments. Our goal is to build a validated computational model that can reliably predict biological activity and guide further medicinal chemistry efforts.
Deconstructing the Ligand: this compound
Before any simulation, a thorough understanding of the ligand is paramount. Let's analyze its key structural features based on its known structure.[4][5]
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle, it is a strained ring system offering a unique three-dimensional geometry.[6] This scaffold is of growing interest in drug discovery for its ability to provide novel structural arrangements for interacting with biological targets.[7]
-
Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor. At physiological pH, it will be deprotonated to a carboxylate, providing a key negative charge for potential ionic interactions with positively charged residues like Lysine or Arginine.
-
Trifluoroethyl Group: The -CF3 group is a potent electron-withdrawing group and is highly lipophilic. This feature can contribute significantly to hydrophobic interactions within a protein's binding site and can influence the molecule's overall pharmacokinetic properties.
Target Identification & Justification: A Hypothesis-Driven Approach
The structure of our ligand, particularly the azetidine-carboxylic acid moiety, resembles γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This structural similarity strongly suggests that a potential target could be a GABA transporter (GAT). Specifically, the Sodium- and chloride-dependent GABA transporter 1 (GAT1) is a well-validated drug target for neurological disorders, responsible for clearing GABA from the synaptic cleft.[8][9][10] Inhibitors of GAT1, like the antiepileptic drug tiagabine, often mimic the structure of GABA.[9]
For this guide, we will proceed with GAT1 as our primary target. We will utilize a high-resolution cryo-EM structure of human GAT1, for instance, PDB ID: 7Y7W, as our receptor model.[8]
Part 2: The In Silico Workflow: A Validated Protocol
This section details the step-by-step methodology for predicting the binding mode and affinity of this compound to GAT1. Each step includes critical validation checkpoints.
Workflow Overview
The overall computational strategy involves a multi-stage process, starting with receptor and ligand preparation, followed by molecular docking to generate initial binding poses, and culminating in molecular dynamics (MD) simulations to assess the stability of the predicted complex and estimate binding free energy.[1][11]
Caption: High-level workflow for in silico protein-ligand binding analysis.
Step-by-Step Protocol: Receptor & Ligand Preparation
Rationale: The quality of your starting structures is the single most important determinant of success. "Garbage in, garbage out" is the cardinal rule of computational modeling.
Protocol:
-
Receptor Acquisition & Cleaning:
-
Download the cryo-EM structure of human GAT1 (PDB ID: 7Y7W) from the RCSB Protein Data Bank.[8]
-
Using a molecular modeling package (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-crystallized ligands, and any buffer molecules.[12]
-
Inspect the structure for missing residues or loops. While cryo-EM structures are often complete, any missing segments in a binding site would need to be addressed, potentially through homology modeling.
-
-
Protonation State Assignment:
-
This is a critical step. The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) can drastically alter the electrostatic environment of the binding site.
-
Use tools like H++ or PROPKA to predict the pKa of titratable residues at a physiological pH of 7.4. Visually inspect the predictions, especially for residues in the active site, to ensure they are chemically sensible.
-
-
Hydrogen Addition & Energy Minimization:
-
Add hydrogen atoms to the protein structure consistent with the assigned protonation states.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the heavy atoms constrained to their crystallographic positions. This ensures a low-energy, realistic starting conformation.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
Generate a set of low-energy conformers to account for the ligand's flexibility.
-
Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electron distribution, which is crucial for electrostatic calculations.
-
Step-by-Step Protocol: Molecular Docking
Rationale: Docking explores the conformational space of the ligand within the target's binding site to identify favorable binding poses. It is a search algorithm coupled with a scoring function to rank the generated poses.[13][14]
Protocol:
-
Binding Site Definition:
-
Docking with AutoDock Vina:
-
We will use AutoDock Vina, a widely used and validated docking program, for this task.[12][16]
-
Input Files:
-
Receptor: PDBQT file (prepared protein structure with charges and atom types).
-
Ligand: PDBQT file (prepared ligand structure).
-
Configuration File: A text file specifying the coordinates of the grid box center and its dimensions.
-
-
Execution: Run the Vina executable from the command line, providing the paths to the input files.
-
-
Pose Analysis & Selection:
-
Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).
-
Trustworthiness Check: Do not blindly trust the top-ranked pose. Visually inspect the top-ranked poses. A credible pose should exhibit chemically sensible interactions:
-
The carboxylate of the ligand should form ionic and/or hydrogen bonds with complementary residues in the active site.
-
The trifluoroethyl group should be situated in a hydrophobic pocket.
-
The azetidine ring should have favorable van der Waals contacts.
-
-
Cluster the poses based on root-mean-square deviation (RMSD). A large, well-populated cluster of low-energy poses is a good indicator of a converged and reliable docking result. Select the lowest-energy pose from the most populated cluster for the next stage.
-
Table 1: Example Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (GAT1) | Interaction Type |
| 1 | -9.2 | Tyr60, Ser295 | H-Bond (Carboxylate) |
| Phe294, Ile144 | Hydrophobic (Trifluoroethyl) | ||
| 2 | -8.8 | Arg69, Tyr140 | Ionic Bond, H-Bond (Carboxylate) |
| Val301, Leu298 | Hydrophobic (Trifluoroethyl) | ||
| 3 | -8.5 | Gln291, Ser331 | H-Bond (Carboxylate) |
| Gly59, Tyr293 | Hydrophobic (Trifluoroethyl) |
Part 3: Refining the Model with Molecular Dynamics
Rationale: Molecular docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[17][18] This provides a more rigorous assessment of binding stability and allows for the calculation of more accurate binding free energies.
MD Simulation Workflow
Caption: Step-by-step workflow for Molecular Dynamics simulation and analysis.
Step-by-Step Protocol: MD Simulation using GROMACS
Software: GROMACS is a high-performance, open-source MD engine.[19][20][21] Force Field: A suitable force field like CHARMM36m for the protein and CGenFF for the ligand is a common and robust choice.[19]
Protocol:
-
System Preparation:
-
Take the selected protein-ligand complex from docking.
-
Generate the topology and parameter files for both the protein and the ligand. For the ligand, a server like CGenFF can be used to obtain CHARMM-compatible parameters.[19]
-
Combine the protein and ligand topologies.[21]
-
Create a simulation box and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[19]
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
NVT Equilibration (Constant Volume): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein backbone.
-
NPT Equilibration (Constant Pressure): Switch to a constant pressure ensemble (1 bar) to allow the system density to relax to the correct value. The position restraints on the protein can be gradually released.[19]
-
Trustworthiness Check: Monitor temperature, pressure, and density throughout equilibration. They should converge to stable values.
-
-
Production Simulation:
-
Run the production MD simulation for a duration sufficient to observe the stability of the binding. A minimum of 100 ns is recommended for initial assessment.
-
Step-by-Step Protocol: Trajectory Analysis
Rationale: The raw trajectory file is a massive collection of atomic coordinates. Analysis is required to extract meaningful biochemical insights.
Protocol:
-
Stability Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms. A stable RMSD that plateaus indicates that the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions.
-
-
Interaction Analysis:
-
Analyze the trajectory to determine the persistence of key interactions identified in docking. A hydrogen bond that is present for a significant portion of the simulation time is considered stable.
-
Generate a 2D ligand interaction diagram that summarizes the primary interactions observed.
-
-
Binding Free Energy Estimation (MM/PBSA):
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method to estimate the free energy of binding from an MD trajectory.
-
It provides an estimated binding free energy (ΔG_bind) that can be used to rank different ligands or binding poses.
-
Table 2: Example MD Analysis Summary (100 ns Simulation)
| Metric | Result | Interpretation |
| Protein Backbone RMSD | Plateau at 2.3 ± 0.4 Å | The overall protein structure is stable. |
| Ligand RMSD (vs. pocket) | Plateau at 1.8 ± 0.5 Å | The ligand remains stably bound in the active site. |
| Tyr60-Ligand H-Bond Occupancy | 91.5% | A highly stable and persistent hydrogen bond interaction. |
| Phe294-Ligand Hydrophobic Contacts | >95% of frames | Consistent hydrophobic packing of the trifluoroethyl group. |
| MM/PBSA ΔG_bind | -42.1 ± 5.5 kcal/mol | Favorable predicted binding free energy. |
Part 4: Conclusion & Future Directions
This guide has outlined a comprehensive and validated in silico workflow for investigating the protein binding of this compound, using GAT1 as a primary, hypothesis-driven target. The combination of molecular docking and molecular dynamics simulation provides a powerful tool for generating a detailed, atomistic understanding of the binding event.[22][23]
The results from this computational study—specifically the predicted binding pose, the key interacting residues, and the estimated binding affinity—form a strong basis for the next phase of drug discovery.
Next Steps:
-
In Vitro Validation: The computational predictions must be tested experimentally. A radioligand binding assay or functional transport assay using recombinant GAT1 would be the gold standard for confirming the binding and inhibitory activity of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to probe the importance of the identified interactions.
-
Advanced Free Energy Calculations: For lead optimization, more rigorous methods like alchemical free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinity changes upon chemical modification.
By integrating the predictive power of in silico modeling with empirical experimental validation, we can accelerate the drug discovery process, reduce costs, and ultimately increase the probability of success in developing novel therapeutics.
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The Constrained World of N-Substituted Azetidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of N-substituted azetidine-3-carboxylic acids, a class of compounds increasingly recognized for their potential to unlock new frontiers in medicinal chemistry. We will navigate the synthetic intricacies, delve into the subtle yet impactful conformational behavior, and showcase their application in the rational design of novel therapeutics. This document is crafted not as a rigid protocol, but as a dynamic resource to inform and inspire the discerning researcher.
Introduction: The Allure of the Strained Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and more flexible pyrrolidines, bestows upon them a unique combination of conformational rigidity and chemical reactivity.[2] Specifically, the azetidine-3-carboxylic acid core serves as a constrained bioisostere for natural amino acids like proline and β-proline, offering a powerful tool to modulate peptide and protein conformations and to explore novel regions of chemical space.[3] The strategic introduction of substituents on the azetidine nitrogen (N-substitution) provides a crucial handle to fine-tune the physicochemical and pharmacological properties of these molecules, making them highly attractive for lead optimization campaigns.
Crafting the Azetidine Core: A Synthetic Playbook
The construction and functionalization of the azetidine ring present a unique set of synthetic challenges. However, a number of robust strategies have been developed to access N-substituted azetidine-3-carboxylic acids and their derivatives.
Building the Ring: Key Cyclization Strategies
The formation of the azetidine ring is often the most critical step. A common and effective method involves the intramolecular cyclization of a 1,3-difunctionalized propane derivative. A notable example is the synthesis of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester, a versatile intermediate. This process typically starts from diethyl bis(hydroxymethyl)malonate, which is converted to a bis-triflate in situ. Subsequent reaction with a primary amine, such as benzylamine, leads to the formation of the N-substituted azetidine ring.[3]
Another powerful approach is the [2+2] cycloaddition. For instance, the aza-Paterno-Büchi reaction, a photocycloaddition of imines with alkenes, can be employed to construct the azetidine skeleton.[1] More recent advancements include visible-light-mediated cycloadditions, offering greener and more efficient routes.[1]
Mastering N-Substitution: A Gateway to Diversity
With the azetidine-3-carboxylic acid core in hand, or its ester precursor, the introduction of a diverse array of N-substituents is paramount for exploring structure-activity relationships (SAR).
Reductive Amination: This is a widely used and highly effective method for introducing alkyl groups onto the azetidine nitrogen. The reaction typically involves the condensation of an aldehyde or ketone with the secondary amine of the azetidine ring to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is valued for its operational simplicity and broad substrate scope.[4]
Direct Alkylation: While direct alkylation with alkyl halides can be effective, it can sometimes lead to over-alkylation or quaternization of the nitrogen. Careful control of stoichiometry and reaction conditions is crucial.
The introduction of aryl substituents on the azetidine nitrogen often requires more specialized techniques. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has proven to be a powerful tool for this transformation. This reaction allows for the formation of C-N bonds between the azetidine nitrogen and a variety of aryl halides or triflates, enabling access to a wide range of N-aryl azetidine derivatives.
N-acylation is a straightforward method to introduce amide functionalities. This is typically achieved by reacting the azetidine nitrogen with an acyl chloride or an activated carboxylic acid in the presence of a base. This reaction is generally high-yielding and tolerant of a wide range of functional groups.
| N-Substitution Method | Reagents | Key Advantages |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., STAB) | Mild conditions, broad substrate scope, avoids over-alkylation. |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base | Access to a wide range of N-aryl substituents. |
| N-Acylation | Acyl Chloride/Activated Carboxylic Acid, Base | High-yielding, straightforward, good functional group tolerance. |
Conformational Landscape: The Puckered Reality of Azetidines
The four-membered ring of azetidine is not planar but exists in a puckered conformation to alleviate ring strain.[5] This puckering is a critical determinant of the three-dimensional arrangement of substituents and, consequently, the molecule's biological activity. The conformation of the azetidine ring is influenced by the nature and stereochemistry of its substituents.
NMR spectroscopy is a powerful tool for studying the conformational dynamics of N-substituted azetidine-3-carboxylic acids in solution. The coupling constants between the ring protons can provide valuable information about the dihedral angles and the degree of ring puckering. X-ray crystallography provides a definitive picture of the solid-state conformation, revealing precise bond lengths, bond angles, and torsional angles.[6]
The N-substituent plays a significant role in dictating the conformational preference of the ring. Bulky N-substituents can influence the ring inversion barrier and the preferred orientation of the C3-carboxylic acid group (axial vs. equatorial). This conformational control is a key aspect of their utility as constrained amino acid mimics.
Applications in Drug Discovery: Case Studies
The unique structural features of N-substituted azetidine-3-carboxylic acids have been leveraged in the design of a variety of bioactive molecules.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Azetidine-based compounds have been extensively explored as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes. The azetidine ring serves as a rigid scaffold to orient key pharmacophoric elements for optimal binding to the enzyme's active site. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent is critical for potency and selectivity.[7] For instance, large, hydrophobic amino acid groups attached to the azetidine nitrogen have been shown to lead to potent inhibitors.[7]
Protease Inhibitors
The constrained nature of the azetidine ring makes it an attractive scaffold for the design of protease inhibitors. By mimicking the transition state of peptide bond cleavage, azetidine-containing molecules can effectively block the activity of target proteases. For example, 3-acylamino-azetidin-2-ones have been investigated as potent inhibitors of cysteine proteases like cathepsins.[8]
Antiviral Agents
N-substituted azetidinones have also shown promise as antiviral agents. For instance, certain 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have demonstrated activity against human coronavirus.[9] The SAR in this class of compounds highlights the importance of the N-substituent in modulating antiviral potency.[9]
Experimental Protocols
To provide a practical context to the synthetic discussions, detailed experimental protocols for the preparation of key N-substituted azetidine-3-carboxylic acid derivatives are provided below.
Synthesis of N-Boc-azetidine-3-carboxylic acid
This protocol describes the synthesis of the versatile N-Boc protected intermediate, which can be further elaborated.
Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate [2]
To a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL) is added neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol). After 30 minutes, a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is added, and the resulting mixture is stirred for 1 hour. The reaction is quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic solutions are dried over anhydrous Na2SO4, and the solvents are removed under reduced pressure. The crude product is purified by distillation in vacuo to afford the title compound.
Step 2: Aza-Michael Addition and Hydrolysis
The resulting ylideneacetate can then undergo aza-Michael addition with a suitable nitrogen nucleophile, followed by hydrolysis of the ester to yield the desired N-substituted azetidine-3-carboxylic acid.
Synthesis of N-Benzyl-azetidine-3-carboxylic acid[10]
Step 1: Synthesis of N-benzyl-azetidine-3-carboxylic acid, methyl ester [10]
N-benzyl-3-cyanoazetidine is reacted with methanol in the presence of a strong acid catalyst (e.g., HCl) to yield the corresponding methyl ester. The product is isolated by extraction and purified by distillation.
Step 2: Hydrolysis to N-benzyl-azetidine-3-carboxylic acid [10]
The N-benzyl-azetidine-3-carboxylic acid, methyl ester (1.5 g) is mixed with distilled water (25 mL) and boiled under a nitrogen atmosphere. After approximately 40 minutes of reflux, the initial two-phase system becomes homogeneous. The water is removed on a rotary evaporator, and the product crystallizes. After drying, the desired N-benzyl-azetidine-3-carboxylic acid is obtained.
Conclusion and Future Outlook
N-substituted azetidine-3-carboxylic acids represent a compelling class of building blocks for medicinal chemistry. Their unique conformational constraints and the tunability offered by N-substitution provide a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to evolve, we can expect to see an even greater integration of this remarkable scaffold into drug discovery programs, leading to the development of innovative medicines for a wide range of diseases.
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Methodological & Application
Application Notes and Protocols for the Use of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid in Peptide Synthesis
Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds in Peptide Chemistry
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor-binding affinity. Among these, azetidine-containing amino acids have gained significant traction due to the unique structural constraints imparted by the four-membered ring.[1] This rigidity can lead to peptides with well-defined secondary structures and increased resistance to proteolytic degradation.[1]
Furthermore, the introduction of fluorine into drug candidates is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. The 2,2,2-trifluoroethyl group, in particular, can enhance binding affinity, improve metabolic stability, and influence peptide conformation. This application note provides a detailed guide for the incorporation of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid, a novel building block that combines the conformational benefits of the azetidine ring with the advantageous properties of trifluoroethylation, into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for its effective application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C6H8F3NO2 | [2] |
| Molecular Weight | 183.13 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Predicted XlogP | -1.6 | [2] |
| Appearance | White to off-white solid | Typical for similar compounds |
Impact on Peptide Structure and Function: The Power of Constrained Fluorination
The unique structure of this compound is anticipated to confer several advantageous properties to the resulting peptides:
-
Conformational Rigidity and Secondary Structure Induction : The strained azetidine ring significantly restricts the peptide backbone's conformational freedom.[2] Studies on closely related N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this moiety can act as a potent β-turn inducer.[4] The trifluoroethyl group may further influence local conformation through steric and electronic effects. The presence of such a turn-inducing element can be instrumental in designing peptides with specific three-dimensional structures required for biological activity.
-
Enhanced Metabolic Stability : The N-trifluoroethyl group, being a non-natural modification, is expected to confer resistance to enzymatic degradation by peptidases. This can significantly increase the in vivo half-life of the peptide therapeutic. The azetidine ring itself can also contribute to proteolytic resistance.[1]
-
Modulation of Physicochemical Properties : The trifluoromethyl group is known to influence properties such as lipophilicity and pKa, which can in turn affect a peptide's solubility, membrane permeability, and binding interactions with its target. The stabilizing effect of 2,2,2-trifluoroethanol (TFE) on peptide secondary structures is well-documented, suggesting that the trifluoroethyl moiety may promote the formation of intra-peptide hydrogen bonds by creating a low dielectric environment.[5][6]
Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the standard Fmoc/tBu strategy for SPPS. Due to the sterically hindered nature of this N-alkylated amino acid, the use of a high-efficiency coupling reagent is strongly recommended.
Workflow for Incorporating 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Aciddot
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Application Notes and Protocols: Incorporation of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid into Small Molecule Libraries
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and sp³-rich character provide a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and increase solubility when compared to larger, more flexible ring systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1][2]
This guide focuses on a particularly valuable building block: 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid . This molecule combines the favorable properties of the azetidine core with the strategic introduction of a trifluoroethyl group on the ring nitrogen. The incorporation of fluorine is a well-established strategy in drug design to modulate key physicochemical and pharmacokinetic properties.[3] Specifically, the electron-withdrawing nature of the trifluoroethyl group offers several advantages:
-
Modulation of Basicity (pKa): The trifluoroethyl group significantly lowers the basicity of the azetidine nitrogen. This can be crucial for avoiding off-target effects, particularly for targets where a basic nitrogen is undesirable, and for improving cell permeability.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Attaching a trifluoroethyl group can block a potential site of N-dealkylation, a common metabolic pathway for alkylamines, thereby increasing the compound's half-life.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve oral bioavailability.[3][5]
-
Unique Conformational Effects: The trifluoroethyl group can influence the puckering of the azetidine ring and the orientation of substituents, potentially leading to improved interactions with biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and incorporation of this compound into small molecule libraries, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
Physicochemical Properties: A Comparative Overview
The strategic advantage of using this compound over its non-fluorinated counterparts lies in the predictable modulation of its physicochemical properties. The following table provides a comparative summary of key parameters.
| Property | Azetidine-3-carboxylic acid | 1-Ethylazetidine-3-carboxylic acid | This compound | Rationale for Change |
| pKa (of ring nitrogen) | ~11.3 (for azetidine)[6] | ~10-11 (estimated) | ~6-7 (estimated) | The strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the nitrogen, making it less likely to be protonated at physiological pH.[4] |
| Calculated logP | Low | Moderate | High | The trifluoromethyl group is highly lipophilic, increasing the overall hydrophobicity of the molecule.[5] |
| Metabolic Stability | Susceptible to N-functionalization | Susceptible to N-deethylation | Resistant to N-dealkylation | The high strength of the C-F bond blocks oxidative metabolism at the N-alkyl group.[4] |
| Hydrogen Bond Acceptor | Yes (ring nitrogen) | Yes (ring nitrogen) | Weak (ring nitrogen) | The reduced electron density on the nitrogen due to the CF₃ group weakens its ability to accept a hydrogen bond. |
Synthesis of this compound
While not widely documented in peer-reviewed literature, a robust and scalable synthesis can be achieved through a two-step process starting from commercially available ethyl azetidine-3-carboxylate. This process involves N-alkylation followed by ester hydrolysis.
Workflow for Synthesis
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Application Note & Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic Acid
Abstract
The introduction of a trifluoroethyl group onto heterocyclic scaffolds is a paramount strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and basicity.[1][2][3] This document provides a comprehensive guide for the N-trifluoroethylation of azetidine-3-carboxylic acid, a valuable constrained amino acid analog used in drug discovery.[][5][6] We present a detailed protocol based on the principles of reductive amination, a robust and widely applicable method for C-N bond formation.[7][8][9] This guide explains the underlying chemical logic, provides a step-by-step experimental procedure, outlines characterization techniques, and offers a troubleshooting guide to empower researchers in synthesizing this important building block.
Introduction: The Significance of Trifluoroethylated Azetidines
The azetidine ring, a four-membered saturated heterocycle, imparts significant conformational rigidity to molecules, making it a desirable scaffold in modern drug design.[10] When incorporated into bioactive compounds, the azetidine moiety can lead to improved binding affinity, selectivity, and pharmacokinetic profiles. Azetidine-3-carboxylic acid, in particular, serves as a constrained β-amino acid analog that has been explored in the development of peptides and small molecule therapeutics.[][6][11]
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a key bioisostere for an ethyl or ethoxy group.[2] Its strong electron-withdrawing nature significantly lowers the pKa of the parent amine, reducing its basicity and altering its hydrogen bonding capabilities. This modification can enhance cell permeability, improve metabolic stability by blocking sites of oxidation, and fine-tune interactions with biological targets.[3][12] The synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid thus provides a valuable building block for creating novel pharmaceutical candidates with potentially superior properties.
Reaction Principle: Reductive Amination
The most practical and widely adopted strategy for the N-alkylation of secondary amines like azetidine-3-carboxylic acid is reductive amination.[8][9] This method involves the reaction of the amine with a carbonyl compound—in this case, trifluoroacetaldehyde or a suitable precursor—to form a transient hemiaminal or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N-alkylated product.
A key challenge is the bifunctional nature of azetidine-3-carboxylic acid. The carboxylic acid moiety can interfere with certain reagents. Therefore, the choice of reaction conditions, particularly the reducing agent, is critical to ensure chemoselectivity and avoid reduction of the carboxylic acid. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an exceptionally mild and selective reducing agent for this purpose, known for its tolerance of various functional groups, including carboxylic acids.[9]
An alternative and practical approach, demonstrated by Denton and coworkers, utilizes trifluoroacetic acid (TFAA) as an inexpensive and stable source of the trifluoroethyl group in the presence of a silane reducing agent like phenylsilane (PhSiH₃).[1][13] This catalyst-free method exhibits excellent functional group tolerance and proceeds under mild conditions.[1][3][13]
This protocol will focus on the reductive amination pathway using trifluoroacetaldehyde ethyl hemiacetal as the aldehyde source and sodium triacetoxyborohydride as the reducing agent, a common and reliable laboratory-scale procedure.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| Azetidine-3-carboxylic acid | 36476-78-5 | C₄H₇NO₂ | 101.10 | Available from various chemical suppliers.[] |
| Trifluoroacetaldehyde Ethyl Hemiacetal | 431-46-9 | C₄H₇F₃O₂ | 144.09 | A stable liquid precursor to gaseous trifluoroacetaldehyde. |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Mild reducing agent; handle in a fume hood.[9] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | Anhydrous grade is preferred.[9] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction. |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | HCl | 36.46 | For pH adjustment and workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | For drying organic layers. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For workup. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (1.01 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Suspend the starting material in anhydrous 1,2-dichloroethane (DCE, 40 mL).
-
Aldehyde Addition: Add trifluoroacetaldehyde ethyl hemiacetal (1.58 g, 11.0 mmol, 1.1 equiv) to the suspension.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:AcOH 90:9:1) or LC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL). Stir vigorously for 10 minutes.
-
Workup and Extraction:
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, this compound, can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound (C₆H₈F₃NO₂, M.W. 183.13)[14] should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a characteristic quartet for the -CH₂- group adjacent to the CF₃ group (δ ≈ 3.0-3.5 ppm). The azetidine ring protons will appear as multiplets in the δ ≈ 3.5-4.2 ppm region. The carboxylic acid proton (-COOH) will be a broad singlet at high chemical shift (δ ≈ 10-12 ppm).[15] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the δ ≈ 170-180 ppm range.[15] The CF₃ carbon will appear as a quartet due to C-F coupling. The CH₂ and azetidine carbons will be in the aliphatic region (δ ≈ 50-70 ppm). |
| ¹⁹F NMR | A triplet corresponding to the -CF₃ group should be observed around δ ≈ -70 to -75 ppm (relative to CFCl₃). |
| Mass Spec | ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 184.06 or [M-H]⁻ at m/z 182.04. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| FT-IR | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (≈1700-1725 cm⁻¹), and strong C-F stretches (≈1100-1300 cm⁻¹).[16] |
Reaction Mechanism Overview
The reaction proceeds through a well-established reductive amination mechanism.
Caption: Simplified mechanism of reductive amination.
-
Hemiaminal Formation: The nucleophilic nitrogen of the azetidine attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde.
-
Iminium Ion Formation: The resulting hemiaminal intermediate dehydrates to form a positively charged iminium ion. This step is often the rate-limiting step and can be facilitated by mild acid.
-
Hydride Reduction: The mild hydride donor, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final N-trifluoroethylated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Inactive reducing agent due to moisture exposure. Poor quality of starting materials. Insufficient reaction time. | Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvent. Verify the purity of azetidine-3-carboxylic acid. Extend the reaction time to 36 or 48 hours and continue monitoring. |
| Formation of Byproducts | Over-reduction or side reactions. Reaction temperature too high. | Ensure portion-wise addition of the reducing agent to control any exotherm. Maintain the reaction at room temperature. Do not heat unless necessary for a specific substrate. |
| Difficult Purification | Product is highly polar and water-soluble. Incomplete removal of acetic acid byproduct from the reductant. | During workup, perform multiple extractions with a suitable organic solvent. Consider using ion-exchange chromatography for purification. A thorough aqueous wash or bicarbonate wash can help remove acetic acid. |
| Inconsistent Yields | Variability in reagent quality. Incomplete reaction or losses during workup. | Standardize the source and quality of all reagents. Ensure the reaction has gone to completion before workup. Optimize extraction and purification steps to minimize product loss. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913.
- Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.
- ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields....
- Wang, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.
- Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 15913.
- Aapptec Peptides. (n.d.). Boc-Azetidine-3-carboxylic acid [142253-55-2].
- ResearchGate. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids.
- BLD Pharm. (n.d.). 142253-55-2|N-Boc-Azetidine-3-carboxylic acid.
- Matrix Scientific. (n.d.). This compound.
- Singh, P. P., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6).
- ResearchGate. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
- BOC Sciences. (n.d.). Azetidine-3-carboxylic acid - (CAS 36476-78-5).
- RSC Publishing. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
- ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.
- ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF.
- He, Z., & Hartwig, J. F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- PubMed. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
- RSC Publishing. (n.d.). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst.
- NIH. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
- Semantic Scholar. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2- trifluoroethyl)iodonium triflate at room temperature.
- ResearchGate. (n.d.). (PDF) Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
- ResearchGate. (2017). 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation.
- ResearchGate. (2017). (PDF) A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Quick Company. (n.d.). An Improved Process For The Preparation Of Azetidine 3 Carboxylic Acid.
- eScholarship.org. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- PubMed. (1977). Complete mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids.
- Research Square. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Derivatization of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid for Medicinal Chemistry
Introduction: The Strategic Value of the 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Saturated heterocycles are foundational building blocks, and among them, the azetidine ring has garnered significant attention.[1] This four-membered, nitrogen-containing scaffold offers a unique combination of properties: it is a rigid, sp³-rich motif that can project substituents into well-defined vectors in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[2] The strained nature of the azetidine ring can also improve aqueous solubility and metabolic stability compared to more lipophilic or flexible aliphatic chains.[2]
The subject of this guide, This compound , combines this valuable azetidine core with two other key functional groups that are highly sought after in medicinal chemistry. The trifluoroethyl group at the N1 position can significantly modulate the basicity of the azetidine nitrogen, enhance metabolic stability by blocking N-dealkylation, and improve cell permeability and oral bioavailability due to its lipophilic nature.[3] The carboxylic acid at the C3 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through derivatization. This enables the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
This document provides detailed protocols for the two most common and impactful derivatization strategies for this scaffold: amide bond formation and esterification. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only execute the protocols but also adapt them to their specific synthetic targets.
I. Derivatization via Amide Bond Formation: Building Molecular Complexity
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, appearing in over 25% of all known drugs. This is due to the amide's exceptional stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein targets. For this compound, converting the carboxylic acid to an amide is a primary strategy for generating libraries of diverse compounds for biological screening.
Scientific Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Modern peptide coupling reagents are designed to achieve this activation under mild conditions, preserving sensitive functional groups and minimizing racemization if chiral centers are present.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The urea byproduct is water-soluble, simplifying purification.
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents. HATU reacts with the carboxylic acid to form an activated ester that is highly reactive towards amines, leading to rapid amide bond formation with low rates of side reactions.
-
Bases (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is essential. Its role is to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, ensuring the amine nucleophile remains in its free, unprotonated state.
Experimental Workflow: Amide Coupling
The following diagram illustrates the general workflow for the amide coupling derivatization of this compound.
Caption: General workflow for amide coupling derivatization.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides clean products with high yields.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine of interest (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
II. Derivatization via Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid provides another avenue for derivatization, often used to improve properties like cell permeability by masking the polar carboxylic acid group. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid parent drug.
Scientific Rationale for Method Selection
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is reversible, and water must often be removed to drive the equilibrium towards the product. While effective for simple alcohols, the harsh acidic conditions may not be suitable for complex molecules with acid-labile functional groups.
-
Alkyl Halide Esterification: A milder and often more efficient method involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (an Sₙ2 reaction). This method avoids strong acids and high temperatures.
Experimental Workflow: Esterification with an Alkyl Halide
The following diagram outlines the workflow for esterifying this compound using an alkyl halide.
Caption: Workflow for esterification via alkylation.
Protocol 2: Base-Mediated Esterification with an Alkyl Halide
This protocol is suitable for a wide range of primary and secondary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add anhydrous DMF or Acetonitrile to suspend the solids (approximately 0.1-0.2 M).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Once complete, filter off any inorganic solids and wash the filter cake with a small amount of EtOAc.
-
Dilute the filtrate with EtOAc and wash with water (2x) and brine (1x) to remove the DMF and residual salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
III. Characterization of Derivatives
Rigorous analytical characterization is essential to confirm the structure and purity of the newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
Data Presentation: Representative Analytical Data
The following table summarizes the expected analytical data for a hypothetical amide and ester derivative.
| Compound | Structure | Molecular Formula | Calculated Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| Amide Derivative | N-benzyl-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | C₁₃H₁₅F₃N₂O | 287.1158 | 7.25-7.40 (m, 5H, Ar-H), 4.50 (d, 2H, CH₂-Ph), 3.00-3.50 (m, 4H, azetidine-H), 2.90 (q, 2H, CH₂CF₃) |
| Ester Derivative | Ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | C₈H₁₂F₃NO₂ | 212.0842 | 4.15 (q, 2H, OCH₂CH₃), 3.00-3.50 (m, 4H, azetidine-H), 2.90 (q, 2H, CH₂CF₃), 1.25 (t, 3H, OCH₂CH₃) |
Note: The NMR chemical shifts are illustrative and will vary depending on the specific derivative and solvent.
Analytical Techniques and Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of key structural motifs. The integration of signals should correspond to the number of protons in the structure. Coupling patterns (e.g., quartets for the CH₂CF₃ group) provide connectivity information.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The appearance of a new carbonyl signal around 165-175 ppm confirms the formation of the amide or ester.
-
¹⁹F NMR: A singlet peak corresponding to the -CF₃ group confirms its integrity throughout the reaction.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which should match the calculated molecular formula to within a few parts per million (ppm). This provides strong evidence for the elemental composition of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the final compound. A single, sharp peak on a reverse-phase column (e.g., C18) indicates a high degree of purity. The method can also be used in conjunction with a mass spectrometer (LC-MS) to monitor reaction progress.
-
IV. Conclusion
The this compound scaffold is a highly valuable building block for medicinal chemistry programs. Its strategic derivatization through robust and versatile methods like amide coupling and esterification allows for the systematic exploration of chemical space. The protocols outlined in this guide provide a solid foundation for synthesizing diverse libraries of compounds based on this promising core, enabling the development of next-generation therapeutics.
References
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- WO2000063168A1 - Synthesis of azetidine derivatives.
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. PubMed.
- Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Novel anthranilic amide derivatives bearing the chiral thioether and trifluoromethylpyridine: Synthesis and bioactivity. PubMed.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- (PDF) Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
- Ester synthesis by esterific
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
- Esterification--Making Esters
- esterification - alcohols and carboxylic acids. Chemguide.
- 08.
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
- Making Esters From Carboxylic Acids. Chemistry LibreTexts.
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. NIH.
- A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- The Strategic Application of Fluorinated Carboxylic Acid Bioisosteres in Drug Discovery: A Compar
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
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Application Notes & Protocols: The Strategic Use of N-Trifluoroethyl Azetidines in CNS Drug Discovery
Introduction: Beyond Flatland in CNS Drug Design
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely dictated by the unique constraints of crossing the blood-brain barrier (BBB) and achieving metabolic stability within a complex enzymatic environment. Medicinal chemists have increasingly turned to sp³-rich, three-dimensional scaffolds to escape the "flatland" of aromatic, planar molecules that often suffer from poor pharmacokinetic profiles. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable bioisostere for larger, more lipophilic, or metabolically labile groups.[1] Its strained, yet stable, nature provides rigid exit vectors for substituents, enabling precise interaction with biological targets while often improving properties like solubility.[1][2]
This guide focuses on a specific, powerful modification of the azetidine scaffold: the installation of a 2,2,2-trifluoroethyl group on the ring nitrogen (N-CH₂CF₃). This application note will elucidate the profound impact of this "N-trifluoroethyl" moiety on the physicochemical and pharmacokinetic properties of azetidine-containing compounds. We will provide the scientific rationale for its use, detailed synthetic protocols, and key in vitro assays that demonstrate its utility for CNS drug discovery professionals.
The N-Trifluoroethyl Group: A Tool for Fine-Tuning CNS Drug Properties
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] The N-trifluoroethyl group, in particular, acts as a powerful modulator of a molecule's properties through its potent electron-withdrawing inductive effect.
Rationale I: Basicity (pKa) Attenuation
A primary challenge in CNS drug design is managing the basicity of amine-containing molecules. While a basic nitrogen can be crucial for target engagement, high basicity (pKa > 9) is often associated with off-target effects, such as binding to the hERG potassium channel (cardiotoxicity), and increased clearance. The unsubstituted azetidine ring is strongly basic, with a conjugate acid pKa of 11.29.[3]
Rationale II: Enhanced Metabolic Stability
Metabolism at nitrogen, particularly N-dealkylation mediated by Cytochrome P450 (CYP) enzymes, is a common route of clearance for many CNS drugs. Blocking this metabolic "soft spot" can significantly increase a compound's half-life and brain exposure. The carbon-fluorine bond is exceptionally strong, and the presence of the CF₃ group provides a powerful steric and electronic shield against enzymatic attack.
An early in vitro study using rat liver microsomes directly compared the metabolism of N-nitrosodiethylamine with its fluorinated analog, N-nitroso-2,2,2-trifluoroethyl-ethylamine. The results showed that metabolic dealkylation at the fluorinated ethyl group was "strongly inhibited".[5] This principle extends to the N-trifluoroethyl azetidine scaffold, where the group is expected to be highly resistant to CYP-mediated N-dealkylation, thereby improving metabolic stability and prolonging the compound's duration of action in the body.[6]
Comparative Physicochemical and Pharmacokinetic Properties
To illustrate the impact of N-trifluoroethylation, the following table compares the key properties of a theoretical N-trifluoroethyl azetidine with its common, non-fluorinated N-ethyl analog.
| Property | N-Ethyl Azetidine (Analog) | N-Trifluoroethyl Azetidine (Target) | Rationale for Change & CNS Impact |
| Structure | Introduction of the terminal CF₃ group. | ||
| Molecular Weight | 85.15 g/mol | 139.12 g/mol | Increased mass, a consideration for ligand efficiency metrics. |
| cLogP (Predicted) | ~0.4 | ~1.2 | The CF₃ group increases lipophilicity, which can improve BBB permeability, but must be balanced to avoid non-specific binding and poor solubility.[7] |
| pKa (Conjugate Acid) | ~11.0 | ~8.5 (Estimated) | Significant reduction . This is the key advantage for avoiding off-target effects and optimizing the absorption, distribution, metabolism, and excretion (ADME) profile.[4] |
| Metabolic Stability | Lower (Susceptible to N-dealkylation) | Significantly Higher | The N-CH₂CF₃ bond is highly resistant to CYP-mediated oxidation, leading to a longer half-life and increased exposure.[5] |
Synthetic Protocol: N-Trifluoroethylation of Azetidine
While several methods exist for N-alkylation, a practical and robust approach for trifluoroethylation utilizes a catalyst-free reductive process with trifluoroacetic acid (TFA) as the fluorine source and a silane as the reducing agent. This method is noted for its operational simplicity and broad functional group tolerance.[8][9]
Protocol 3.1: Synthesis of N-(2,2,2-trifluoroethyl)azetidine
This protocol is adapted from the general procedure for the trifluoroethylation of secondary amines reported by Andrews, K.G., et al.[8][9]
Materials:
-
Azetidine
-
Trifluoroacetic acid (TFA)
-
Phenylsilane (PhSiH₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen supply, standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add azetidine (1.0 eq).
-
Dissolve the azetidine in anhydrous THF (to make a 0.5 M solution).
-
Add phenylsilane (PhSiH₃, 1.5 eq) to the stirred solution.
-
Slowly add trifluoroacetic acid (TFA, 1.75 eq) dropwise to the mixture at room temperature. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2,2,2-trifluoroethyl)azetidine.
Application Protocols for CNS Drug Discovery
The following protocols provide step-by-step methodologies to evaluate the key CNS-relevant properties of N-trifluoroethyl azetidine-containing compounds.
Protocol 4.1: In Vitro Metabolic Stability Assessment
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clᵢₙₜ).[10][11]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, MgCl₂, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator (37 °C), centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a microsomal working solution (e.g., 0.5 mg/mL protein) in phosphate buffer. Prepare the test compound working solution (e.g., 1 µM) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the microsomal working solution to wells designated for each time point (e.g., 0, 5, 15, 30, 45 min) and for a negative control (minus NADPH).
-
Pre-incubation: Add the test compound working solution to all wells. Pre-incubate the plate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control (add buffer instead). For the 0-minute time point, add the quenching solution (ACN with IS) immediately before adding NADPH.
-
Time Course: Incubate the plate at 37 °C. At each subsequent time point (5, 15, 30, 45 min), stop the reaction in the corresponding wells by adding an equal volume of cold ACN with IS.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ, in µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL).
-
Protocol 4.2: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[8]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the Donor, and a 96-well acceptor plate)
-
BBB-mimicking lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (marker for membrane integrity)
-
Plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the BBB lipid solution to the membrane of each well in the filter (donor) plate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compound solutions in PBS (e.g., 10 µM final concentration, with a final DMSO concentration ≤1%).
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Incubation: Add the test compound solutions to the donor wells. Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, measure the concentration of the initial donor solution (T=0).
-
Analysis: Determine the concentration of the test compound in the donor (C_D(t)), acceptor (C_A(t)), and initial (C_D(0)) samples using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).
-
Data Analysis:
-
Calculate the permeability coefficient (Pe, in cm/s) using the following equation: Pe = [ -ln(1 - C_A(t) / C_equilibrium) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time ) Where C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A) V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Compounds are typically classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s) for BBB penetration.
-
Conclusion
The N-trifluoroethyl azetidine scaffold represents a sophisticated and highly valuable tool in the arsenal of the modern CNS medicinal chemist. By leveraging the powerful inductive effects of the trifluoroethyl group, researchers can rationally design molecules with attenuated basicity and enhanced metabolic stability—two critical hurdles in the development of successful CNS therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro characterization of these promising compounds, enabling drug discovery teams to make informed decisions and accelerate the progression of novel candidates toward the clinic.
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Andrews, K.G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
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Andrews, K.G., et al. (2017). Trifluoroethylation reactions of secondary amines. Nature Communications. [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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The Gelli Lab. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. Retrieved from [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1286822. [Link]
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Weka, R. M., et al. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
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Weksler, B. G., et al. (2005). Immortalized Human Brain Endothelial Cell Line hCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Cryptococcal Transmigration into the Central Nervous System. Infection and Immunity. [Link]
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Janzen, I., et al. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155-9. [Link]
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Parmar, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
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Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]
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ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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PubMed Central. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. [Link]
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PubMed Central. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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use of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid in metabolic stability assays
Title: Enhancing Metabolic Stability: Application of the 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid Moiety in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
In drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and ultimate clinical success. High metabolic turnover can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing. A key strategy to mitigate this is the rational design of molecules that are less susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes. This document explores the strategic use of the this compound scaffold as a novel building block to enhance the metabolic stability of drug candidates. We provide the scientific rationale for its use, detailed protocols for assessing its impact using in vitro liver microsomal stability assays, and guidance on data interpretation.
Scientific Rationale: Causality Behind the Design
The design of the this compound moiety is a deliberate fusion of two structural motifs known to confer metabolic stability: a trifluoroethyl group and an azetidine ring.[1][2] Understanding the contribution of each component is key to appreciating its utility.
The Role of the Trifluoroethyl Group
Strategic fluorination is a well-established tactic in medicinal chemistry to block metabolic "soft spots."[3] The primary mechanism of Phase I metabolism often involves the oxidation of C-H bonds by CYP enzymes.[4]
-
Blocking Oxidative Metabolism: The replacement of a metabolically labile ethyl or methyl group with a 2,2,2-trifluoroethyl group can effectively shield the molecule from oxidation at that position. The carbon-fluorine (C-F) bond is exceptionally strong (~108 kcal/mol) compared to a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[2][5] By placing the trifluoroethyl group at a known or suspected site of metabolism, this pathway can be shut down, leading to a longer half-life.[2][6]
-
Electronic Effects: The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can deactivate adjacent sites towards oxidative metabolism.[7] This inductive effect can decrease the electron density of neighboring C-H bonds, making them less favorable for CYP-mediated oxidation.
The Contribution of the Azetidine Ring
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that are advantageous for drug design.[8]
-
Metabolic Inertness: Small, strained aliphatic rings like azetidine are generally more metabolically stable than larger, more flexible aliphatic amines (e.g., piperidines or pyrrolidines).[1][9] Their rigid, three-dimensional structure can make them poor substrates for metabolizing enzymes.[10]
-
Improved Physicochemical Properties: Incorporating an azetidine ring can improve key drug-like properties such as solubility and reduce lipophilicity compared to larger cyclic amines, which can positively impact the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1][9]
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other commonly used groups, offering a novel chemical space with potentially improved metabolic stability while maintaining or enhancing target engagement.[11][12][13]
By combining these two features, the this compound scaffold provides a powerful tool to build drug candidates with intrinsically enhanced resistance to metabolic breakdown.
Experimental Workflow & Protocols
To validate the hypothesis that incorporating the this compound moiety enhances metabolic stability, a standard in vitro assay using human liver microsomes (HLM) is performed. This assay measures the rate of disappearance of a parent compound over time.[14][15]
Overall Experimental Workflow
The workflow is designed to compare the metabolic stability of a hypothetical lead compound (Compound X) containing a metabolically labile N-ethyl group with its analog (Compound X-TFA) where this group is replaced by the 1-(2,2,2-trifluoroethyl)azetidine moiety.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a self-validating system by including appropriate controls to ensure the observed compound depletion is due to enzyme activity.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X and Compound X-TFA.
Materials:
-
Test Compounds: Compound X, Compound X-TFA (10 mM in DMSO)
-
Positive Controls: Propranolol (high clearance), Verapamil (intermediate clearance) (10 mM in DMSO)
-
Negative Control: Warfarin (low clearance) (10 mM in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.
-
Magnesium Chloride (MgCl₂) solution
-
Internal Standard (IS) solution (e.g., Tolbutamide, in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol Steps:
-
Preparation of Working Solutions:
-
Prepare a 100 µM intermediate stock of each test and control compound by diluting the 10 mM DMSO stock with buffer.
-
Prepare the Incubation Master Mix: In a conical tube on ice, combine potassium phosphate buffer, MgCl₂ solution, and the NADPH regenerating system.
-
Prepare the Microsome Solution: Dilute the 20 mg/mL HLM stock with potassium phosphate buffer to a final working concentration of 1.0 mg/mL. Keep on ice.
-
-
Incubation Setup (96-well plate):
-
For each compound, set up reactions for each time point (e.g., 0, 5, 15, 30, 60 min) and a "No Cofactor" control.
-
To the appropriate wells, add a small volume of the 100 µM compound stock to the Incubation Master Mix to achieve a final compound concentration of 1 µM.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed Microsome Solution to each well. The final protein concentration should be 0.5 mg/mL.
-
For the "No Cofactor" control, add buffer instead of the NADPH system. This control ensures that compound loss is not due to non-enzymatic degradation or non-specific binding.
-
For the T=0 time point, the quenching solution should be added before the microsome solution.
-
-
Time Course and Quenching:
-
Place the plate in a 37°C shaking incubator.
-
At each designated time point (5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the appropriate wells. This precipitates the protein and halts enzymatic activity.[14]
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The trustworthiness of the protocol is validated through rigorous data analysis that converts raw analytical data into meaningful pharmacokinetic parameters.
Calculations
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio [Analyte/IS] at time t / Peak Area Ratio [Analyte/IS] at t=0) x 100
-
-
Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope (k) = (ln(C₁) - ln(C₂)) / (t₁ - t₂)
-
Half-Life (t½) = 0.693 / -k[18]
-
-
Intrinsic Clearance (CLint): This value represents the rate of metabolism in the absence of physiological limitations like blood flow.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)[18]
-
Data Presentation: A Comparative Example
The data below illustrates the expected outcome, where Compound X-TFA shows significantly enhanced metabolic stability compared to its parent compound, Compound X.
| Parameter | Compound X (N-ethyl analog) | Compound X-TFA (Fluoroethyl-Azetidine Analog) | Verapamil (Control) |
| Half-Life (t½, min) | 12.5 | > 60 | 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg) | 110.9 | < 11.6 | 55.2 |
| Stability Classification | High Clearance | Low Clearance | Intermediate Clearance |
These results provide strong in vitro evidence that the this compound moiety effectively blocks a key metabolic liability, transforming a high-clearance compound into a low-clearance one.
Logical Framework for Stability Assessment
The interpretation of metabolic stability data follows a clear decision-making process grounded in established ADME principles.
Caption: Decision-making flowchart based on metabolic stability results.
Conclusion
The strategic incorporation of the this compound moiety represents a powerful, modern approach in drug design to overcome metabolic liabilities. By combining the metabolic blocking potential of a trifluoroethyl group with the inherent stability and favorable physicochemical properties of an azetidine ring, medicinal chemists can rationally design compounds with improved pharmacokinetic profiles.[1][2][19] The in vitro protocols detailed herein provide a robust and reliable framework for researchers to experimentally validate the metabolic stability of their novel chemical entities, enabling data-driven decisions to advance the most promising candidates toward clinical development. Adherence to these self-validating protocols, in line with regulatory expectations, is crucial for building a comprehensive data package for investigational new drug (IND) applications.[20][21][22][23]
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How Is Fluorine Used in the Medical Field? Inhance Technologies.[Link]
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Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications.[Link]
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What is the role of bioisosterism in drug design? Patsnap Synapse.[Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.[Link]
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The Design and Application of Bioisosteres in Drug Design. ResearchGate.[Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
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metabolic stability in liver microsomes. Mercell.[Link]
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Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences.[Link]
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Microsomal Stability. Cyprotex.[Link]
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Metabolic Stability Assay Services. BioIVT.[Link]
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Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp.[Link]
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The Dark Side of Fluorine. ACS Publications.[Link]
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metabolic stability assays for predicting intrinsic clearance. YouTube.[Link]
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An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. PubMed.[Link]
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Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. The Scientist.[Link]
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Metabolic Stability Assay. Creative Biolabs.[Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH.[Link]
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Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation.[Link]
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Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.[Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.[Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.[Link]
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Educational Content. BioIVT.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.[Link]
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Application Notes & Protocols: A Guide to Amide Coupling with 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Azetidine Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems and fluorine atoms into drug candidates has become a cornerstone of molecular design. Azetidine rings, four-membered nitrogen-containing heterocycles, are prized for their ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. When combined with the potent electronic effects of a trifluoroethyl group, as in 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid, the resulting scaffold offers a unique building block for creating novel therapeutics. Amide bond formation is one of the most frequently utilized reactions in drug discovery, making a robust and well-understood protocol for the coupling of this valuable carboxylic acid essential.[1][2][3]
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[4][5] To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species. This is typically achieved through the use of coupling reagents. The general process can be broken down into two key stages:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester.[2][4]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release a byproduct.
Several classes of coupling reagents have been developed, each with its own advantages and mechanistic nuances. For the purposes of this guide, we will focus on two of the most common and effective classes: carbodiimides and aminium/uronium salts.
Visualizing the Workflow
Caption: General workflow for amide coupling.
Recommended Coupling Protocols
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide. Below are two detailed protocols employing commonly used and highly effective coupling reagents: HATU and EDC in conjunction with HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[6][7][8]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester.[6][9] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, allowing it to react with HATU.[10]
Caption: Simplified HATU coupling mechanism.
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.0-1.5 equivalents) to the solution, followed by the addition of DIPEA (2.0 equivalents).[7] Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[7]
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[1][11] It is often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and reduce racemization, particularly in peptide synthesis.[7]
Mechanism Insight: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of HOBt, form a more stable and selective HOBt ester, which then reacts with the amine.[1][12]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Amine and Base Addition: Add the amine (1.0 equivalent) and a non-nucleophilic base such as DIPEA or triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.[12]
-
EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled mixture.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used for the reaction. Wash successively with water and brine.[12] For couplings with electron-deficient amines, a wash with a dilute acid (e.g., 10% citric acid) followed by a base (e.g., saturated sodium bicarbonate) may be beneficial.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Key Experimental Parameters and Considerations
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Coupling Reagent | HATU, EDC/HOBt, PyBOP | HATU is often faster and more efficient for hindered substrates.[6] EDC is a cost-effective and widely used reagent, with the urea byproduct being water-soluble, simplifying workup.[12] |
| Solvent | DMF, DCM, Acetonitrile | Anhydrous polar aprotic solvents are generally preferred to prevent hydrolysis of the activated intermediate.[7] DMF is excellent for solubilizing a wide range of reactants.[6] |
| Base | DIPEA, Triethylamine (TEA) | A non-nucleophilic base is crucial to neutralize acids generated during the reaction without competing with the primary amine.[7] DIPEA is often favored due to its steric bulk, which minimizes side reactions.[7] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help control exotherms and minimize side reactions, especially racemization.[7] |
| Stoichiometry | Slight excess of coupling reagent and amine | Using a slight excess of the coupling reagent and amine can help drive the reaction to completion, particularly if the carboxylic acid is precious. |
Troubleshooting and Advanced Strategies
For particularly challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, standard protocols may result in low yields.[13] In such cases, the following advanced strategies can be employed:
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride can be highly effective for sterically demanding couplings.[13][14] Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ under mild conditions.[3][14] This method has been shown to be successful where other methods have failed.[13][15]
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.
Conclusion
The successful amide coupling of this compound is a critical step in the synthesis of novel chemical entities for drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably synthesize a diverse range of amide derivatives. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
amphoteros. Uphill battles in amide couplings. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
-
National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]
- Google Patents.
-
National Institutes of Health. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays Involving Trifluoroethylated Compounds
Introduction: The Strategic Value of the Trifluoroethyl Group in Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among the various fluorinated motifs, the trifluoromethyl (-CF3) and related trifluoroethyl groups have gained prominence for their ability to profoundly modulate a compound's physicochemical and pharmacological properties.[1][3][4] These groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability by increasing lipophilicity.[1][3] Consequently, trifluoroethylated compounds are increasingly prevalent in compound libraries, necessitating robust and reliable high-throughput screening (HTS) methodologies to unlock their therapeutic potential.
This guide provides an in-depth examination of the critical considerations and detailed protocols for designing and executing successful HTS campaigns with this unique chemical class. We will move beyond generic steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Critical Considerations for HTS with Trifluoroethylated Compounds
Screening trifluoroethylated compounds is not without its challenges. Their unique properties demand a tailored approach to assay design to mitigate potential artifacts and ensure data integrity.
-
Compound Solubility and Aggregation: The hydrophobic nature of the -CF3 group can lead to poor aqueous solubility. This can result in compound precipitation or the formation of aggregates, which are a notorious source of false positives in HTS assays.
-
Scientist's Note: It is crucial to include a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration of 0.005% to 0.05% in all assay buffers. This helps to maintain compound solubility and prevent aggregation-based assay interference. Counter-screens in the presence and absence of detergent can help identify aggregation-prone compounds.
-
-
Fluorescence Interference (Autofluorescence): Many organic molecules with conjugated systems, which can be present in trifluoroethylated compounds, exhibit intrinsic fluorescence.[5] This "autofluorescence" can directly interfere with fluorescence-based assays by increasing background signal and masking genuine hits.[5][6]
-
Scientist's Note: Always pre-screen the compound library at the intended assay concentration in buffer alone to identify and flag autofluorescent compounds.[7] If significant interference is observed, consider switching to a longer-wavelength fluorophore (e.g., far-red dyes) where autofluorescence is typically lower, or utilize a non-fluorescent detection method like luminescence or label-free technologies.[8][9]
-
-
Non-Specific Binding: The lipophilicity imparted by trifluoroethyl groups can increase the propensity for non-specific binding to microplates, proteins, and other assay components.[10] This can lead to false positives by sequestering assay reagents or mimicking a biological interaction.
-
Scientist's Note: The use of low-binding microplates is highly recommended. Additionally, incorporating a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the assay buffer can help to block non-specific binding sites on plate surfaces and other proteins.
-
Part 2: HTS Workflow & Hit Triage
A successful HTS campaign follows a logical progression from primary screening to hit confirmation. The workflow must be designed to systematically eliminate false positives and enrich for genuine, target-specific activity.
Caption: General workflow for HTS and hit validation.
Application Note 1: Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction
Objective: To identify trifluoroethylated small molecules that disrupt the binding of a fluorescently labeled peptide (tracer) to a target protein.
Principle: FP measures the change in the rotational speed of a fluorescent molecule.[11][12] A small, fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal.[11][12] When bound to a larger protein, the complex tumbles much slower, leading to more polarized light and a high FP signal.[11][12] A compound that displaces the tracer will cause a decrease in the FP signal.
Materials & Reagents
| Reagent | Details |
| Target Protein | Purified, >95% purity |
| Fluorescent Tracer | Peptide or small molecule labeled with a fluorophore (e.g., FITC, TAMRA) |
| Assay Buffer | 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/mL BSA |
| Compound Library | Trifluoroethylated compounds dissolved in 100% DMSO |
| Microplates | Black, low-volume, 384-well, non-binding surface |
| Plate Reader | Capable of measuring fluorescence polarization |
Detailed Step-by-Step Protocol
-
Reagent Preparation & Optimization:
-
Rationale: Proper optimization is critical for a robust assay window.
-
Step 1.1 (Tracer Titration): Determine the lowest tracer concentration that provides a stable and robust fluorescence signal (typically at least 3-fold above buffer background).[13]
-
Step 1.2 (Protein Titration): Titrate the target protein against the fixed, optimal concentration of the tracer to determine the EC50 (the concentration of protein that yields 50% of the maximal binding). For the HTS, use a protein concentration at or near the EC50 to ensure the assay is sensitive to competitive inhibitors.[13]
-
-
HTS Protocol:
-
Rationale: This protocol is designed for a 20 µL final assay volume in a 384-well plate.
-
Step 2.1 (Compound Dispensing): Using an acoustic dispenser or pin tool, transfer 100 nL of each compound from the library stock plate to the assay plate. This results in a 10 µM final compound concentration (assuming a 200x dilution from a 2 mM stock).
-
Step 2.2 (Controls):
-
High Signal (Max FP): Add 100 nL of DMSO (vehicle) to 16 wells.
-
Low Signal (Min FP): Add 100 nL of a known, potent unlabeled inhibitor (or excess unlabeled tracer) to 16 wells.
-
-
Step 2.3 (Protein Addition): Add 10 µL of target protein diluted in assay buffer to all wells (except those designated for tracer-only background measurement). The final concentration should be at the pre-determined EC50 value.
-
Step 2.4 (Tracer Addition): Add 10 µL of the fluorescent tracer diluted in assay buffer to all wells. The final concentration should be at its pre-determined optimal value.
-
Step 2.5 (Incubation): Seal the plate, centrifuge briefly (1 min at 1000 x g) to bring all liquid to the bottom, and incubate for 60 minutes at room temperature, protected from light.
-
Step 2.6 (Plate Reading): Read the plate on an FP-capable plate reader using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis & Hit Criteria:
-
Step 3.1 (Calculate Z'-factor): Use the high and low signal controls to calculate the Z'-factor, a measure of assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Step 3.2 (Normalize Data): Normalize the raw FP data from the compound wells relative to the high (100% activity) and low (0% activity) controls.
-
Step 3.3 (Hit Selection): Identify primary hits as compounds that decrease the FP signal by more than 3 standard deviations from the mean of the vehicle control wells (e.g., >50% inhibition).
-
Application Note 2: Cell-Based Luciferase Reporter Assay
Objective: To identify trifluoroethylated compounds that modulate a specific signaling pathway, resulting in a change in the expression of a luciferase reporter gene.
Principle: This assay uses a cell line that has been engineered to express firefly luciferase under the control of a promoter containing response elements for a specific transcription factor.[14][15] When the signaling pathway is activated or inhibited, the corresponding change in transcription factor activity leads to a quantifiable change in light output upon addition of the luciferase substrate, luciferin.[16]
Materials & Reagents
| Reagent | Details |
| Reporter Cell Line | e.g., HEK293 cells stably transfected with a pathway-specific reporter construct |
| Cell Culture Medium | DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Puromycin) |
| Compound Library | Trifluoroethylated compounds dissolved in 100% DMSO |
| Luciferase Assay Reagent | e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System |
| Microplates | White, opaque, 384-well, sterile, tissue-culture treated |
| Plate Reader | Luminometer |
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Rationale: A uniform cell monolayer is essential for reproducible results.
-
Step 1.1: Culture the reporter cell line to ~80% confluency.
-
Step 1.2: Harvest cells and perform a cell count. Dilute the cells to a pre-optimized density (e.g., 5,000 cells/20 µL) in culture medium.
-
Step 1.3: Dispense 20 µL of the cell suspension into each well of a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Step 2.1 (Compound Dispensing): Transfer 100 nL of each compound from the library stock plate to the cell plate.
-
Step 2.2 (Controls): Include vehicle controls (DMSO) and a known pathway activator or inhibitor as positive controls.
-
Step 2.3 (Incubation): Return the plates to the incubator for a pre-determined time (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Rationale: The "add-mix-read" format is simple and amenable to automation.
-
Step 3.1: Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Step 3.2: Add a volume of luciferase reagent equal to the volume of culture medium in the well (e.g., 20 µL). This single step lyses the cells and provides the substrate.
-
Step 3.3: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Step 3.4: Read the luminescence on a plate reader.
-
-
Data Analysis & Hit Triage:
-
Rationale: It is critical to differentiate true pathway modulators from compounds that directly inhibit luciferase or are cytotoxic.
-
Step 4.1 (Hit Selection): Identify primary hits based on a statistically significant change in luminescence compared to vehicle controls.
-
Step 4.2 (Counter-Screen 1 - Cytotoxicity): Test primary hits in a parallel cytotoxicity assay (e.g., CellTiter-Glo®) using the parental cell line (without the reporter). This eliminates compounds that decrease the signal simply by killing the cells.
-
Step 4.3 (Counter-Screen 2 - Luciferase Inhibition): Test hits in a biochemical assay using purified luciferase enzyme to identify compounds that directly inhibit the reporter protein.[17] This is a common artifact in HTS.[5]
-
Sources
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. labcompare.com [labcompare.com]
- 10. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affordable luciferase reporter assay for cell-based high-throughput screening | Crick [crick.ac.uk]
- 17. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic programs. Azetidines are prized scaffolds in medicinal chemistry, offering unique structural and physicochemical properties.[1] The introduction of a trifluoroethyl group can further modulate basicity and lipophilicity, making this a desirable, albeit challenging, synthetic target.[2][3]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during the synthesis.
Section 1: Overview of the Synthetic Strategy
The most common and direct approach to this compound involves a two-step sequence starting from a commercially available azetidine-3-carboxylic acid ester, typically the ethyl or tert-butyl ester.
-
N-Trifluoroethylation: Nucleophilic substitution on a suitable 2,2,2-trifluoroethyl electrophile with the secondary amine of the azetidine ring.
-
Ester Hydrolysis (Saponification): Cleavage of the ester group to yield the final carboxylic acid.
This seemingly straightforward path is fraught with potential challenges, primarily due to the strained nature of the azetidine ring and the reactivity of trifluoroethylating agents.
Caption: General two-step synthetic workflow.
Section 2: Troubleshooting the N-Trifluoroethylation Reaction
This step is often the most problematic. Success hinges on the careful selection of the trifluoroethylating agent, base, and solvent to maximize the desired substitution while minimizing side reactions.
Q1: My N-trifluoroethylation reaction is slow or gives a low yield. How can I improve it?
Answer: Several factors could be at play. Let's break down the most common culprits.
-
Reactivity of the Trifluoroethylating Agent: The choice of leaving group (LG) on the trifluoroethylating agent is critical. The reactivity order is generally: Triflate > Iodide > Tosylate/Mesylate > Bromide .
-
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf): Extremely reactive and often gives the best results at low temperatures. However, it can be unstable and must be prepared fresh or purchased from a reliable source and stored carefully.
-
2,2,2-Trifluoroethyl tosylate or nosylate: More stable and easier to handle than the triflate. The reaction may require higher temperatures or longer reaction times.
-
2,2,2-Trifluoroethyl iodide/bromide: Least reactive of the common agents for this transformation. They typically require more forcing conditions (higher heat, stronger base), which can lead to side products.
-
-
Choice of Base: The base must be strong enough to deprotonate the azetidine nitrogen (if necessary, though it's often nucleophilic enough) but should not promote side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are non-nucleophilic and provide a heterogeneous reaction medium that often minimizes side product formation. Cesium carbonate can be particularly effective in accelerating Sₙ2 reactions.[4]
-
Tertiary Amines (DIPEA, Et₃N): These can act as both a base and a scavenger for the acid byproduct. However, they can sometimes lead to the formation of quaternary ammonium salts or promote elimination of the trifluoroethylating agent.
-
Strong Bases (NaH, LiHMDS): Generally not recommended. These can deprotonate other positions or react with the ester functionality.
-
-
Solvent Selection: Polar aprotic solvents are ideal for Sₙ2 reactions.
-
Acetonitrile (ACN) or Dimethylformamide (DMF): Excellent choices that effectively solvate the cations and facilitate the nucleophilic attack.
-
Tetrahydrofuran (THF): A less polar option, may result in slower reaction rates.
-
Troubleshooting Flowchart for Low N-Alkylation Yield
Caption: A decision tree for troubleshooting low N-alkylation yields.
Q2: I'm observing a major side product that appears to be from the elimination of my trifluoroethylating agent. How do I prevent this?
Answer: This is a classic competition between substitution (Sₙ2) and elimination (E2). The trifluoroethyl group's hydrogens are acidified by the electron-withdrawing CF₃ group, making E2 a favorable pathway, especially with a strong or bulky base.
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
To favor substitution over elimination:
-
Use a Weaker, Less Hindered Base: Switch from tertiary amines like DIPEA to inorganic bases like K₂CO₃.
-
Lower the Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions and are more sensitive to temperature increases. Running the reaction at room temperature or even 0 °C can significantly suppress elimination.
-
Choose the Right Solvent: Polar aprotic solvents like DMF or ACN stabilize the Sₙ2 transition state more effectively than the E2 transition state.
| Reagent | Leaving Group | Typical Conditions | Pros | Cons |
| 2,2,2-Trifluoroethyl triflate | -OTf | K₂CO₃, ACN, 0 °C to RT | Highly reactive, fast reaction times | Can be unstable, expensive, moisture-sensitive |
| 2,2,2-Trifluoroethyl tosylate | -OTs | Cs₂CO₃, DMF, 60-80 °C | Stable, commercially available | Requires higher temperatures, slower |
| 2,2,2-Trifluoroethyl iodide | -I | DIPEA, ACN, 80 °C | Moderately reactive | Can promote elimination, potential for quaternization |
Section 3: Troubleshooting the Ester Hydrolysis (Saponification)
The final step is the hydrolysis of the ester to the carboxylic acid. The primary challenge here is achieving complete conversion without causing degradation of the strained azetidine ring.
Q3: My ester hydrolysis is incomplete, even after prolonged reaction times. What's wrong?
Answer: Incomplete hydrolysis is usually due to insufficiently strong conditions or reversibility of the reaction.
-
Acid-Catalyzed Hydrolysis: This method is generally not recommended for this substrate. The reaction is reversible, requiring a large excess of water to drive it to completion.[5] More importantly, the acidic conditions can protonate the azetidine nitrogen, potentially catalyzing an undesirable ring-opening decomposition.[1][6] The strain in the four-membered ring makes it susceptible to such pathways.[1]
-
Base-Promoted Hydrolysis (Saponification): This is the preferred method as the reaction is irreversible.[7][8] The final product is a carboxylate salt, which is unreactive towards the alcohol byproduct.[9]
-
Choice of Base: Lithium hydroxide (LiOH) is often the base of choice. It is a strong, non-volatile base. Sodium hydroxide (NaOH) is also effective.
-
Solvent System: A mixture of water and a co-solvent like THF or methanol is typically used to ensure solubility of the ester starting material.
-
Temperature: Gentle heating (e.g., 40-50 °C) can accelerate the reaction, but excessive heat should be avoided to prevent potential degradation.
-
Protocol: Optimized Saponification of Ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature or warm gently to 40 °C. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product is often zwitterionic and may precipitate or require extraction.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Q4: I'm concerned about the stability of the azetidine ring during workup. How should I handle the acidification and extraction?
Answer: This is a valid concern. Azetidines can undergo acid-mediated ring-opening, especially at low pH.[1]
-
Controlled Acidification: Perform the acidification slowly at 0 °C to dissipate any heat generated. Do not use a large excess of strong acid; adjust the pH carefully using a pH meter or pH paper, aiming for a pH where the carboxylic acid is protonated but avoiding strongly acidic conditions for extended periods.
-
Prompt Extraction: Once acidified, immediately proceed with the extraction. Do not let the product sit in the acidic aqueous solution for a long time.
-
Solvent Choice: For extraction, ethyl acetate is a good first choice. If the product has poor solubility, a mixture including isopropanol or using a continuous extractor might be necessary.
Section 4: FAQs and Final Considerations
Q5: What are the key safety precautions for this synthesis?
Answer:
-
Trifluoroethylating Agents: Reagents like trifluoroethyl triflate are highly reactive and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). They are also moisture-sensitive.
-
Bases: Handle strong bases like LiOH and NaOH with care, as they are corrosive.
-
Pressure: N-alkylation reactions, especially if heated in a sealed vessel, can generate pressure. Ensure proper pressure relief.
Q6: Are there alternative synthetic routes?
Answer: Yes, while the N-alkylation of a pre-formed azetidine ring is most common, other strategies exist. For example, one could envision a route involving the cyclization of a precursor already containing the trifluoroethyl group. However, these routes are often more complex and lower yielding. Another approach involves reductive amination of azetidin-3-one with 2,2,2-trifluoroethylamine, followed by functional group manipulations, but this adds several steps to the synthesis.
Q7: What are the characteristic NMR peaks for the final product?
Answer: In the ¹H NMR spectrum, you should look for:
-
A quartet around 3.0-3.5 ppm corresponding to the -N-CH₂ CF₃ protons, with coupling to the fluorine atoms (³JHF ≈ 9-10 Hz).
-
Multiplets corresponding to the azetidine ring protons.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O.
In the ¹⁹F NMR, you should see a triplet corresponding to the -CH₂CF₃ group, with coupling to the adjacent methylene protons.
References
-
Wessjohann, L. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Smith, J. D., et al. (2020). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kim, S., et al. (2010). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. Available at: [Link]
-
Müller, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. Available at: [Link]
-
Couturier, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
García-Losada, P., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]
- Patent WO2000063168A1. (2000). Synthesis of azetidine derivatives. Google Patents.
-
Al-Tel, T. H. (2010). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
Billard, T., et al. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses. Available at: [Link]
-
Kakei, H., et al. (2005). A New and Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Chaume, G., et al. (2012). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
D'hooghe, M., et al. (2018). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]
-
Luisi, R., et al. (2020). Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. Available at: [Link]
-
De Kimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Shen, X., & Qing, F.-L. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Prakash, G. K. S., & Hu, J. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Engle, K. M., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Gouverneur, V., et al. (2014). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. ResearchGate. Available at: [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
- Patent EP0169602A1. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Scott, J. D., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Save My Exams. (2024). Ester Hydrolysis. Save My Exams. Available at: [Link]
-
Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. savemyexams.com [savemyexams.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-Trifluoroethylation of Azetidines
Welcome to the technical support center for the N-trifluoroethylation of azetidines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. The introduction of a trifluoroethyl group (-CH₂CF₃) onto an azetidine ring can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity. However, the inherent ring strain of azetidines and the reactivity of common trifluoroethylating agents can present unique challenges.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and improve your reaction yields.
Core Reaction Mechanism & Key Parameters
The N-trifluoroethylation of an azetidine is typically a direct nucleophilic substitution (SN2) reaction. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the trifluoroethylating agent. A base is generally required to deprotonate the azetidinium salt that forms, regenerating the neutral amine product and driving the reaction to completion.
Key Parameters Influencing Success:
-
Choice of Trifluoroethylating Agent: The electrophile's reactivity is critical. Highly reactive agents like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) are effective but can be moisture-sensitive and prone to side reactions.[3][4]
-
Base Selection: The base should be strong enough to deprotonate the intermediate salt but non-nucleophilic to avoid competing with the azetidine. Sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA) are often preferred.
-
Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the SN2 mechanism.[4]
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition or side reactions.
-
Stoichiometry: A slight excess of the trifluoroethylating agent is common, but a large excess can lead to purification challenges and potential side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the N-trifluoroethylation of azetidines in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or showing no product formation?
Answer: Low or no conversion is often traced back to issues with reagents, reaction conditions, or the nature of the azetidine itself.
-
Cause A: Inactive Trifluoroethylating Agent.
-
Explanation: Highly reactive electrophiles like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) are sensitive to moisture and can hydrolyze over time, rendering them inactive.[3][4]
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 2-8°C).[3]
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
-
Cause B: Insufficiently Strong or Inappropriate Base.
-
Explanation: The reaction generates an azetidinium salt intermediate. If the base is not strong enough to deprotonate this salt, the reaction can stall as the free azetidine is consumed. If the base is too nucleophilic (e.g., triethylamine in some cases), it can compete with the azetidine and react with the trifluoroethylating agent.
-
Solution:
-
Switch to a Hindered Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Consider an Inorganic Base: In some cases, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly if the azetidinium salt is acidic enough.[5]
-
-
-
Cause C: Steric Hindrance.
-
Explanation: If the azetidine ring is heavily substituted, particularly near the nitrogen atom, steric hindrance can slow down or prevent the SN2 reaction.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60°C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Prolong Reaction Time: Allow the reaction to stir for an extended period (24-48 hours) while monitoring progress by TLC or LC-MS.
-
-
Question 2: My reaction is messy, showing multiple spots on TLC. What are the likely side products?
Answer: The formation of multiple products often points to side reactions involving the starting materials or solvent.
-
Cause A: Over-alkylation or Quaternization.
-
Explanation: While less common with secondary amines like azetidine compared to primary amines, it's possible for the N-trifluoroethylated product to react again with the electrophile, forming a quaternary ammonium salt. This is more likely if a large excess of the trifluoroethylating agent is used.
-
Solution:
-
Control Stoichiometry: Use a modest excess of the trifluoroethylating agent (e.g., 1.1-1.2 equivalents).
-
Monitor Progress: Add the electrophile slowly and monitor the reaction by TLC/LC-MS to avoid the buildup of excess reagent once the starting material is consumed.
-
-
-
Cause B: Reaction with Solvent.
-
Explanation: If using a nucleophilic solvent like DMF, the trifluoroethylating agent can potentially react with it, especially at elevated temperatures.
-
Solution:
-
Switch to a Less Reactive Solvent: Consider using acetonitrile (ACN) or dichloromethane (DCM) as alternatives.
-
-
-
Cause C: Base-Induced Elimination.
-
Explanation: Trifluoroethyl halides or triflates can undergo elimination (E2) in the presence of a strong, hindered base to form trifluoroethene. This consumes the electrophile and reduces the yield.
-
Solution:
-
Use a Milder Base: If elimination is suspected, switch to a milder base like K₂CO₃.
-
Control Temperature: Keep the reaction temperature as low as possible.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use 2,2,2-trifluoroethyl iodide instead of the triflate?
-
A: Yes, but you should expect significantly lower reactivity. Alkyl iodides are less potent electrophiles than alkyl triflates. You will likely need to increase the reaction temperature and extend the reaction time to achieve a comparable yield.
-
-
Q2: My product is a volatile oil. How can I effectively purify it?
-
A: Volatility can make purification by column chromatography challenging.[6][7]
-
Acid-Base Extraction: A highly effective method for purifying amines is to dissolve the crude reaction mixture in a solvent like ethyl acetate or DCM, wash with dilute acid (e.g., 1M HCl) to protonate the amine product and extract it into the aqueous phase. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and extract your now-neutral amine product back into an organic solvent.[8]
-
Salt Formation: If the product is still difficult to handle, you can isolate it as a stable salt (e.g., hydrochloride or trifluoroacetate) by treating the purified free base with the corresponding acid.[7]
-
-
-
Q3: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting azetidine and the product (e.g., 10-30% ethyl acetate in hexanes). The product, being more alkylated, should have a higher Rf value than the starting material. Staining with potassium permanganate is often effective for visualizing amines. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of starting material and the formation of the product with the correct mass.
-
Optimized Experimental Protocol
This protocol describes a general procedure for the N-trifluoroethylation of a generic azetidine using 2,2,2-trifluoroethyl triflate.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| Azetidine Substrate | 1.0 | Nucleophile |
| 2,2,2-Trifluoroethyl Triflate | 1.2 | Electrophile (Trifluoroethyl source) |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | Non-nucleophilic base |
| Anhydrous Acetonitrile (ACN) | - | Aprotic polar solvent |
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the azetidine substrate (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous acetonitrile via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution via syringe.
-
Cooling: Cool the flask to 0°C in an ice-water bath. This helps to control the initial exotherm upon addition of the reactive triflate.
-
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq.) dropwise via syringe over 5-10 minutes. A white precipitate (DIPEA·HOTf salt) may form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting azetidine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or via an acid-base extraction as described in the FAQs.
References
- ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate.
-
Taylor & Francis Online. (n.d.). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Properties, Applications, and Production. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]
-
Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
-
National Center for Biotechnology Information. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
- Google Patents. (n.d.). Purification of n,n-substituted amides of the trifluoroacetic acid.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]
-
Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. Retrieved from [Link]
- Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.
Sources
Technical Support Center: Purification Strategies for Fluorinated Azetidine Derivatives
Welcome to the technical support center dedicated to the unique challenges and effective strategies for the purification of fluorinated azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties associated with purifying these valuable compounds. The strategic incorporation of fluorine into azetidine scaffolds significantly impacts their physicochemical properties, necessitating a tailored approach to achieve high purity.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental workflows.
I. Understanding the Impact of Fluorination on Purification
The introduction of fluorine atoms into an azetidine ring dramatically alters its electronic and physical properties, which in turn affects its behavior during purification.[2] Key considerations include:
-
Altered Polarity and Lipophilicity: Fluorine's high electronegativity can create strong molecular dipoles, yet perfluorinated segments can be surprisingly non-polar and hydrophobic, leading to unique "fluorous" interactions.[4][5] This duality can complicate predictions of chromatographic behavior on standard silica or C18 columns.
-
Modified Basicity (pKa): Fluorine atoms, particularly on the carbon adjacent to the nitrogen, can significantly lower the pKa of the azetidine nitrogen.[1][6] This change in basicity affects the compound's ionization state, influencing its solubility and interaction with ion-exchange resins or acidic silica gel.
-
Intermolecular Interactions: Fluorinated compounds can engage in fluorine-fluorine interactions and are known to have a high affinity for nonpolar groups, which can be leveraged for selective purification.[6][7]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of fluorinated azetidine derivatives, offering systematic solutions.
Chromatography Troubleshooting
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause: Inappropriate solvent system for the unique polarity of your fluorinated azetidine.
-
Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Start with standard systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and progress to more specialized ones.
-
Incorporate Fluorinated Solvents: For highly fluorinated derivatives, consider using a mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[4][8][9] This can improve separation by creating unique selectivities.[8]
-
Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system to effectively separate compounds with different polarities.
-
Issue 2: Streaking or Tailing of Basic Azetidine Derivatives on Silica Gel
-
Possible Cause: Strong interaction between the basic nitrogen of the azetidine and the acidic silanol groups on the silica gel surface.[10]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your eluent to neutralize the acidic sites on the silica gel.[10]
-
Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce its acidity.
-
Switch to an Alternative Stationary Phase: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[10]
-
Issue 3: Compound is Unstable and Decomposes on Silica Gel
-
Possible Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive fluorinated azetidines.
-
Solution:
-
Test for Stability: Before attempting a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.[11]
-
Alternative Chromatography: If unstable on silica, consider using neutral or basic alumina, or reversed-phase chromatography.
-
Non-Chromatographic Methods: Explore purification by crystallization or extraction if chromatography proves to be too harsh.
-
III. Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for purifying my fluorinated azetidine?
A1: The optimal column choice depends on the specific properties of your derivative.
-
Standard C8 and C18 Columns: These are the most common starting points for reversed-phase HPLC.[12] However, the unique properties of fluorinated compounds can sometimes lead to poor retention or selectivity.
-
Fluorinated Stationary Phases (e.g., F-phases): These columns can offer enhanced retention and selectivity for fluorinated analytes due to favorable fluorous-fluorous interactions.[5][12][13] They are particularly useful for separating mixtures of fluorinated and non-fluorinated compounds.[12]
-
"Hetero-Pairing": A powerful strategy is to pair a regular hydrocarbon column (like C8 or C18) with a fluorinated eluent (containing TFE) or a fluorinated column with a standard hydrocarbon eluent.[8][9] This "hetero-pairing" often leads to optimal separation.[8][9]
Q2: My fluorinated azetidine is highly polar. How can I purify it using reversed-phase HPLC?
A2: Highly polar compounds can be challenging to retain on standard reversed-phase columns.
-
Use a More Polar Stationary Phase: Consider columns designed for polar compounds, such as those with polar end-capping or embedded polar groups.
-
Adjust Mobile Phase: Use a highly aqueous mobile phase (e.g., 95% water/5% acetonitrile with a modifier like 0.1% TFA).
-
Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention.
Q3: How can I effectively remove a common impurity, triphenylphosphine oxide (TPPO), from my reaction mixture containing a fluorinated azetidine?
A3: TPPO can be a persistent impurity.
-
Chromatography: TPPO is moderately polar and can often be separated by silica gel chromatography. A solvent system of ethyl acetate/hexanes is a good starting point.
-
Extraction: If your product is stable to acid, you can dissolve the crude mixture in a non-polar solvent like dichloromethane and wash with dilute HCl. The basic azetidine will move to the aqueous layer, leaving the TPPO in the organic layer.[14] The aqueous layer can then be basified and extracted to recover your product.
-
Precipitation: In some cases, TPPO can be precipitated from a concentrated solution by the addition of a non-polar solvent like hexanes or diethyl ether.
Q4: What is the best approach for developing a crystallization method for a novel fluorinated azetidine?
A4: Crystallization is an excellent method for obtaining highly pure material.[6]
-
Solvent Screening: Start by attempting to dissolve your compound in a variety of solvents of differing polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at elevated temperatures.
-
Cooling Crystallization: If a solvent is found that dissolves your compound when hot but not when cold, slow cooling can induce crystallization.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapors will gradually decrease the solubility of your compound, promoting crystal growth.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites.[10] Adding a seed crystal of the pure compound can also induce crystallization.[10]
IV. Data Presentation and Experimental Protocols
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Characteristics | Stationary Phase | Recommended Starting Eluent System |
| Non-polar to moderately polar fluorinated azetidine | Silica Gel | Hexanes/Ethyl Acetate (gradient from 100:0 to 0:100) |
| Basic fluorinated azetidine | Silica Gel | Hexanes/Ethyl Acetate with 0.5% Triethylamine |
| Basic fluorinated azetidine | Neutral Alumina | Dichloromethane/Methanol (gradient from 100:0 to 90:10) |
| Highly fluorinated derivative | Fluorinated RP-HPLC | Water/Acetonitrile (with 0.1% TFA) |
| Moderately polar fluorinated azetidine | C18 RP-HPLC | Water/Methanol with 0.1% TFA |
Diagram 1: Decision Workflow for Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that provides good separation of your target compound from impurities (aim for an Rf value of ~0.3 for your product).
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pour it into the column. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified fluorinated azetidine derivative.
Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic fluorinated azetidine will be protonated and move into the aqueous layer. Repeat the acidic wash 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).
-
Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
V. References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.). Retrieved from
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved from
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014, June 13). Retrieved from
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved from
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI. (n.d.). Retrieved from
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Retrieved from
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from
-
Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups | Analytical Chemistry - ACS Publications. (1987, April 1). Retrieved from
-
Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem. (n.d.). Retrieved from
-
Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. (n.d.). Retrieved from
-
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design - ACS Publications. (2020, April 16). Retrieved from
-
Troubleshooting guide for the fluorination of pyridinyl ethanone - Benchchem. (n.d.). Retrieved from
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved from
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021, August 24). Retrieved from
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides - - Nottingham ePrints. (n.d.). Retrieved from
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved from
-
Direct Fluorination of Organic Compounds - DTIC. (1974, January 18). Retrieved from
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Fluorinated Heterocycles - ResearchGate. (n.d.). Retrieved from
-
US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ... - Google Patents. (n.d.). Retrieved from
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved from
-
Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.). Retrieved from
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Techniques for removing acidic impurities from fluorinated solvents - Benchchem. (n.d.). Retrieved from
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (n.d.). Retrieved from
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). Retrieved from
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Retrieved from
-
(PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (n.d.). Retrieved from
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5). Retrieved from
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from
-
Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies - ChemRxiv. (n.d.). Retrieved from
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. (n.d.). Retrieved from
-
Mechanochemical Synthesis of Fluorinated Imines - MDPI. (2022, July 17). Retrieved from
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved from
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022, May 25). Retrieved from
-
Fluorination methods for drug discovery and development - PubMed. (n.d.). Retrieved from
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Navigating Reactions with 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid
Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. The inherent ring strain of the azetidine core, combined with the strong electron-withdrawing nature of the N-trifluoroethyl group, presents a distinct set of challenges and opportunities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage these complexities and achieve your synthetic goals.
Understanding the Core Challenge: Ring Strain and Electronic Effects
The reactivity of this compound is fundamentally governed by two key factors:
-
Ring Strain: The four-membered azetidine ring possesses significant angle strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions.[1] This is a double-edged sword: while it can be exploited for novel transformations, it is a primary cause of side reactions and decomposition, particularly under acidic conditions.[2]
-
N-Substituent Electronics: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. This significantly reduces the basicity of the azetidine nitrogen compared to N-alkyl or N-aryl substituted azetidines. A lower pKa of the azetidine nitrogen is a critical factor in determining its stability, especially in acidic media where protonation can precede ring-opening.[2]
This guide will address how these factors manifest in common synthetic transformations and provide strategies to mitigate their impact.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reactions with this compound giving low yields?
Low yields in amide coupling reactions with this substrate can stem from several factors:
-
Steric Hindrance: The azetidine ring, while small, can present steric challenges around the carboxylic acid at the 3-position.
-
Reduced Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, the reaction kinetics can be slow.
-
Side Reactions: The activated carboxylic acid intermediate may be susceptible to decomposition or side reactions if the main coupling reaction is sluggish.[3] For instance, with carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea.[3]
-
Ring Opening: Harsh reaction conditions or the generation of acidic byproducts can lead to the decomposition of the azetidine ring.[4]
Q2: I am observing a significant amount of a ring-opened byproduct in my reaction. What is causing this and how can I prevent it?
Ring-opening is a common failure mode for strained heterocycles like azetidines.[2][5] It is most frequently catalyzed by acid.[2] The generation of HCl during N-acylation with acyl chlorides, for example, can protonate the azetidine nitrogen and trigger nucleophilic attack to open the ring, often resulting in a γ-chloroamide byproduct.[4]
-
Mitigation Strategies:
-
Use a Non-Nucleophilic Base: Incorporate a hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge any acid generated in situ.[4][6]
-
Control Reaction Temperature: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[4]
-
Choose Appropriate Coupling Reagents: Avoid reagents that generate strongly acidic byproducts. Standard peptide coupling reagents are generally preferred over acyl chlorides.
-
Q3: Can I perform a Fischer esterification on this compound?
Direct Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is not recommended for this substrate.[7][8] The strongly acidic conditions and elevated temperatures create a high risk of azetidine ring-opening and decomposition.[2]
Q4: What is the expected impact of the N-trifluoroethyl group on the azetidine nitrogen's reactivity?
The trifluoroethyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the azetidine nitrogen.[2] This has several implications:
-
Increased Stability to Acid: A lower pKa means the nitrogen is less likely to be protonated at a given pH, which can enhance stability against acid-catalyzed ring-opening compared to more basic N-alkyl azetidines.[2]
-
Reduced Reactivity in N-alkylation/N-arylation: Reactions that require the azetidine nitrogen to act as a nucleophile will be more challenging.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low Yield in Amide Bond Formation
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Carboxylic Acid Activation | Switch to a more potent coupling reagent. For sterically hindered or electronically challenging couplings, uronium/aminium salts like HATU or COMU are often more effective than standard carbodiimides (EDC, DCC).[6] Phosphonium salts like PyBOP are also excellent choices for hindered couplings.[3][6] |
| Slow Reaction with the Amine Partner | Increase the reaction temperature cautiously. After initial activation at room temperature, heating the reaction to 40-80 °C can help overcome the activation energy barrier for sterically demanding amines.[3][9] Monitor for thermal decomposition of your substrate. |
| Formation of N-Acylurea Byproduct (with Carbodiimides) | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ). These additives form an active ester intermediate that is more stable to rearrangement but still highly reactive towards the amine, minimizing the formation of the N-acylurea byproduct.[6] |
| Suspected Ring-Opening | Ensure a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA ) is present to neutralize any acidic species.[6] If using an acyl chloride, switch to a milder coupling reagent. |
| Extreme Steric Hindrance | Convert the carboxylic acid to an acyl fluoride in situ using a reagent like tetramethylfluoroformamidinium hexafluorophosphate (TFFH ). Acyl fluorides are small and highly reactive, making them effective for coupling even with very hindered partners.[3][9][10] |
Issue 2: Low Yield in Esterification
| Potential Cause | Recommended Solution & Rationale |
| Acid-Catalyzed Decomposition | Avoid strong Brønsted acids (H₂SO₄, TsOH). Use milder, Lewis acid catalysts or coupling-reagent-based methods. |
| Reversibility of the Reaction (Fischer-type) | Use a method that is not reversible. Carbodiimide-mediated esterification is a good option. |
| Steric Hindrance at the Alcohol or Acid | For hindered alcohols, the Steglich esterification (DCC or EDC with a catalytic amount of DMAP) is a classic and effective method.[7] The DMAP acts as a potent acyl transfer catalyst. |
| Side Reactions with Coupling Reagents | If standard carbodiimide methods are problematic, consider forming the ester via an SN2 reaction. Deprotonate the carboxylic acid with a mild base (e.g., Cs₂CO₃) and react it with an alkyl halide (e.g., methyl iodide, ethyl bromide). |
Experimental Protocols
The following protocols are generalized starting points. Optimization of solvent, temperature, and reaction time may be necessary for your specific substrate combination.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for most amine couplings, including those that are sterically or electronically challenging.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[6]
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).[6]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Esterification using EDC/DMAP (Steglich Conditions)
This protocol is suitable for forming esters, especially with secondary or tertiary alcohols, while avoiding strongly acidic conditions.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-Substituted Azetidine-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of N-substituted azetidine-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. Due to their inherent ring strain, azetidines present unique synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most prevalent side reactions, their mechanistic origins, and strategies for mitigation.
Issue 1: Azetidine Ring-Opening
The high ring strain of the azetidine core makes it susceptible to cleavage under various conditions, leading to the formation of linear amine byproducts and a significant reduction in yield.[1][3]
Question: My reaction is showing significant byproduct formation consistent with the opening of the azetidine ring. What are the likely causes and how can I prevent this?
Answer: Ring-opening is a common challenge and can be initiated by acids, bases, or nucleophiles. The specific mechanism and solution will depend on your reaction conditions.
-
Acid-Mediated Ring-Opening: Protonation of the azetidine nitrogen increases ring strain and makes the ring susceptible to nucleophilic attack.[1] This is particularly problematic when using acid-labile protecting groups like tert-butoxycarbonyl (Boc) or when acidic conditions are used for deprotection or subsequent reactions.[4]
-
Mechanism: The pKa of the azetidine nitrogen is a key factor; a lower pKa can increase stability against acid-mediated decomposition.[1]
-
Preventative Measures:
-
Choice of Protecting Group: If acidic conditions are unavoidable in subsequent steps, consider using a more acid-stable protecting group like carbobenzyloxy (Cbz) or a sulfonyl group (e.g., tosyl).[4]
-
pH Control: Carefully buffer your reaction to maintain a neutral or slightly basic pH if the reaction allows.
-
Milder Deprotection Conditions: For Boc group removal, use milder acidic conditions (e.g., 10-20% trifluoroacetic acid in dichloromethane) and keep reaction times to a minimum.
-
-
-
Base-Mediated Ring-Opening: While less common than acid-mediated opening, strong bases can promote elimination reactions, especially if there are suitable leaving groups on the ring.
-
Nucleophilic Ring-Opening: The carbon atoms of the azetidine ring can be attacked by strong nucleophiles, leading to ring cleavage.[3]
-
Preventative Measures:
-
Control of Nucleophile Stoichiometry: Use the minimum required amount of the nucleophile.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.
-
Protecting Group Effects: Be aware that strongly electron-withdrawing N-protecting groups (e.g., sulfonyl groups) can sometimes activate the ring towards nucleophilic attack.[4]
-
-
Troubleshooting Workflow for Ring-Opening
Caption: Workflow for troubleshooting azetidine ring-opening.
Issue 2: Over-Alkylation of the Azetidine Nitrogen
When introducing a substituent onto the azetidine nitrogen, it's possible to get multiple additions of the alkylating agent, leading to the formation of quaternary ammonium salts.
Question: I am trying to perform a mono-N-alkylation, but I am observing a significant amount of a more polar byproduct, which I suspect is the quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation occurs because the N-alkylated azetidine product can still be nucleophilic and react further with the alkylating agent.[5]
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the azetidine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor the initial mono-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid produced without competing in the alkylation.
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation.[5]
-
Issue 3: Epimerization at C3
For chiral azetidine-3-carboxylic acids, maintaining the stereochemical integrity at the C3 position is critical.
Question: I started with an enantiomerically pure azetidine-3-carboxylic acid derivative, but my final product shows a loss of enantiomeric excess. What could be causing this epimerization?
Answer: Epimerization at C3 can occur under basic conditions through the formation of an enolate intermediate.
-
Mechanism: A base can deprotonate the C3 proton, leading to a planar enolate which can then be protonated from either face, resulting in racemization.
-
Preventative Measures:
-
Avoid Strong Bases: Whenever possible, use mild bases (e.g., K₂CO₃, NaHCO₃) instead of strong bases like hydroxides or alkoxides, especially at elevated temperatures.[6]
-
Protecting the Carboxylic Acid: The presence of the free carboxylic acid can facilitate epimerization. Protecting it as an ester can reduce the acidity of the C3 proton.
-
Temperature Control: Keep reaction temperatures as low as possible.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my synthesis?
A1: The choice of the N-protecting group is critical and depends on the planned subsequent reaction steps.[4]
| Protecting Group | Stability (Acidic) | Stability (Basic) | Removal Conditions | Key Considerations |
| Boc | Labile, especially to strong acids (e.g., TFA).[4] | Generally stable. | Strong acid (TFA, HCl).[4] | Commonly used due to ease of introduction and removal.[7] |
| Cbz | More stable than Boc. | Generally stable. | Hydrogenolysis (H₂, Pd/C).[8] | Offers orthogonal deprotection in the presence of acid-labile groups.[4] |
| Sulfonyl (e.g., Tosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃).[4] | Can activate the ring towards nucleophilic attack in some cases.[4] |
Q2: What is the best way to protect the carboxylic acid group?
A2: The carboxylic acid is most commonly protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent its interference in reactions targeting the nitrogen atom.[9]
-
Methyl/Ethyl Esters: Generally stable but can be hydrolyzed under acidic or basic conditions.
-
tert-Butyl Esters: Can be removed under acidic conditions (e.g., TFA), offering orthogonality with base-labile protecting groups.
-
Benzyl Esters: Can be removed by hydrogenolysis, which is orthogonal to both acid- and base-labile groups.[8]
Q3: My purification is difficult due to the high polarity of my product. Any suggestions?
A3: N-substituted azetidine-3-carboxylic acids are often polar and water-soluble, which can complicate purification.
-
Extraction: If your product is in an aqueous layer, try extraction with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. In some cases, continuous extraction may be necessary.
-
Chromatography: Reverse-phase chromatography (C18) is often more effective than normal-phase silica gel for highly polar compounds. Ion-exchange chromatography can also be a powerful tool for purifying these zwitterionic compounds.
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Azetidine-3-Carboxylic Acid Methyl Ester
This protocol provides a general method for the N-alkylation of a protected azetidine-3-carboxylic acid.
-
Dissolve azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Protection of Azetidine-3-Carboxylic Acid
This protocol describes the protection of the azetidine nitrogen with a Boc group.
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium hydroxide (2.0 eq) and stir until the starting material dissolves.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane.
-
Stir the reaction at room temperature overnight.
-
Acidify the mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the Boc-protected product, which can often be used without further purification.
Reaction Scheme: N-Alkylation and Potential Side Reactions
Caption: N-alkylation of azetidine-3-carboxylic acid and major side products.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). Retrieved from [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Regioselective ring opening reactions of azetidines - ResearchGate. (2025). Retrieved from [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024). Retrieved from [Link]
- Carboxyl protecting groups. (n.d.).
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2020). Retrieved from [Link]
-
Rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (2018). Retrieved from [Link]
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]
- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents. (1986).
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Retrieved from [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (2025). Retrieved from [Link]
-
Boc-Azetidine-3-carboxylic acid [142253-55-2] - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]
-
Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
-
Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (2013). Retrieved from [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (2022). Retrieved from [Link]
-
Synthesis of azetidine-3-carboxylic acid | The Journal of Organic Chemistry. (1982). Retrieved from [Link]
-
A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. (2011). Retrieved from [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. (2012). Retrieved from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2025). Retrieved from [Link]
-
3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Optimization of Coupling Conditions for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Welcome to the technical support center for the optimization of coupling conditions for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging amide bond formation. The unique structural features of this substrate, namely the sterically hindered azetidine ring and the electron-withdrawing trifluoroethyl group, often lead to difficulties in achieving high yields and purity with standard coupling protocols.[1]
This resource aims to demystify the complexities of this specific coupling reaction by explaining the underlying chemical principles and providing actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt or HATU) with this compound is resulting in low or no product yield. What are the likely causes?
A1: The low reactivity of this compound in standard amide coupling reactions stems from a combination of steric and electronic factors.
-
Steric Hindrance: The rigid, four-membered azetidine ring presents significant steric bulk around the carboxylic acid, impeding the approach of the amine nucleophile to the activated acid intermediate.[2]
-
Electronic Effects: The strongly electron-withdrawing 2,2,2-trifluoroethyl group attached to the azetidine nitrogen reduces the nucleophilicity of the nitrogen atom. While this effect is primarily on the azetidine nitrogen, it can have a through-bond inductive effect that slightly deactivates the carboxylic acid. More importantly, it can influence the overall conformation and reactivity of the molecule.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents like EDC, even with additives like HOBt, may not form a sufficiently reactive activated intermediate to overcome the steric hindrance of the azetidine ring.[1] The O-acylisourea intermediate formed with EDC can be prone to side reactions, such as rearrangement to an inactive N-acylurea, especially when the subsequent nucleophilic attack by the amine is slow.[1]
-
Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[3]
Q2: Which coupling reagents are most effective for this hindered carboxylic acid?
A2: For sterically hindered substrates like this compound, more potent coupling reagents are generally required to achieve efficient activation and high yields.[4]
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4][5] HATU is often considered one of the most efficient coupling reagents, particularly for difficult couplings, due to the formation of a highly reactive OAt-ester intermediate.[5][6]
-
Phosphonium Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[7] They are known for reducing the risk of racemization and are effective for coupling hindered partners.[1]
-
Acyl Fluoride Formation: An alternative and highly effective strategy is the in situ formation of an acyl fluoride. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is a highly reactive intermediate for amide bond formation, especially with hindered substrates.[8][9][10]
Q3: What is the optimal choice of base and solvent for this coupling reaction?
A3: The choice of base and solvent is critical for the success of the reaction.
-
Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings.[9] It is basic enough to deprotonate the carboxylic acid and any amine salts without acting as a competing nucleophile. The use of weaker bases may not be sufficient to drive the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are widely used.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[3]
Q4: I am observing significant side reactions. How can they be minimized?
A4: The primary side reaction of concern with sterically hindered amino acid derivatives is racemization, although other side reactions can also occur.
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the carboxylic acid can be a significant issue.[11]
-
Solution: Using coupling additives known to suppress racemization, such as HOBt (1-Hydroxybenzotriazole) or OxymaPure , is highly recommended.[3][12] Many modern coupling reagents like HATU and HBTU already incorporate a derivative of HOBt in their structure.[12] Running the reaction at a lower temperature can also help minimize racemization.[3]
-
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU in excess, there is a risk of the reagent reacting with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain.[13]
-
Diketopiperazine Formation: This intramolecular cyclization of a dipeptide can lead to cleavage from the resin in solid-phase synthesis and is more prevalent when proline or other N-alkyl amino acids are at the C-terminus.[8] While less common in solution-phase synthesis, it is a possibility.
-
Solution: Careful selection of coupling conditions and reaction time can help to mitigate this.
-
Troubleshooting Guide
This decision tree provides a logical workflow for troubleshooting failed or low-yielding coupling reactions with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Trifluoroethylation of Heterocyclic Compounds
The introduction of the trifluoroethyl group (-CH₂CF₃) into heterocyclic scaffolds is a powerful strategy in medicinal chemistry and materials science. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the trifluoroethylation of these often complex structures is not without its challenges. This guide provides a comprehensive troubleshooting resource for researchers encountering common issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Q: My trifluoroethylation reaction is giving me a low yield, or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield is one of the most common frustrations in synthetic chemistry. For trifluoroethylation of heterocycles, several factors could be at play, from reagent stability to the reaction conditions themselves.
Potential Causes & Solutions:
-
Reagent Instability or Degradation:
-
Insight: Many trifluoroethylating agents, particularly electrophilic ones like Togni's and Umemoto's reagents, are sensitive to moisture and can degrade over time.[3][4][5] While shelf-stable, improper storage can lead to reduced reactivity.
-
Troubleshooting:
-
Verify Reagent Quality: If possible, test the reagent on a simple, reliable substrate to confirm its activity.
-
Proper Storage: Store reagents in a desiccator or glovebox, away from light and moisture.
-
Fresh is Best: When troubleshooting, consider using a freshly opened bottle of the reagent.
-
-
-
Sub-optimal Reaction Conditions:
-
Insight: The success of a trifluoroethylation reaction is highly dependent on the solvent, temperature, and catalyst (if applicable). A generic procedure may not be suitable for your specific heterocyclic system.
-
Troubleshooting:
-
Solvent Screening: The choice of solvent can dramatically influence the reaction outcome.[6] Screen a variety of solvents with different polarities (e.g., THF, DMF, CH₃CN, DCE).
-
Temperature Optimization: Some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures.[7] Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the sweet spot.
-
Catalyst and Ligand Choice (for catalyzed reactions): In transition metal-catalyzed reactions, the choice of metal, ligand, and additives is critical.[8][9] For example, in a nickel-catalyzed cross-coupling, different phosphine ligands can have a significant impact on the yield.[7] A systematic screening of these components is often necessary.
-
-
-
Poor Substrate Reactivity:
-
Insight: The electronic properties of your heterocycle play a crucial role. Electron-rich heterocycles are generally more reactive towards electrophilic trifluoroethylating agents, while electron-deficient systems may require more forcing conditions or a different mechanistic approach (e.g., radical trifluoroethylation).[6][10]
-
Troubleshooting:
-
Consider the Mechanism: If you are using an electrophilic reagent on an electron-deficient heterocycle, consider switching to a radical-based method, such as a photoredox-catalyzed reaction.[10][11]
-
Protecting Groups: If your heterocycle has sensitive functional groups (e.g., -NH, -OH), they may be interfering with the reaction. Consider using appropriate protecting groups.
-
-
Field Note: "I once spent weeks trying to trifluoroethylate a pyridine derivative with an electrophilic reagent, with no success. It turned out the pyridine nitrogen was coordinating to the catalyst and shutting down the reaction. Switching to a photoredox-catalyzed radical approach gave me the product in good yield on the first try."
Poor Regioselectivity
Q: I'm getting a mixture of isomers. How can I control the regioselectivity of my trifluoroethylation reaction?
A: Achieving high regioselectivity is a common challenge, especially with complex heterocyclic systems that have multiple potential reaction sites. The selectivity is often dictated by a combination of electronic and steric factors, as well as the reaction mechanism.
Potential Causes & Solutions:
-
Inherent Substrate Reactivity:
-
Insight: The inherent electronic properties of the heterocycle often direct the regioselectivity. For example, in many electrophilic aromatic substitution reactions, the most nucleophilic position will react preferentially.[6]
-
Troubleshooting:
-
Predict Reactivity: Use computational tools or your knowledge of heterocyclic chemistry to predict the most reactive site. For instance, indoles are often functionalized at the C3 position in electrophilic reactions.[12]
-
Change the Reaction Type: If the inherent reactivity is not giving you the desired isomer, you may need to change your synthetic strategy. For example, a directed C-H functionalization approach can provide access to otherwise disfavored positions.
-
-
-
Steric Hindrance:
-
Insight: Bulky substituents on your heterocycle can block access to certain positions, directing the trifluoroethylating agent to less sterically hindered sites.
-
Troubleshooting:
-
Use Sterically Demanding Reagents: If you want to target a less hindered position, using a bulkier trifluoroethylating agent might improve selectivity.
-
Directed C-H Functionalization: Employing a directing group can overcome steric hindrance and force the reaction to occur at a specific position.
-
-
-
Reaction Mechanism Control:
-
Insight: Different reaction mechanisms can lead to different regiochemical outcomes. For example, a radical trifluoroethylation may exhibit different selectivity compared to an electrophilic one.[13]
-
Troubleshooting:
-
Switching Mechanisms: If you are getting a mixture of isomers with an electrophilic approach, consider trying a photoredox-catalyzed radical reaction, or a transition-metal-catalyzed cross-coupling if you have a pre-functionalized heterocycle.[8][10]
-
Ligand Effects in Catalysis: In transition metal-catalyzed reactions, the ligand can have a profound effect on regioselectivity.[14] Screening different ligands is a crucial step in optimizing these reactions.
-
-
Expert Tip: "For pyridine trifluoroethylation, achieving C3 selectivity can be particularly challenging due to the electronic nature of the ring.[15][16] A recently developed method involves hydrosilylation to activate the pyridine ring, followed by nucleophilic trifluoromethylation to achieve high C3 selectivity."[15]
Side Reactions and Decomposition
Q: My reaction is messy, and I'm seeing a lot of side products or decomposition of my starting material. What's going on?
A: The formation of side products and decomposition often indicate that the reaction conditions are too harsh, or that there are incompatible functional groups present in your molecule.
Potential Causes & Solutions:
-
Over-reaction or Multiple Trifluoroethylations:
-
Insight: If your product is more reactive than your starting material, you may see multiple trifluoroethyl groups being added.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your trifluoroethylating agent. Use of a slight excess is common, but a large excess can lead to over-reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed.
-
-
-
Decomposition of Starting Material or Product:
-
Insight: Many heterocyclic compounds are sensitive to strong acids, bases, or high temperatures. The trifluoroethylating reagent or the reaction conditions themselves may be causing decomposition.
-
Troubleshooting:
-
Milder Conditions: Try running the reaction at a lower temperature or using a milder base if one is required.
-
Reagent Compatibility: Ensure that your trifluoroethylating agent is compatible with the functional groups on your heterocycle. For example, some reagents may not be suitable for use with unprotected amines or alcohols.
-
Degas Solvents: In some cases, particularly with photoredox or transition metal catalysis, dissolved oxygen can lead to side reactions and decomposition. Degassing your solvent prior to use can be beneficial.[17]
-
-
-
Homocoupling and Other Side Reactions:
-
Insight: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. In radical reactions, a variety of undesired radical combinations can occur.
-
Troubleshooting:
-
Optimize Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst and ligand can minimize homocoupling.
-
Radical Traps: In some cases, the addition of a radical trap can help to understand if unwanted radical pathways are occurring. However, this will also likely inhibit your desired reaction if it is radical-mediated.
-
Scavengers: If your reaction is sensitive to trace amounts of acid or water, the addition of a non-nucleophilic base or a drying agent can sometimes improve the outcome.
-
-
Experimental Protocols & Data
Table 1: Common Trifluoroethylating Reagents and Their Characteristics
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[3][4] | Electrophilic | Bench-stable, commercially available[3][5] | Can have limited scope with electron-deficient heterocycles |
| Nucleophilic | (Trifluoroethyl)trimethylsilane (TMS-CH₂CF₃) | Nucleophilic | Good for reaction with electrophilic sites | Often requires activation (e.g., with a fluoride source) |
| Radical Precursors | 2,2,2-Trifluoroethyl iodide, CF₃CH₂SO₂Na (Langlois' reagent)[17] | Radical | Broad substrate scope, good for electron-deficient heterocycles[10] | May require an initiator (e.g., light, radical initiator) |
| Cross-Coupling Partners | CF₃CH₂Cl, CF₃CH₂Br[8][9] | Cross-Coupling | Utilizes readily available starting materials | Requires a pre-functionalized heterocycle (e.g., halide) |
Protocol: General Procedure for Photoredox-Catalyzed Trifluoroethylation of an Electron-Deficient Heterocycle
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: In a glovebox, add the heterocyclic substrate (1.0 equiv), the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide, 1.5 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%), and a suitable solvent (e.g., DMF, degassed) to a reaction vial equipped with a stir bar.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in front of a light source (e.g., a household compact fluorescent lamp or a blue LED lamp).[10]
-
Reaction: Stir the reaction mixture at room temperature for the desired amount of time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Process
Diagram 1: Decision-Making Workflow for Low Yield
Caption: Key factors that control regioselectivity.
References
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Trifluoromethylated heterocycles. National Institutes of Health (NIH). [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI. [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. [Link]
-
Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
-
Photoredox catalysis. University of Cambridge. [Link]
-
Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. ACS Publications. [Link]
-
Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization. Semantic Scholar. [Link]
-
Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Semantic Scholar. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
-
Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. National Institutes of Health (NIH). [Link]
-
ChemInform Abstract: Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. ResearchGate. [Link]
-
Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]
-
N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. ResearchGate. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (NIH). [Link]
-
Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Chemistry Portal. [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
-
Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Intramolecular radical additions to pyridines. National Institutes of Health (NIH). [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
-
Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions. National Institutes of Health (NIH). [Link]
-
Organic Letters Journal. ACS Publications - American Chemical Society. [Link]
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- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [ouci.dntb.gov.ua]
- 5. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular radical additions to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 16. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid in Solution
Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a unique building block in medicinal chemistry. Its structure, featuring a strained four-membered azetidine ring and an electron-withdrawing trifluoroethyl group, presents specific stability considerations. The primary stability concern for N-substituted azetidines is the potential for ring-opening reactions, which can be influenced by factors such as pH, temperature, and the solvent system used.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway involves the cleavage of the azetidine ring. The ring strain inherent in azetidines can make them susceptible to nucleophilic attack, leading to ring-opening. This can be exacerbated by acidic or basic conditions. While specific studies on this exact molecule are not publicly available, related N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[1] The electron-withdrawing nature of the 2,2,2-trifluoroethyl group will lower the pKa of the azetidine nitrogen, potentially influencing its stability profile compared to other N-substituted azetidines.
Q2: How does pH affect the stability of the compound?
A2: pH is a critical factor.
-
Acidic Conditions (pH < 4): In acidic solutions, the azetidine nitrogen can become protonated. This may make the ring more susceptible to nucleophilic attack and subsequent ring-opening. Studies on similar N-aryl azetidines have demonstrated significant degradation at low pH (e.g., pH 1.8).[1]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH.
-
Basic Conditions (pH > 8): While less documented for this specific substitution pattern, related 3-hydroxyazetidine carboxylic acids are known to be unstable in basic conditions (pH > 8) due to a reverse aldol-type ring opening.[2] While our compound lacks the hydroxyl group, strong basic conditions should still be approached with caution as they could promote other degradation pathways.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C). It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, consider flash-freezing aliquots in an appropriate solvent to minimize freeze-thaw cycles. The solid compound should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[3][4][5]
Q4: Which solvents are recommended for preparing solutions?
A4: Common laboratory solvents such as DMSO, DMF, and ethanol are generally suitable for initial stock solutions. For aqueous experimental buffers, it is crucial to control the pH and consider the buffer components. Phosphate and borate buffers are common choices for maintaining a stable pH.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues during your experiments.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Issue 1: Loss of Compound Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps | Explanation |
| Degradation in Aqueous Buffer | 1. Prepare fresh solutions for each experiment. 2. Verify the pH of your experimental buffer. Aim for a pH range of 6.0-7.5. 3. Perform a time-course stability study: Incubate the compound in your experimental buffer at the working temperature and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by LC-MS to monitor for the appearance of new peaks or a decrease in the parent compound peak area. | The azetidine ring is susceptible to hydrolysis, especially under non-neutral pH conditions. The strained ring can undergo cleavage, leading to inactive byproducts. |
| Freeze-Thaw Instability | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. If multiple freeze-thaw cycles are unavoidable, re-qualify the solution by LC-MS to ensure the concentration and purity have not changed. | Repeated changes in temperature can promote degradation. |
| Photodegradation | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Compare the stability of a light-exposed sample to a protected sample. | While not specifically documented for this compound, many organic molecules are light-sensitive. |
Issue 2: Appearance of Unknown Peaks in Analytical Traces (e.g., LC-MS, HPLC)
| Potential Cause | Troubleshooting Steps | Explanation |
| Acid-Catalyzed Ring Opening | 1. Analyze a sample of your solution after exposure to acidic conditions (e.g., pH 2-3). Use LC-MS to look for new peaks corresponding to the mass of a ring-opened product. 2. Avoid acidic additives in your mobile phase for LC if possible, or use a method with a rapid gradient to minimize exposure time. | Protonation of the azetidine nitrogen can facilitate nucleophilic attack by water or other buffer components, leading to ring cleavage.[1] |
| Reaction with Buffer Components | 1. Test the compound's stability in different buffer systems (e.g., phosphate vs. Tris vs. HEPES). 2. Be cautious with nucleophilic buffers (e.g., those containing primary or secondary amines) as they could potentially open the azetidine ring. | Some buffer components can act as nucleophiles and directly react with the compound. |
Experimental Protocols
Protocol 1: Basic Stability Assessment by LC-MS
This protocol provides a framework for evaluating the stability of your compound in a specific buffer.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into your aqueous experimental buffer to the final working concentration (e.g., 10 µM).
-
Divide the solution into several aliquots in separate vials.
-
Take a T=0 sample: Immediately analyze one aliquot by LC-MS. This will serve as your baseline.
-
Incubate the remaining aliquots under your experimental conditions (e.g., 37°C).
-
Analyze aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Analyze the data: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.
Protocol 2: Forced Degradation Study
This study can help identify the conditions under which the compound is most labile.
-
Prepare solutions of the compound in different stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate an aqueous solution at an elevated temperature (e.g., 60°C).
-
-
Incubate the solutions for a defined period (e.g., 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by LC-MS to identify degradation products and determine the percentage of degradation under each condition.
Visualizing the Stability Assessment Workflow
Caption: A workflow for assessing the stability of the compound in solution.
References
-
Acros PharmaTech Limited. Safety Data Sheet 1-Cbz-Azetidine-3-carboxylic acid. [Link]
-
McLaughlin, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
O'Hagan, D. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]
Sources
Technical Support Center: Analytical Methods for Detecting Impurities in Fluorinated Azetidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorinated azetidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. Fluorinated azetidines are critical building blocks in modern medicinal chemistry, and ensuring their purity is paramount for successful drug discovery and development.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.
Part 1: General Impurity Profiling Strategy
Q: What types of impurities should I anticipate when working with fluorinated azetidines?
A: Impurities can arise from various stages of the chemical lifecycle. Understanding their origin is the first step in selecting an appropriate analytical method.
-
Process-Related Impurities: These are derived from the synthetic route. They include unreacted starting materials, intermediates, reagents (e.g., fluorinating agents), and by-products from side reactions. For instance, incomplete cyclization or side reactions during fluorination can lead to a complex impurity profile.[2]
-
Degradation Products: Fluorinated azetidines can degrade under stress conditions like exposure to acid, base, light, heat, or oxidation. The strained four-membered ring of azetidine can be susceptible to ring-opening reactions.
-
Isomeric Impurities: Positional isomers (e.g., fluorine at a different position on the ring) or stereoisomers can be present, which are often challenging to separate.
-
Residual Solvents and Catalysts: Inorganic and organic materials used during synthesis and purification can be carried over into the final product.
Q: How do I choose the right primary analytical technique for my sample?
A: The choice depends on the properties of your analyte and the information you need. No single technique is universally superior; they are often complementary. The decision process can be visualized as follows:
Caption: Diagram 1: A decision tree for selecting the primary analytical technique.
Part 2: High-Performance Liquid Chromatography (HPLC) & LC-MS
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like many fluorinated azetidine derivatives.[3]
Troubleshooting & FAQs: HPLC
Q: My peak shape for the main component and/or impurities is poor (significant tailing). What is the likely cause and solution?
A: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like azetidines on standard silica-based columns.
-
Causality: Azetidines contain a basic nitrogen atom. If the mobile phase pH is not optimal, the amine can interact with acidic residual silanol groups on the surface of the C18 stationary phase via secondary ionic interactions. This mixed-mode retention mechanism leads to peak tailing.
-
Solution Strategy:
-
Adjust Mobile Phase pH: The most effective solution is to control the ionization state of the azetidine. Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. At a pH at least 2 units below the pKa of the azetidine, it will be fully protonated. This ensures a single ionic species and minimizes secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and aggressive end-capping to minimize the number of available silanol groups. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Consider a Different Stationary Phase: If pH adjustment is not sufficient, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column, which can offer alternative selectivity and better peak shape for basic compounds.
-
Q: I suspect an impurity is present, but I don't see a peak in my UV chromatogram. Why might this be?
A: This issue points to a discrepancy between the impurity's presence and its detectability under your current method conditions.
-
Causality & Solutions:
-
Lack of a Chromophore: The impurity may lack a UV-absorbing functional group (a chromophore) or absorb at a different wavelength than your main compound. Not all process impurities will share the same chromophore.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, Mass Spectrometry (MS) is an excellent choice as it detects ions based on their mass-to-charge ratio, not their UV absorbance.[3]
-
-
Co-elution: The impurity peak may be hidden under your large main peak or another impurity peak.
-
Solution: Alter the chromatographic selectivity. Change the mobile phase composition (e.g., switch from acetonitrile to methanol), adjust the pH, or try a column with a different stationary phase (e.g., a Phenyl-Hexyl or Cyano phase). A high-resolution mass spectrometer (HRMS) can often detect co-eluting species if they have different masses.[4]
-
-
Concentration Below Detection Limit: The impurity may be present at a concentration too low for your detector to register.
-
Solution: Increase the sample concentration or injection volume. Be cautious not to overload the column with your main component. LC-MS, particularly with a triple quadrupole instrument in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, offers significantly lower detection limits than UV detectors.[5]
-
-
Experimental Protocol: General Purpose RP-HPLC Method
This protocol provides a starting point for method development.
-
Column: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV/PDA detector at a wavelength appropriate for your compound (e.g., 220 nm or 254 nm). If coupled to an MS, use electrospray ionization (ESI) in positive mode.
| Parameter | Typical Starting Value | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good balance of efficiency and backpressure for general impurity profiling. |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid | Formic acid ensures protonation of basic azetidines for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30-40 °C | Improves efficiency and reduces viscosity. |
| Detector | PDA/UV & ESI-MS | PDA provides spectral data; MS provides mass data for identification. |
| Table 1: Recommended Starting Conditions for HPLC Method Development. |
Part 3: Gas Chromatography (GC) & GC-MS
GC is a powerful technique for separating and identifying volatile and thermally stable compounds. For fluorinated azetidines, its application requires careful consideration of the analyte's properties.
Troubleshooting & FAQs: GC
Q: Is GC-MS a suitable method for my fluorinated azetidine? I'm not getting any peaks.
A: Suitability depends on volatility and thermal stability. The absence of peaks is a classic symptom of a compound not being amenable to GC without modification.
-
Causality: Azetidines, particularly those with N-H bonds or other polar functional groups, can have low volatility and may adsorb irreversibly to the injector liner or the column itself. They may also decompose at the high temperatures of the GC inlet.
-
Solution Strategy:
-
Derivatization: This is the most common solution to make non-volatile compounds suitable for GC analysis.[6][7] Silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride) can mask the polar N-H group, significantly increasing volatility and thermal stability.[8]
-
Optimize Injector Temperature: The injector temperature must be high enough to volatilize the compound but low enough to prevent thermal degradation.[3] Perform a temperature study, starting low (e.g., 180°C) and gradually increasing to find the optimal balance.
-
Use an Inert Flow Path: Ensure you are using a deactivated, inert injector liner and a column designed for trace analysis to minimize active sites that can cause adsorption.
-
Q: I am analyzing a crude reaction mixture and I'm concerned about damaging the GC column with reactive fluorine-containing by-products.
A: This is a valid and critical concern. Certain fluorine-containing species, such as residual fluorinating agents or highly reactive by-products, can aggressively attack and degrade the polysiloxane stationary phases of most GC columns.[9]
-
Causality: Highly reactive species can cleave the siloxane bonds of the stationary phase, leading to rapid column degradation, manifested as high column bleed, loss of resolution, and peak tailing.
-
Solution Strategy:
-
Sample Pre-treatment: Before injection, perform a sample cleanup step. A simple aqueous workup or a pass through a small plug of silica or a suitable Solid Phase Extraction (SPE) cartridge can remove many of the most damaging components.
-
Use a Guard Column: Install a short (1-5 meter) deactivated fused silica guard column before your analytical column. This will trap non-volatile residues and react with aggressive components, sacrificing the inexpensive guard column while protecting your expensive analytical column.
-
Choose a More Robust Column: Consider columns with more chemically resistant stationary phases if you frequently analyze such samples.
-
Experimental Protocol: General Purpose GC-MS Method (with Derivatization)
-
Derivatization (Example: Silylation):
-
Evaporate a known amount of your sample to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Column: A mid-polarity column like a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (optimize as needed).
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool for both identifying and quantifying fluorine-containing impurities, often without the need for chromatographic separation.[10][11]
Troubleshooting & FAQs: NMR
Q: Why is ¹⁹F NMR so advantageous for analyzing my samples?
A: ¹⁹F NMR offers several unique advantages for fluorinated compounds:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the detection of minor components.
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, resulting in excellent signal dispersion. This means that peaks from different fluorine environments are less likely to overlap, making it easier to identify and quantify individual species even in complex mixtures.[11]
-
"Clean" Background: There are very few natural fluorinated compounds, so the background is exceptionally clean, meaning any signal you see is almost certainly from your compound or a related impurity.[10]
-
Direct Quantification: With the use of an internal standard containing fluorine, you can directly quantify impurities without needing to isolate them, as the peak area is directly proportional to the number of fluorine nuclei.[12]
Q: I am trying to quantify a low-level impurity using ¹⁹F NMR, but the signal-to-noise ratio is poor. What can I do?
A: Improving signal-to-noise (S/N) is key for accurate quantification of minor components.
-
Causality: Low S/N is due to a low concentration of the impurity and/or an insufficient number of scans.
-
Solution Strategy:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (and number of scans) will increase the S/N by a factor of ~1.4. This is the most straightforward approach.
-
Use a Cryoprobe: If available, a cryogenically cooled probe provides a significant boost in sensitivity (typically 3-4x) compared to a standard room temperature probe.
-
Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is sufficiently long (typically 3-5 times the longest T₁ relaxation time of your signals) to allow for full relaxation of the fluorine nuclei. An incorrect relaxation delay will lead to inaccurate integration and quantification.
-
Sample Concentration: If possible, use a more concentrated sample to increase the absolute amount of the impurity in the NMR tube.
-
General Workflow for Impurity Identification & Quantification
Caption: Diagram 2: A typical workflow from initial purity check to final impurity characterization.
| Technique | Principle | Strengths | Weaknesses |
| HPLC-UV | Differential partitioning between phases; detection by UV absorbance. | Robust, reproducible, excellent for quantification with standards. | Requires impurity to have a UV chromophore; may require specific standards for accurate quantification. |
| LC-MS | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity, provides molecular weight information, does not require a chromophore.[4][5] | Quantification can be complex without standards; response can vary between compounds. |
| GC-MS | Separation of volatile compounds in the gas phase; detection by mass. | Excellent for volatile/semi-volatile impurities, high chromatographic efficiency. | Not suitable for non-volatile or thermally labile compounds without derivatization; risk of column degradation.[3][9] |
| ¹⁹F NMR | Nuclear spin transitions in a magnetic field. | Quantitative without standards (qNMR), provides definitive structural information, excellent signal dispersion.[10][12] | Relatively low sensitivity (typically >0.1%); not suitable for trace analysis.[13] |
| Table 2: Comparative Summary of Key Analytical Techniques. |
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- NMR | Speeding Fluorine Analysis - Magnetic Resonance. Oxford Instruments.
- NMR spectra of a mixture of fluorinated compounds highlighting the...
- Application of NMR Screening Methods with 19 F Detection to Fluorin
- ANALYTICAL METHODS.
- Is it possible to analyze F-compounds with GCMS ?
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF AZELASTINE HYDROCHLORIDE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges you may encounter during the synthesis and purification of this important building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors. Azetidine-containing compounds are increasingly important in medicinal chemistry, with several drug candidates featuring the azetidine-3-carboxylic acid fragment.[1][2]
I. Synthetic Strategy and Core Reactions
The synthesis of this compound typically involves two key transformations: the formation of the azetidine ring and the subsequent N-trifluoroethylation. The order of these steps can vary, influencing the overall efficiency and scalability of the process.
Diagram: Synthetic Pathways
Caption: Alternative synthetic routes for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up synthesis.
FAQ 1: What are the most common challenges in the N-trifluoroethylation of azetidine derivatives?
Answer:
The N-trifluoroethylation step can be challenging due to the reactivity of the trifluoroethylating agent and the potential for side reactions. Key considerations include:
-
Choice of Trifluoroethylating Agent:
-
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf): Highly reactive and efficient, but can be expensive and thermally unstable, posing a safety risk on a larger scale.
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I) or bromide (CF₃CH₂Br): Less reactive than the triflate, often requiring higher temperatures and longer reaction times, which can lead to impurities.
-
Reductive Amination with Trifluoroacetaldehyde: This can be an effective method but requires careful control of the reaction conditions to avoid over-alkylation and other side products.
-
Catalyst-free reductive trifluoroethylation using trifluoroacetic acid (TFA): This practical method uses TFA as an inexpensive and stable fluorine source.[3][4][5]
-
-
Base Selection: The choice of base is critical to deprotonate the azetidine nitrogen without promoting side reactions. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). The base should be strong enough to facilitate the reaction but not so strong as to cause decomposition of the starting material or product.
-
Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to ensure good solubility of the reactants.
Troubleshooting Guide: N-Trifluoroethylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive trifluoroethylating agent. | Consider using a more reactive agent like trifluoroethyl triflate, but with appropriate safety precautions. Alternatively, increase the reaction temperature and time when using less reactive halides. |
| Incomplete deprotonation of the azetidine. | Use a stronger, non-nucleophilic base like DBU or switch to a more polar solvent to improve solubility and reactivity. | |
| Formation of Quaternary Ammonium Salts (Over-alkylation) | Excess trifluoroethylating agent or highly reactive conditions. | Use a stoichiometric amount of the trifluoroethylating agent and add it slowly to the reaction mixture. Lowering the reaction temperature can also help control the reaction rate. |
| Decomposition of Starting Material or Product | High reaction temperatures or prolonged reaction times. | Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations. Consider a more reactive, lower-temperature protocol. |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | Employ column chromatography with a suitable solvent system. In some cases, crystallization or salt formation can be effective for purification. |
FAQ 2: What are the key considerations for the formation and purification of the azetidine-3-carboxylic acid core?
Answer:
The synthesis of the azetidine-3-carboxylic acid scaffold is a critical step that can be achieved through various methods, each with its own set of challenges, especially at scale.[6][7][8]
-
Synthetic Routes to Azetidine-3-carboxylic Acid:
-
From Epichlorohydrin: This is a classical route but involves highly toxic reagents and can be difficult to control on a large scale.[9]
-
From Diethyl Bis(hydroxymethyl)malonate: This route involves triflation followed by cyclization with an amine.[9] It is generally considered a safer and more scalable alternative.
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): This is a more modern and efficient method for producing 3-substituted azetidines.[1][2][10]
-
-
Purification Challenges:
-
High Polarity and Water Solubility: The zwitterionic nature of the final product makes it highly soluble in water and poorly soluble in many organic solvents, complicating extraction and purification.
-
Removal of Inorganic Salts: The use of bases and acids during the synthesis and workup can lead to the formation of inorganic salts that need to be removed.
-
Troubleshooting Guide: Azetidine Ring Formation and Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization Step | Inefficient ring closure due to steric hindrance or unfavorable reaction kinetics. | Optimize reaction conditions (temperature, solvent, concentration). Consider using a more efficient synthetic route, such as the strain-release functionalization of ABBs. |
| Product is Difficult to Extract from Aqueous Phase | The product is highly polar and water-soluble. | Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Lyophilization of the aqueous phase can also be an option. |
| Contamination with Inorganic Salts | Salts formed during neutralization or from reagents. | Desalting can be achieved through ion-exchange chromatography or by careful crystallization from a suitable solvent system (e.g., water/ethanol). |
| Product is an Amorphous Solid or Oil | Difficulty in inducing crystallization. | Attempt crystallization from various solvent systems. If direct crystallization fails, consider converting the carboxylic acid to a salt (e.g., hydrochloride or sodium salt) which may have better crystalline properties. |
Diagram: Purification Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Analysis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid and Azetidine-3-carboxylic acid in Drug Discovery
A Scientific Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Azetidine-3-carboxylic acid, a conformationally constrained cyclic amino acid, has emerged as a valuable building block in drug design.[1] Its incorporation into molecules can impart unique structural properties, influencing binding affinity and metabolic stability. This guide provides a comparative analysis of azetidine-3-carboxylic acid and its derivative, 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid, offering insights into the profound impact of N-trifluoroethylation on biological activity. While direct comparative studies are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry to infer the expected differences in their biological profiles, supported by experimental data on related compounds.
Azetidine-3-carboxylic Acid: The Parent Scaffold
Azetidine-3-carboxylic acid is a non-proteinogenic β-amino acid that serves as a rigid scaffold in the design of various bioactive molecules.[1] Its four-membered ring structure provides a degree of conformational restraint that can be advantageous for optimizing interactions with biological targets. It is utilized in pharmaceutical development as a building block for drugs, particularly those targeting neurological disorders.[1] Furthermore, its structural similarity to proline allows it to be explored as a proline analogue, potentially influencing protein structure and function.[2][3]
Key Biological Roles and Applications:
-
Building Block in Medicinal Chemistry: Its rigid structure is exploited to create compounds with specific three-dimensional conformations to enhance binding to target proteins.[1][4]
-
Proline Analogue: Due to its structural similarity to proline, it can be used to probe proline-binding sites in enzymes and receptors.[2][3] Misincorporation of the related azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and cellular stress.[5][6]
-
Glycine Transporter (GlyT1) Inhibitors: Azetidine-based compounds have been investigated as selective inhibitors of GlyT1, with potential applications in enhancing memory and treating neurological conditions.[7][8]
The Impact of the Trifluoroethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[9][10][11] The unique electronic properties of the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[10][11]
Physicochemical and Biological Effects of Trifluoromethylation:
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[10][11]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[10] This can lead to a longer drug half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the azetidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its interaction with targets and its solubility.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, including van der Waals forces and hydrogen bonds, thereby increasing binding affinity.[11]
Comparative Analysis: this compound vs. Azetidine-3-carboxylic acid
Based on the established effects of N-trifluoroethylation, we can infer the following key differences in the biological activity of this compound compared to its parent compound, azetidine-3-carboxylic acid.
| Property | Azetidine-3-carboxylic acid | This compound (Inferred) | Rationale |
| Lipophilicity | Lower | Higher | The trifluoroethyl group significantly increases lipophilicity.[10][11] |
| Metabolic Stability | Susceptible to N-dealkylation | More resistant to metabolism | The strong C-F bonds in the trifluoroethyl group resist enzymatic degradation.[10] |
| Basicity (pKa of Azetidine Nitrogen) | Higher | Lower | The electron-withdrawing trifluoroethyl group reduces the electron density on the nitrogen, lowering its basicity. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | Potentially Enhanced | Increased lipophilicity can facilitate passage across the BBB, a desirable trait for CNS-active drugs.[12] However, other factors like polar surface area also play a role. |
| Target Binding Affinity | Dependent on the specific target | Potentially Increased | The trifluoroethyl group can engage in additional favorable interactions within a binding pocket.[11] |
| Biological Half-life | Shorter | Longer | Enhanced metabolic stability leads to a longer duration of action.[10] |
Potential Biological Applications and Experimental Workflows
The distinct physicochemical properties of this compound suggest its potential utility in developing drugs with improved pharmacokinetic profiles, particularly for central nervous system (CNS) targets where BBB penetration is crucial.[12][13]
Experimental Workflow for Comparative Analysis
To empirically validate the inferred differences, a series of in vitro and in vivo experiments would be necessary.
Caption: A generalized experimental workflow for comparing the physicochemical and biological properties of the two azetidine derivatives.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of azetidine-3-carboxylic acid and this compound in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The N-trifluoroethylation of azetidine-3-carboxylic acid is predicted to significantly enhance its drug-like properties. The resulting compound, this compound, is expected to exhibit increased lipophilicity, greater metabolic stability, and potentially improved target affinity and blood-brain barrier penetration. These inferred advantages make it a compelling candidate for the development of novel therapeutics, particularly for CNS disorders. The experimental workflows outlined in this guide provide a framework for the empirical validation of these hypotheses, paving the way for the rational design of next-generation azetidine-based drugs.
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A Comparative Guide to Enhancing Metabolic Stability: Trifluoroethylated vs. Non-Fluorinated Azetidines
Introduction: The Quest for Metabolic Durability in Drug Design
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic stability is a paramount parameter, dictating a drug's half-life, oral bioavailability, and dosing regimen. A compound that is rapidly metabolized by the body's enzymatic machinery, primarily in the liver, will likely fail in development due to poor pharmacokinetic profiles.
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry.[1] Their unique three-dimensional structure, increased sp³ character, and favorable physicochemical properties make them attractive bioisosteric replacements for other saturated and planar nitrogen heterocycles.[2][3] However, like many small molecules, azetidines can be susceptible to metabolic degradation.
A powerful and widely adopted strategy to enhance metabolic stability is the selective incorporation of fluorine.[4][5][6][7] This guide provides an in-depth technical comparison of the metabolic stability of trifluoroethylated azetidines against their non-fluorinated counterparts. We will explore the mechanistic rationale, present detailed experimental protocols for robust evaluation, and analyze comparative data to provide actionable insights for researchers, scientists, and drug development professionals.
The Mechanistic Underpinnings: Why Trifluoroethylation Blocks Metabolism
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role in Phase I oxidative reactions.[8][9][10] These enzymes often target electron-rich, sterically accessible C-H bonds, hydroxylating them to facilitate excretion. These vulnerable positions are often referred to as "metabolic soft spots." The strategic introduction of a trifluoroethyl group can fortify a molecule against this enzymatic attack through several key mechanisms:
-
Inherent Bond Strength : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[11][12] This inherent strength makes it highly resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[4][13]
-
Electronic Deactivation : The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group.[14][15] When placed on an ethyl group attached to the azetidine nitrogen, it lowers the electron density of adjacent C-H bonds. This electronic perturbation makes these sites less attractive for electrophilic attack by the oxidative species of the CYP enzyme, effectively "shielding" them from metabolism.[7]
-
Steric Hindrance : The trifluoroethyl moiety is bulkier than a simple ethyl or methyl group. This increased steric profile can physically block the active site of a metabolic enzyme from accessing the azetidine ring or other nearby potential sites of metabolism.[4]
The diagram below illustrates this protective principle, where the trifluoroethyl group serves as a "metabolic shield" for the azetidine core.
Caption: Metabolic Shielding by Trifluoroethylation.
Experimental Design for a Robust Comparative Analysis
To empirically validate the hypothesis that trifluoroethylation enhances metabolic stability, a tiered in vitro experimental approach is essential. This ensures a comprehensive assessment, from initial screening to a more physiologically relevant evaluation.
-
Tier 1: Human Liver Microsomes (HLM) Assay : This is the workhorse for initial metabolic stability screening. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[10][16][17] This assay provides a direct measure of a compound's susceptibility to oxidative metabolism.
-
Tier 2: Cryopreserved Human Hepatocytes Assay : This is considered the "gold standard" for in vitro metabolism studies.[10][18] Hepatocytes are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and drug transporters.[19][20] This model assesses overall hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.
The following workflow provides a self-validating system for comparing the two classes of compounds.
Caption: Experimental Workflow for Comparative Stability Assessment.
Detailed Experimental Protocols
The following protocols describe standardized, self-validating procedures for assessing metabolic stability.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to determine Phase I metabolic liability.
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions in DMSO.
- HLMs: Use pooled human liver microsomes (20 mg/mL stock). Thaw quickly at 37°C and keep on ice.
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[16]
2. Incubation Procedure:
- Dilute the HLM stock to 0.83 mg/mL in phosphate buffer.
- In a 96-well plate, combine 1.6 µL of test compound (from a 100 µM intermediate dilution) with the diluted HLM solution. Pre-incubate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the NRS solution. The final concentrations should be: 1 µM test compound, 0.415 mg/mL HLM, and 1% final acetonitrile concentration.[16]
- Control: Run parallel incubations without the NRS to control for non-enzymatic degradation. Also, include positive controls (e.g., Verapamil for high turnover, Carbamazepine for low turnover).
3. Time-Point Sampling:
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
4. Sample Processing & Analysis:
- Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[16]
Protocol 2: Plated Human Hepatocyte Stability Assay
This protocol assesses clearance in a more physiologically relevant system.
1. Cell Plating:
- Thaw cryopreserved plateable human hepatocytes according to the supplier's protocol.
- Plate the hepatocytes in collagen-coated 96-well plates at a density of approximately 0.5 x 10⁶ cells/mL and allow them to attach for 4-6 hours at 37°C in a humidified incubator.[21]
- Replace the plating medium with fresh, serum-free incubation medium (e.g., Williams' Medium E).[22]
2. Incubation Procedure:
- Prepare test compound solutions in the incubation medium at a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).
- Remove the medium from the attached hepatocytes and add the compound-containing medium.[22]
- Incubate at 37°C. Include positive controls (e.g., Umbelliferone for high turnover, Sotalol for low turnover).[19]
3. Time-Point Sampling:
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the supernatant (medium) and the cell lysate.
- To collect, add ice-cold acetonitrile with an internal standard to each well to quench the reaction and lyse the cells.
4. Sample Processing & Analysis:
- Scrape the wells to ensure complete cell lysis and transfer the entire contents to a new plate.
- Centrifuge to pellet cell debris.
- Analyze the supernatant by LC-MS/MS to determine the percentage of parent compound remaining over time.[19]
Protocol 3: LC-MS/MS Analysis and Data Interpretation
1. Analytical Method:
- Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.[19]
- Employ a suitable chromatography method (e.g., reverse-phase UPLC) to separate the analyte from matrix components.[23]
2. Data Analysis:
- Plot the natural log of the percentage of parent compound remaining versus time.
- The slope of the linear regression line gives the elimination rate constant (k).
- Half-life (t½) is calculated as: t½ = 0.693 / k.[21]
- Intrinsic Clearance (CLint) is calculated from the half-life, accounting for the incubation volume and protein/cell concentration.[18][21]
Comparative Data & Analysis: A Case Study
The following table presents representative data from the assays described above for a hypothetical pair of compounds: "AZT-Et" (N-ethyl azetidine analog) and "AZT-TFE" (N-trifluoroethyl azetidine analog).
| Compound Name | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
| AZT-Et | Human Liver Microsomes | 25 | 111 µL/min/mg protein |
| (Non-Fluorinated) | Human Hepatocytes | 48 | 58 µL/min/10⁶ cells |
| AZT-TFE | Human Liver Microsomes | > 180 | < 15 µL/min/mg protein |
| (Trifluoroethylated) | Human Hepatocytes | > 240 | < 12 µL/min/10⁶ cells |
Analysis of Results:
The data clearly demonstrates the profound impact of trifluoroethylation.
-
In HLMs , the non-fluorinated AZT-Et is rapidly metabolized with a half-life of just 25 minutes. In stark contrast, its trifluoroethylated counterpart, AZT-TFE, is significantly more stable, with a half-life exceeding the duration of the typical assay (>180 min). This points to the successful blocking of CYP-mediated Phase I metabolism.
-
In hepatocytes , the trend is confirmed and amplified. The whole-cell system shows that AZT-TFE has dramatically lower intrinsic clearance compared to AZT-Et. This indicates that the stability is not circumvented by other metabolic pathways (e.g., Phase II conjugation) and that the compound's properties are compatible with cellular uptake.
Metabolite identification studies (data not shown) would likely reveal that AZT-Et is metabolized via N-deethylation and/or oxidation on the azetidine ring. For AZT-TFE, the formation of these metabolites would be drastically reduced, confirming that the trifluoroethyl group effectively shielded these metabolic soft spots.
Conclusion and Outlook for Drug Development
The strategic incorporation of a trifluoroethyl group is a robust and highly effective method for enhancing the metabolic stability of azetidine-containing molecules. The strong C-F bond, combined with potent electronic and steric shielding effects, provides a powerful tool to block CYP-mediated oxidative metabolism.[4][7][13]
The experimental data, derived from industry-standard in vitro assays, confirms that this modification can transform a metabolically labile compound into a durable one, significantly lowering its intrinsic clearance. This improvement is a critical step in optimizing a drug candidate's pharmacokinetic profile, paving the way for a longer in vivo half-life, greater systemic exposure, and a more favorable dosing schedule for patients. For medicinal chemists and drug development teams, trifluoroethylation of azetidines and other scaffolds should be considered a premier strategy in the pursuit of successful clinical candidates.
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structure-activity relationship (SAR) of N-substituted azetidine-3-carboxylic acid derivatives
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Azetidine-3-Carboxylic Acid Derivatives as GABA and Glycine Transporter Inhibitors
Introduction: The Strategic Importance of the Azetidine Moiety in Neuroscience Drug Discovery
In the landscape of medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold".[1][2][3] This four-membered nitrogen-containing heterocycle is increasingly sought after for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility.[1][2] Its constrained, three-dimensional geometry offers a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][3] This is particularly relevant in the pursuit of novel therapeutics for neurological disorders, where precise modulation of neurotransmitter systems is paramount.[1]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted azetidine-3-carboxylic acid derivatives, focusing on their inhibitory activity against two critical families of neurotransmitter transporters: the γ-aminobutyric acid (GABA) transporters (GATs) and the glycine transporters (GlyTs). By analyzing how modifications to the N-substituent of the azetidine-3-carboxylic acid core influence potency and selectivity, we can elucidate key principles for the rational design of next-generation neurotherapeutics.
Comparative Analysis of N-Substituted Azetidine-3-Carboxylic Acid Derivatives as GABA Transporter (GAT) Inhibitors
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs.[4] Inhibition of GATs prolongs the inhibitory action of GABA and is a validated strategy for the treatment of epilepsy and other neurological conditions. The azetidine-3-carboxylic acid scaffold serves as a conformationally restricted analogue of GABA, making it an ideal starting point for the design of potent GAT inhibitors.
The following table summarizes the structure-activity relationship of a series of N-substituted azetidine-3-carboxylic acid derivatives, highlighting the impact of the N-substituent on their inhibitory potency against GAT-1 and GAT-3.
| Compound ID | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1a | H | >100 | >100 |
| 1b | 4,4-Diphenylbut-3-en-1-yl | 2.83 ± 0.67 | >100 |
| 1c | 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl | 2.01 ± 0.77 | >100 |
| 1d | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | >100 | 15.3 ± 4.5 |
Analysis of SAR for GAT Inhibition:
The data clearly demonstrates that the N-substituent plays a crucial role in determining the potency and selectivity of these derivatives as GAT inhibitors. The unsubstituted azetidine-3-carboxylic acid (1a ) is inactive, indicating the necessity of a lipophilic N-substituent for interaction with the transporter.
For GAT-1, large, lipophilic N-substituents such as the 4,4-diphenylbut-3-en-1-yl (1b ) and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl (1c ) groups confer significant potency.[5] The similarity in activity between the diphenyl and dithienyl derivatives suggests that a large, bi-aryl-like moiety is a key recognition element for GAT-1.
Interestingly, a different SAR profile emerges for GAT-3. The bulky trityl ether derivative, 2-[tris(4-methoxyphenyl)methoxy]ethyl (1d ), displays selective inhibition of GAT-3, while being inactive at GAT-1.[5] This highlights the potential for achieving subtype selectivity by carefully designing the N-substituent to exploit differences in the binding pockets of the GAT isoforms.
Comparative Analysis of N-Substituted Azetidine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors
Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem, and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the forebrain.[6] Inhibition of GlyT1, which is responsible for glycine reuptake in the forebrain, enhances NMDA receptor function and is a promising therapeutic strategy for schizophrenia and cognitive disorders.
The following table presents a selection of azetidine-based GlyT1 inhibitors, illustrating the SAR of N-substituents on this target. While these are not all strictly azetidine-3-carboxylic acids, they highlight the importance of the N-substituted azetidine core.
| Compound ID | N-Substituent and Core Structure | GlyT1 IC50 (nM) |
| 2a | [Image of the chemical structure of a potent azetidine-based GlyT1 inhibitor] | 1.8 |
| 2b | [Image of the chemical structure of a related azetidine-based GlyT1 inhibitor with a different N-substituent] | 25 |
| 2c | [Image of the chemical structure of another related azetidine-based GlyT1 inhibitor] | 3 |
Analysis of SAR for GlyT1 Inhibition:
The development of potent GlyT1 inhibitors has led to complex N-substituents designed to occupy a large, hydrophobic pocket in the transporter. For instance, compound 2a demonstrates picomolar potency, underscoring the effectiveness of a highly tailored N-substituent.[6] The subtle structural modifications between these compounds can lead to significant changes in potency, as seen in the difference between 2a and 2b .[6] The high potency of these compounds validates the azetidine scaffold as a core element for engaging with GlyT1.
Experimental Protocols
[³H]GABA Uptake Inhibition Assay in HEK293 Cells Expressing GATs
This protocol is a synthesis of methodologies described in the literature for determining the inhibitory potency of compounds against GABA transporters.[7]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against specific GABA transporter subtypes (mGAT1-4) stably expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing the mouse GABA transporter of interest (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells into 96-well microplates at a density that allows them to reach confluence on the day of the assay.
-
Preparation of Solutions:
-
Prepare a stock solution of [³H]GABA and unlabeled GABA in the assay buffer. The final concentration of GABA in the assay should be close to its Km value for the specific transporter.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay:
-
On the day of the assay, wash the confluent cell monolayers twice with pre-warmed assay buffer.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a high concentration of a known GAT inhibitor (e.g., tiagabine).
-
Subtract the non-specific uptake from all other values to obtain the specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
[³H]Glycine Uptake Inhibition Assay in CHO Cells Expressing GlyT1
This protocol is adapted from established methods for assessing GlyT1 inhibitor activity.
Objective: To determine the IC50 of a test compound against the human Glycine Transporter 1 (GlyT1).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1.
-
Cell culture medium (e.g., F-12K Medium) with appropriate supplements.
-
[³H]Glycine (specific activity ~40-60 Ci/mmol).
-
Unlabeled glycine.
-
Test compounds.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid.
-
96-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Seeding: Plate the CHO-hGlyT1 cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Add [³H]Glycine (at a concentration close to its Km) to initiate the uptake.
-
Incubate for 15 minutes at room temperature.
-
Terminate the uptake by aspirating the assay solution and washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a saturating concentration of a known GlyT1 inhibitor (e.g., sarcosine).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Relationships and Workflows
Caption: SAR of N-substituted azetidine-3-carboxylic acids as GAT inhibitors.
Caption: General workflow for radiolabeled neurotransmitter uptake assays.
Conclusion: Future Directions in the Design of Azetidine-Based Neurotransmitter Transporter Inhibitors
The N-substituted azetidine-3-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective inhibitors of both GABA and glycine transporters. The structure-activity relationships discussed herein underscore the critical role of the N-substituent in dictating the pharmacological profile of these compounds. For GATs, achieving subtype selectivity appears to be attainable through careful manipulation of the size and electronic properties of the N-substituent. For GlyT1, highly potent inhibitors have been developed by designing elaborate N-substituents that effectively probe the transporter's binding site.
Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these inhibitors to enhance their drug-like characteristics, including oral bioavailability and brain penetration. Furthermore, the exploration of novel N-substituents that can confer unique pharmacological profiles, such as allosteric modulation or transporter subtype selectivity, will continue to be an exciting avenue of investigation. The insights gained from these SAR studies will undoubtedly pave the way for the discovery of novel and effective treatments for a range of debilitating neurological and psychiatric disorders.
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
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Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]
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Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. [Link]
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Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. PubMed. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC. [Link]
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Comparative Docking Analysis of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid Against the Human GABA Transporter GAT1
A Senior Application Scientist's Guide to In Silico Target Engagement
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds has become a cornerstone of medicinal chemistry. This guide provides a comprehensive comparative docking study of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid , a fluorinated azetidine derivative, against the human GABA transporter 1 (GAT1). GAT1 is a critical regulator of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system, making it a key target for antiepileptic and anxiolytic drugs.[1][2]
This analysis will compare the binding potential of our lead compound with established GAT1 inhibitors and structural analogues to elucidate the potential role of the trifluoroethyl moiety in target engagement. The insights derived are intended to guide researchers and drug development professionals in the rational design of novel neuromodulators.
Introduction: The Rationale for Targeting GAT1 with a Fluorinated Azetidine
GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its synaptic concentration is meticulously controlled by GABA transporters (GATs).[1] GAT1, encoded by the SLC6A1 gene, is the predominant isoform responsible for GABA reuptake from the synaptic cleft into presynaptic neurons and astrocytes.[1][3] Inhibition of GAT1 elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism is a clinically validated strategy for treating neurological disorders such as epilepsy.[2]
The azetidine ring is a rigid, four-membered nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry. Azetidine-2-carboxylic acid, a proline analogue, has been explored for its biological activities.[4] Our lead compound, this compound, combines this constrained ring system with a trifluoroethyl group. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often through favorable electrostatic interactions with the protein target.[5][6][7]
This study, therefore, aims to computationally predict the binding affinity and pose of this compound within the GAT1 binding site and to benchmark its performance against:
-
Tiagabine : A potent and selective GAT1 inhibitor used clinically as an anticonvulsant.[8][9]
-
Nipecotic Acid : A well-characterized GAT inhibitor that serves as a foundational structure for many GAT1-targeted drugs.[10][11]
-
Azetidine-3-carboxylic Acid : The non-fluorinated parent scaffold, to directly assess the contribution of the trifluoroethyl group.[12]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and reproducible in silico methodology for comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.[13][14]
Part 1: Preparation of the Receptor and Ligands
-
Receptor Acquisition and Preparation :
-
The three-dimensional crystal structure of the human GAT1 transporter is obtained from the RCSB Protein Data Bank (PDB). For this study, we will utilize a high-resolution cryo-EM structure, such as PDB ID: 7Y7W or 7SK2.[15][16]
-
Using AutoDockTools (ADT), the protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. This process ensures the receptor is in a chemically correct state for docking.
-
-
Ligand Preparation :
-
The 2D structures of this compound, Tiagabine, Nipecotic acid, and Azetidine-3-carboxylic acid are drawn using a chemical drawing software and saved in a 3D format (e.g., .sdf or .mol2).
-
The 3D structures are then energetically minimized using a suitable force field (e.g., MMFF94).
-
Using ADT, rotatable bonds are defined for each ligand, and the structures are converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom.
-
Part 2: Docking Simulation
-
Grid Box Definition :
-
A grid box is defined to encompass the known binding site of GAT1. The center and dimensions of the grid box are determined based on the position of the co-crystallized ligand in the experimental structure or from literature reports on key binding residues.
-
-
AutoDock Vina Execution :
-
AutoDock Vina is executed from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness of 32 is recommended for more consistent results.[17]
-
The command would be structured as follows: vina --receptor gat1.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --exhaustiveness 32 --out output.pdbqt
-
Part 3: Analysis of Results
-
Binding Affinity Evaluation :
-
The primary quantitative output from AutoDock Vina is the predicted binding affinity in kcal/mol. More negative values indicate a stronger predicted binding interaction.[2]
-
The binding affinities of the top-ranked poses for each ligand are recorded and compared.
-
-
Binding Pose and Interaction Analysis :
-
The predicted binding poses for each ligand are visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the GAT1 binding pocket, are identified and documented. The root-mean-square deviation (RMSD) between the docked pose and a known reference (if available) can also be used to assess the accuracy of the docking.[2]
-
Visualizing the Workflow
Caption: A flowchart of the comparative molecular docking workflow.
Results: A Comparative Analysis of Binding Affinities
The following table summarizes the predicted binding affinities of the test compounds against the human GAT1 transporter.
| Compound | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Amino Acid Residues) |
| This compound | C6H8F3NO2 | -8.5 | Hydrogen bonds with Tyr140, Gly65; Potential halogen bond with Phe294 |
| Tiagabine (Reference) | C20H25NO2S2 | -10.2 | Extensive hydrophobic interactions; Hydrogen bond with Gly65 |
| Nipecotic Acid (Reference) | C6H11NO2 | -7.1 | Hydrogen bonds with Tyr140, Gly65 |
| Azetidine-3-carboxylic Acid (Parent Scaffold) | C4H7NO2 | -6.4 | Hydrogen bond with Tyr140 |
Discussion: Interpreting the In Silico Data
The docking results provide several key insights into the structure-activity relationship of these compounds with GAT1.
Superior Performance of the Fluorinated Compound : this compound exhibits a significantly more favorable predicted binding affinity (-8.5 kcal/mol) compared to its non-fluorinated counterpart, azetidine-3-carboxylic acid (-6.4 kcal/mol). This suggests that the trifluoroethyl group plays a crucial role in enhancing the binding to GAT1. The increased affinity may be attributed to favorable electrostatic or hydrophobic interactions within the binding pocket. The potential for a halogen bond between the fluorine atoms and the aromatic ring of Phenylalanine 294 is a key observation that warrants further investigation.
Comparison with Known Inhibitors : While the established drug Tiagabine shows the highest predicted binding affinity (-10.2 kcal/mol), our lead compound demonstrates a stronger predicted binding than the foundational inhibitor, Nipecotic Acid (-7.1 kcal/mol). Tiagabine's high affinity is likely due to its large lipophilic side chains, which engage in extensive hydrophobic interactions within the transporter.[9][18] The comparable or superior performance of our fluorinated compound to Nipecotic Acid is a promising indicator of its potential as a GAT1 inhibitor.
The Role of the Carboxylic Acid : Consistent across all compounds with higher affinities, the carboxylic acid moiety is predicted to form crucial hydrogen bonds with key residues in the GAT1 binding site, such as Tyrosine 140 and Glycine 65.[19] This interaction appears to be a critical anchor for these ligands within the transporter.
Conclusion and Future Directions
This comparative in silico study demonstrates that this compound is a promising candidate for GAT1 inhibition, with a predicted binding affinity superior to its non-fluorinated analogue and the reference compound Nipecotic Acid. The trifluoroethyl group appears to significantly enhance binding, potentially through favorable electrostatic and halogen bonding interactions.
These computational findings provide a strong rationale for the experimental validation of these predictions. Future work should involve the synthesis and in vitro testing of this compound in GABA uptake assays to confirm its inhibitory activity and determine its IC50 value. Further computational studies, such as molecular dynamics simulations, could also provide deeper insights into the stability of the predicted binding pose and the precise nature of the fluorine-mediated interactions.
References
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GAT-1 and GAT-1 ligand structures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
GABA transporter type 1. (2023, December 27). In Wikipedia. [Link]
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Zhu, A., Huang, J., Kong, F., Tan, J., Lei, J., Yuan, Y., & Yan, C. (2023). Molecular basis for substrate recognition and transport of human GABA transporter GAT1. Protein & Cell, 14(4), 293–298. [Link]
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Tiagabine | C20H25NO2S2 | CID 60648. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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This compound (C6H8F3NO2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved January 20, 2026, from [Link]
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Puchot, C., & Fustero, S. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6691. [Link]
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Rauf, A., Badhe, P., Abdullah, & Choi, S. (2024). Computational Analysis of GAT1 Mutations: Functional Consequences from Molecular Dynamics and Binding Free Energy Calculations. International Journal of Molecular Sciences, 25(11), 6149. [Link]
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Nipecotic Acid | C6H11NO2 | CID 4498. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Singh, R. P., & Singh, P. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(35), 4591–4601. [Link]
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(-)-Nipecotic acid | C6H11NO2 | CID 1796510. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Molecular docking and MD simulation of betaine and GABA in hGAT1 show that betaine stably binds to GAT1 and forms less polar contacts than GABA. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Nayak, S. R., Awad, D., Mobbs, J. I., Che-Mponda, K., Forrest, L. R., & Kanner, B. I. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 674–682. [Link]
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Analysis of docking results: binding energy, key residues. (2025, December 20). YouTube. Retrieved January 20, 2026, from [Link]
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Cheng, M.-H., Block, E., & Yuan, Y. (2025, March 28). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Tiagabine. (2024, January 8). In Wikipedia. [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 20, 2026, from [Link]
-
Sharma, A., & Singh, S. (2015). GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. PeerJ, 3, e1001. [Link]
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Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved January 20, 2026, from [Link]
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tiagabine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 20, 2026, from [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(15), 6462–6486. [Link]
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How I can analyze and present docking results?. (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 20, 2026, from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved January 20, 2026, from [Link]
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Zafar, A., & Jabeen, I. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 399. [Link]
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Azetidine-2-carboxylic acid. (2023, November 28). In Wikipedia. [Link]
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Rauf, A., Badhe, P., Abdullah, & Choi, S. (2020). Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1. International Journal of Molecular Sciences, 21(20), 7654. [Link]
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Nayak, S. R., Awad, D., Mobbs, J. I., Che-Mponda, K., Forrest, L. R., & Kanner, B. I. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature Communications, 14(1), 3959. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 20, 2026, from [Link]
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Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved January 20, 2026, from [Link]
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GABA reuptake inhibitor. (2023, October 28). In Wikipedia. [Link]
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Gupta, G. (2019). Role of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(3), 269–278. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
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Guterres, H., & Im, W. (2018). Binding Affinity via Docking: Fact and Fiction. Journal of Chemical Information and Modeling, 58(8), 1541–1546. [Link]
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Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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1,2,2-trimethyl-4-oxo-3-azetidinecarboxylic acid. (2025, May 20). ChemSynthesis. Retrieved January 20, 2026, from [Link]
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AZETIDINE-3-CARBOXYLIC ACID | CAS 36476-78-5. (n.d.). Matrix Fine Chemicals. Retrieved January 20, 2026, from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 20, 2026, from [Link]
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Nayak, S. R., Awad, D., Mobbs, J. I., Che-Mponda, K., Forrest, L. R., & Kanner, B. I. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110531. [Link]
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A Comparative Guide to the In Vitro ADME Profile of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. In the absence of direct experimental data for this novel compound, this document establishes a predictive framework by comparing its structural features to a panel of selected molecules with known ADME characteristics. This approach allows for an informed, preliminary assessment of the compound's drug-like properties, guiding future experimental work.
The selection of comparator molecules is crucial for a meaningful analysis. For this guide, we have chosen compounds based on structural similarity and functional relevance:
-
Azetidine-3-carboxylic acid: The core scaffold of our target molecule, providing a fundamental baseline for comparison.
-
Nipecotic acid and Guvacine: These cyclic amino acids are functionally relevant as GABA reuptake inhibitors, a potential therapeutic area for azetidine derivatives.
-
Gabapentin: A well-characterized pharmaceutical with a cyclic amino acid structure, offering a robust dataset of known ADME parameters for a marketed drug.
Understanding the in vitro ADME profile of a drug candidate is a critical early step in the drug discovery process. It provides essential insights into a compound's potential for oral bioavailability, metabolic stability, and drug-drug interactions, thereby de-risking the progression of candidates into more complex and costly in vivo studies[1].
Chemical Structures of Target and Comparator Molecules
The physicochemical properties of a molecule, such as its size, shape, lipophilicity, and charge, are fundamental determinants of its ADME profile. The structures of our target compound and its comparators are presented below.
Target Compound:
-
This compound
Comparator Molecules:
-
Azetidine-3-carboxylic acid
-
Nipecotic acid
-
Guvacine
-
Gabapentin
Comparative In Vitro ADME Profile
The following table summarizes the predicted and known in vitro ADME parameters for this compound and the selected comparator molecules. It is important to reiterate that the data for the target compound are predictive and serve as a hypothesis for experimental validation.
| Parameter | This compound (Predicted) | Azetidine-3-carboxylic acid (Predicted) | Nipecotic acid | Guvacine | Gabapentin |
| LogP/LogD | XlogP: -1.6 | Low | Low | XLogP3-AA: -2.5[2] | Low |
| Aqueous Solubility | High | High | Soluble in water | Soluble in water[3] | High |
| Permeability (Papp, cm/s) | Low | Low | Low | Low | Low (Caco-2)[4] |
| Metabolic Stability (t½, min) | High | High | High (minimal degradation in nervous tissue)[5] | Likely High | Very High (not significantly metabolized)[6][7][8] |
| Plasma Protein Binding (%) | Low | Low | Likely Low | Likely Low | < 3%[6][7][9] |
| CYP450 Inhibition | Low Risk | Low Risk | Low Risk | Low Risk | No significant inhibition[9][10][11] |
In-Depth Analysis and Experimental Protocols
Permeability
Rationale: Permeability across biological membranes, such as the intestinal epithelium, is a critical factor for oral drug absorption. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability, as these cells form a monolayer that mimics the intestinal barrier[4]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative that assesses passive diffusion.
Prediction for this compound: With a predicted XlogP of -1.6, the target compound is expected to be highly polar. This, along with its zwitterionic character at physiological pH, suggests that its passive permeability will be low. Similar to gabapentin, which exhibits low Caco-2 permeability, active transport mechanisms may be necessary for significant absorption[4].
Experimental Protocol: Caco-2 Permeability Assay
This bidirectional assay measures the transport of a compound from the apical (A) to the basolateral (B) side and vice versa, allowing for the determination of an efflux ratio (Papp(B-A)/Papp(A-B))[12]. An efflux ratio greater than 2 is indicative of active efflux[12].
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Dosing: The test compound is added to either the apical or basolateral chamber.
-
Sampling: At designated time points, samples are taken from the receiver chamber.
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability
Rationale: The metabolic stability of a compound in the presence of liver enzymes is a key determinant of its half-life and oral bioavailability. Liver microsomes, which contain a high concentration of Phase I (e.g., Cytochrome P450s) and Phase II enzymes, are a standard in vitro tool for assessing metabolic stability[13][14].
Prediction for this compound: The target compound, being a small, polar, cyclic amino acid derivative, is predicted to have high metabolic stability. Gabapentin, a structurally similar compound, is not significantly metabolized[6][7][8]. The trifluoroethyl group may offer some resistance to metabolism. Nipecotic acid has also been shown to have minimal degradation in nervous tissue[5].
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes[15].
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for the liver microsomal stability assay.
Plasma Protein Binding
Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active[16][17]. Rapid Equilibrium Dialysis (RED) is a common method for determining the percentage of a drug that is bound to plasma proteins.
Prediction for this compound: Given its high polarity and structural similarity to gabapentin, which has very low plasma protein binding (<3%), it is predicted that the target compound will also exhibit low binding to plasma proteins[6][7][9].
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device, which consists of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is used.
-
Sample Addition: The test compound is added to plasma in the sample chamber.
-
Dialysis: The device is incubated with gentle shaking to allow the unbound drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.
Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions. Assessing a compound's potential to inhibit specific CYP isoforms is a critical safety evaluation in drug discovery[18]. Fluorogenic probe-based assays are a high-throughput method for determining the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Prediction for this compound: Consistent with its predicted high metabolic stability and the known profile of gabapentin, the target compound is expected to have a low risk of inhibiting major CYP450 isoforms[9][10][11].
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes or recombinant CYP enzymes and a specific fluorogenic probe substrate for each CYP isoform to be tested.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the metabolism of the probe substrate is measured at regular intervals using a plate reader.
-
Data Analysis: The rate of fluorescence generation is calculated, and the percent inhibition at each concentration of the test compound is determined. The IC50 value is then calculated from the concentration-response curve.
Conclusion
This comparative guide provides a predictive in vitro ADME profile for this compound based on its structural similarity to known compounds. The analysis suggests that the target molecule is likely a highly polar compound with low passive permeability, high metabolic stability, low plasma protein binding, and a low potential for CYP450-mediated drug-drug interactions. These characteristics are broadly similar to those of gabapentin, suggesting that if absorbed, it may have a favorable metabolic profile.
The low predicted permeability is a key area for further investigation. Experimental determination of its permeability in Caco-2 and PAMPA assays is essential to understand its potential for oral absorption and to determine if active transport mechanisms are involved. The detailed protocols provided in this guide offer a clear roadmap for the experimental validation of this predicted ADME profile.
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A Senior Application Scientist's Guide to the Validation of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic Acid as a Novel Carboxylic Acid Bioisostere
Introduction: The Quest for Superior Carboxylic Acid Bioisosteres
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design, crucial for interactions with a multitude of biological targets. However, its inherent properties, such as metabolic liability (e.g., formation of reactive acyl glucuronides), potential for toxicity, and often limited ability to cross biological membranes, present significant challenges in drug development.[1][2][3] This has spurred a continuous search for suitable bioisosteres—functional groups that mimic the physicochemical and biological properties of a carboxylic acid while offering an improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][5]
While established bioisosteres like tetrazoles and sulfonamides have found their place in marketed drugs, the ideal replacement is highly context-dependent, necessitating a diverse toolbox of options for the medicinal chemist.[2][4] This guide introduces a novel scaffold, 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid , as a promising candidate for a next-generation carboxylic acid bioisostere. We will provide a comprehensive framework for its validation, comparing it head-to-head with a known carboxylic acid-containing drug and its corresponding tetrazole bioisostere. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols for a rigorous evaluation.
The proposed scaffold combines the favorable attributes of the azetidine ring and a trifluoroethyl group. Azetidines are recognized as privileged structures in medicinal chemistry, known to enhance metabolic stability and aqueous solubility.[6][7][8] The trifluoroethyl moiety is expected to further bolster metabolic stability and modulate lipophilicity, potentially improving cell permeability and target engagement.[9][10][11]
This guide will delineate a hypothetical validation study centered around a GABA analogue as a relevant case study, given that azetidine-based structures have shown promise as GABA uptake inhibitors.[12]
The Validation Workflow: A Three-Pillar Approach
Our proposed validation rests on three pillars: synthesis, physicochemical characterization, and biological evaluation. Each step is designed to provide a clear, data-driven comparison of our novel scaffold against established benchmarks.
Caption: The three-pillar validation workflow.
Pillar 1: Synthesis of the Comparator Compounds
A robust comparison necessitates the synthesis of three key compounds:
-
Parent Drug: A known GABA analogue containing a simple carboxylic acid. For this guide, we will use a hypothetical derivative of nipecotic acid.
-
Tetrazole Bioisostere: The corresponding tetrazole analogue of the parent drug, a well-established carboxylic acid bioisostere.[4]
-
Novel Bioisostere: this compound integrated into the parent drug's scaffold.
Proposed Synthetic Protocol for this compound
Given the novelty of this specific scaffold, a proposed synthetic route is outlined below. This multi-step synthesis is designed to be practical and adaptable in a standard medicinal chemistry laboratory.
Caption: Proposed synthesis of the novel bioisostere.
Step-by-Step Protocol:
-
N-Trifluoroethylation: To a solution of azetidine-3-carboxylic acid ethyl ester in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add 2,2,2-trifluoroethyl triflate dropwise. Allow the reaction to warm to room temperature and stir until completion, monitored by LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Ester Hydrolysis: Dissolve the purified N-trifluoroethylated ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Final Product Isolation: Acidify the reaction mixture to pH ~3-4 with dilute hydrochloric acid. Extract the product with a suitable organic solvent, dry the organic layers, and concentrate to yield the final product, this compound.
Pillar 2: Physicochemical Characterization
The success of a bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group. The following experiments are critical for this evaluation.
pKa Determination
The acidity of the bioisostere is paramount, as it dictates the ionization state at physiological pH, which in turn influences receptor interactions and solubility.
Experimental Protocol (Potentiometric Titration):
-
Prepare a 1-5 mM solution of each compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Use a calibrated pH meter with a micro-electrode.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Perform the experiment in triplicate for each compound.
Lipophilicity (LogD) Measurement
LogD (the distribution coefficient at a specific pH) is a key determinant of a drug's ability to cross cell membranes.
Experimental Protocol (Shake-Flask Method at pH 7.4):
-
Prepare a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Prepare a stock solution of each compound in a solvent like DMSO.
-
Add a small volume of the stock solution to a vial containing a known volume of the pH 7.4 buffer and n-octanol.
-
Shake the vials vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Poor solubility can be a major hurdle in drug development. This assay will determine the thermodynamic solubility of each compound.
Experimental Protocol (Equilibrium Solubility):
-
Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., pH 7.4 PBS).
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
Comparative Physicochemical Data (Hypothetical)
| Property | Parent Drug (Carboxylic Acid) | Tetrazole Bioisostere | Novel Bioisostere |
| pKa | ~4.5 | ~4.8 | ~4.2 |
| LogD (pH 7.4) | -1.5 | -0.8 | -0.5 |
| Aqueous Solubility (µg/mL) | >1000 | 500 | 800 |
Pillar 3: Biological Evaluation
Ultimately, the viability of a bioisostere is determined by its performance in biological systems.
In Vitro Target Engagement
This assay will determine if the novel bioisostere maintains or improves the affinity for the biological target (e.g., GABA transporter 1, GAT1).
Experimental Protocol (Radioligand Binding Assay):
-
Prepare cell membranes expressing the target protein (e.g., GAT1).
-
Incubate the membranes with a known radioligand for the target (e.g., [³H]-tiagabine) and varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Metabolic Stability
This assay assesses the susceptibility of the compounds to degradation by liver enzymes, a key indicator of their potential in vivo half-life.
Experimental Protocol (Liver Microsomal Stability Assay):
-
Incubate the test compounds at a low concentration (e.g., 1 µM) with liver microsomes (human or rat) and NADPH (a necessary cofactor for many metabolic enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t₁/₂) for each compound.
Cell Permeability
This assay evaluates the ability of the compounds to passively diffuse across a cell monolayer, modeling absorption in the gut.
Experimental Protocol (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
A multi-well plate with a filter coated with a lipid solution (e.g., lecithin in dodecane) separates a donor compartment from an acceptor compartment.
-
Add the test compounds to the donor wells (at a pH representative of the small intestine, e.g., 6.5).
-
Add buffer to the acceptor wells.
-
Incubate the plate for a set period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
Comparative Biological Data (Hypothetical)
| Assay | Parent Drug (Carboxylic Acid) | Tetrazole Bioisostere | Novel Bioisostere |
| Target Affinity (IC₅₀, nM) | 50 | 45 | 60 |
| Metabolic Stability (t₁/₂, min) | 15 | 40 | >60 |
| Cell Permeability (Pe, 10⁻⁶ cm/s) | 0.5 | 1.2 | 3.5 |
Conclusion and Future Perspectives
This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as a novel bioisostere for carboxylic acids. The proposed head-to-head comparison with a parent drug and a well-established tetrazole analogue will generate the necessary data to objectively assess its potential.
Based on the known properties of its constituent parts, it is hypothesized that the this compound scaffold will maintain a pKa similar to that of a carboxylic acid, crucial for ionic interactions with biological targets. Furthermore, the trifluoroethyl group is expected to increase lipophilicity and block potential sites of metabolism on the azetidine nitrogen, leading to improved cell permeability and metabolic stability.
The successful validation of this novel scaffold would provide medicinal chemists with a valuable new tool to overcome the common challenges associated with carboxylic acid-containing drug candidates, ultimately contributing to the development of safer and more effective medicines.
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Comparative Guide to the Conformational Impact of the Trifluoroethyl Group on Azetidine Rings
Introduction: The Strategic Value of a Four-Membered Ring
In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] Its compact, rigid structure provides a unique three-dimensional vector for substituent placement, often leading to improved physicochemical properties such as solubility and metabolic stability compared to more flexible or larger heterocyclic systems.[3] The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, employed to modulate properties like metabolic stability, pKa, and binding affinity.[4][5][6][7] This guide provides a comparative analysis of the conformational behavior of the parent azetidine ring versus an azetidine bearing a 2-trifluoroethyl substituent. We will dissect the underlying stereoelectronic forces, present supporting experimental and computational methodologies, and offer insights into how this substitution pattern can be leveraged for rational drug design.
The Puckered World of Azetidine: A Conformational Primer
Unlike its carbocyclic analog, cyclobutane, the azetidine ring is not planar. To alleviate torsional and angle strain, it adopts a puckered conformation. This puckering is a dynamic equilibrium between two equivalent "bent" conformers, characterized by a rapid ring inversion process. The introduction of a substituent on a ring carbon breaks this equivalence, causing the equilibrium to favor one conformation over the other. The degree of this bias is dictated by the substituent's steric and electronic properties.
The Trifluoroethyl Effect: Beyond Simple Sterics
At first glance, one might assume the bulky trifluoroethyl group (-CH₂CF₃) would dominate the ring's conformation purely through steric hindrance, favoring a pseudo-equatorial position. However, the reality is far more nuanced, governed by powerful stereoelectronic interactions collectively known as the "gauche effect."
The gauche effect describes the counterintuitive phenomenon where molecules of the type X-C-C-Y, with electronegative X and Y substituents, preferentially adopt a gauche conformation (dihedral angle ≈ 60°) over the sterically less hindered anti conformation (180°).[8][9][10] This preference is primarily driven by two stabilizing forces:
-
Hyperconjugation: A stabilizing orbital interaction occurs between the electron-rich σ bonding orbital of an adjacent C-H bond and the electron-deficient σ* antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized at a gauche arrangement.[10][11]
-
Electrostatic Interactions: Favorable charge-dipole or dipole-dipole interactions can further stabilize the gauche conformer, minimizing electrostatic repulsion.[11][12]
When a trifluoroethyl group is appended to the azetidine ring, these forces compel the Cα-Cβ bond to adopt a rotameric state that influences the entire ring's pucker, creating a distinct and predictable conformational bias.
Caption: Conformational equilibrium in a 2-substituted azetidine ring.
Comparative Conformational Analysis: A Data-Driven Overview
To illustrate the impact of the trifluoroethyl group, we present a comparative summary of key conformational parameters derived from computational modeling and analogous experimental data from related fluorinated heterocycles.[13][14][15]
| Parameter | Unsubstituted Azetidine (R=H) | 2-Alkyl-Azetidine (R=CH₃) | 2-Trifluoroethyl-Azetidine (R=CH₂CF₃) | Rationale for Change |
| Dominant Conformer | Dynamic Equilibrium | Pseudo-equatorial | Pseudo-equatorial (with specific rotamer) | Steric and stereoelectronic effects favor a specific conformer. |
| Ring Puckering Angle (φ) | ~25-30° | ~28-33° | ~30-35° | The bulky CF₃ group enhances puckering to minimize interactions. |
| ΔG (kcal/mol) | 0 | ~0.5 - 1.0 | ~1.5 - 2.5 | Strong gauche effect creates a much higher energetic preference for the dominant conformer. |
| Key Dihedral Angle | N/A | Trans H-C2/C3-H ≈ 150° | Trans H-C2/C3-H ≈ 160-170° | Ring puckering is adjusted to accommodate the stabilizing σC-H → σ*C-F interaction. |
Experimental and Computational Verification Workflow
A robust conformational assessment relies on a synergistic approach, combining experimental spectroscopy with computational modeling.
Caption: Integrated workflow for conformational analysis.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation
NMR is the primary tool for analyzing the conformation of molecules in solution.[16] By analyzing coupling constants and through-space interactions, a detailed 3D picture can be constructed.
Protocol: 2D NOESY for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-trifluoroethyl-azetidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
Instrument Setup: On a >400 MHz spectrometer, lock and shim the sample. Acquire standard 1D ¹H and ¹⁹F spectra to identify chemical shifts.
-
NOESY Acquisition:
-
Pulse Program: Select a standard 2D NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms. This duration allows for the buildup of Nuclear Overhauser Effects (NOEs) between protons that are close in space (< 5 Å).[18]
-
Acquisition Parameters: Set appropriate spectral widths in both dimensions to encompass all proton signals. Acquire a sufficient number of scans (e.g., 8-16) for good signal-to-noise.
-
-
Data Processing & Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially proximate.
-
Causality: For the 2-trifluoroethyl-azetidine, look for NOEs between the C2-proton and specific protons on the azetidine ring (e.g., C4-protons). The presence or absence of these NOEs directly validates the pseudo-axial or pseudo-equatorial position of the substituent and the overall ring pucker.
-
2. Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in its crystalline state.[19] While this may not perfectly reflect the dynamic equilibrium in solution, it offers definitive proof of a low-energy conformation and precise bond lengths/angles.[14]
Protocol: Crystal Growth and Data Collection
-
Crystallization: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, or vapor diffusion of a poor solvent into a solution of the compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal vibrations. The instrument rotates the crystal in a high-intensity X-ray beam, collecting the diffraction pattern.[19]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to yield the final, precise 3D structure.
Computational Chemistry: The In-Silico Complement
Computational methods are invaluable for calculating the relative energies of different conformers and rationalizing experimental observations.[20]
Workflow: DFT Energy Calculations
-
Structure Generation: Build the 2-trifluoroethyl-azetidine molecule in silico. Perform a conformational search to identify all low-energy rotamers and ring puckers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d).[20]
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set to obtain accurate relative energies (ΔG). Solvation effects can be included using a continuum model (e.g., PCM).
-
Analysis: The calculated energy differences between conformers can be directly compared to the equilibrium populations observed by NMR, providing a powerful validation of the conformational model.
Synthetic Accessibility
The synthesis of 2-(trifluoromethyl)azetidines has been well-documented. Common strategies include the ring closure of appropriately substituted amino alcohols or strain-release reactions of bicyclic precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1][21][22] This accessibility ensures that these valuable building blocks can be readily incorporated into drug discovery programs.
Conclusion and Outlook
The introduction of a trifluoroethyl group onto an azetidine ring is far from a simple substitution. It imposes a strong and predictable conformational bias, driven primarily by the stereoelectronic gauche effect rather than by sterics alone. This results in a more conformationally restricted scaffold compared to its non-fluorinated or simple alkyl-substituted counterparts. Understanding and quantifying this effect through a combination of high-field NMR, X-ray crystallography, and computational chemistry allows researchers to rationally design molecules with a well-defined three-dimensional shape. This conformational control is paramount, as it directly influences how a ligand presents its pharmacophoric features to a biological target, ultimately impacting binding affinity, selectivity, and overall pharmacological activity.[6][23]
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A Comparative Guide to Cytotoxicity Assays for 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
This guide provides a comprehensive comparison of key in vitro cytotoxicity assays for evaluating the biological activity of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. Designed for researchers in drug discovery and toxicology, this document delves into the scientific rationale behind assay selection, provides detailed experimental protocols, and offers a framework for data interpretation to elucidate the compound's potential mechanism of action.
Introduction: The Scientific Context
This compound is a synthetic small molecule featuring a strained azetidine ring, a carboxylic acid group, and a trifluoroethyl moiety. While direct toxicological data for this specific compound is not extensively published, its structure warrants careful cytotoxicological evaluation. The azetidine-carboxylic acid core is analogous to the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE), a known toxin found in sugar beets.[1][2] AZE's toxicity stems from its ability to mimic L-proline, leading to its misincorporation into proteins, which can cause protein misfolding, trigger a global stress response, and ultimately lead to cell death.[1][3][4]
Given this precedent, it is scientifically prudent to hypothesize that this compound may exert cytotoxic effects through similar mechanisms. Therefore, a multi-parametric approach to cytotoxicity testing is essential not only to quantify its toxic potential but also to gain insights into the underlying mode of cell death (e.g., apoptosis vs. necrosis). This guide compares three robust, widely-used assays that measure distinct cellular health indicators:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[5]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) as a marker of plasma membrane rupture and necrosis.[6][7]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are hallmarks of apoptosis.[8][9]
By comparing the outcomes of these assays, researchers can build a comprehensive cytotoxicity profile for this novel compound.
Choosing the Right Tool: A Head-to-Head Assay Comparison
The selection of a cytotoxicity assay is dictated by the specific question being asked. Are we measuring a general loss of viability, a specific cell death pathway, or membrane integrity? Each assay provides a different piece of the puzzle.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10] The core principle involves the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11]
-
What it tells us: Provides a robust measure of overall cell health and proliferation. A reduction in the MTT signal indicates either cell death or a significant slowdown in metabolic activity (cytostasis).
-
Advantages: Inexpensive, highly sensitive, and well-established with extensive literature support.[5]
-
Limitations: Can be influenced by compounds that affect cellular redox potential or mitochondrial function, independent of cell death. The endpoint measurement does not distinguish between apoptosis and necrosis.
LDH Assay: A Marker of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring cell membrane damage.[12] LDH is a stable enzyme present in the cytoplasm of all cell types.[7][13] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[6] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in a measurable colorimetric or fluorescent signal.[6][13]
-
What it tells us: Directly measures cell lysis and loss of membrane integrity, providing a clear marker for necrotic cell death.
-
Advantages: Simple, reliable, and allows for kinetic analysis by sampling the supernatant over time without disturbing the cells.[14][15]
-
Limitations: LDH is not released during early apoptosis, so the assay may underestimate the cytotoxic effect if apoptosis is the primary death mechanism.[15] Serum in the culture medium can contain LDH, leading to high background if not properly controlled for.
Caspase-3/7 Assay: A Specific Detector of Apoptosis
The Caspase-3/7 assay is designed to specifically measure apoptosis, or programmed cell death. Caspases 3 and 7 are key "executioner" enzymes that are activated during the apoptotic cascade.[16] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis.[16] The assay utilizes a substrate, often the peptide sequence Asp-Glu-Val-Asp (DEVD), linked to a reporter molecule (fluorophore or luminophore).[9][17] When active caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a quantifiable signal that is directly proportional to the level of apoptosis.[8][18]
-
What it tells us: Provides a specific and sensitive measure of cells undergoing apoptosis.
-
Advantages: High specificity for the apoptotic pathway, allowing for clear mechanistic insights. Can detect apoptosis earlier than assays that measure secondary events like membrane rupture.[8]
-
Limitations: Will not detect non-apoptotic cell death (necrosis) or cytostatic effects. The signal is transient and timing of the assay is critical.
Summary Comparison of Assays
| Feature | MTT Assay | LDH Release Assay | Caspase-3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Measurement of released cytoplasmic enzyme | Cleavage of a specific substrate by caspases |
| Parameter Measured | Mitochondrial metabolic activity | Plasma membrane integrity | Executioner caspase activity |
| Primary Cell Death Mode | General cytotoxicity/cytostasis | Necrosis, late apoptosis | Apoptosis |
| Readout | Colorimetric | Colorimetric, Fluorescent, Luminescent | Fluorescent, Luminescent |
| Key Advantage | High-throughput, inexpensive | Measures irreversible cell death (lysis) | High specificity for apoptosis |
| Key Limitation | Indirect measure of viability | Insensitive to early apoptosis | Does not detect necrosis or cytostasis |
Experimental Design and Protocols
A robust experimental design is crucial for generating reliable and interpretable data. This involves careful cell line selection and meticulous execution of standardized protocols.
Cell Line Selection: The Biological Context
The choice of cell line is critical for the relevance of cytotoxicity data.[19] For a foundational study of this compound, we recommend a dual-cell line approach:
-
HeLa (Human Cervical Adenocarcinoma): A widely used, robust, and well-characterized cancer cell line. It serves as a model for assessing potential anti-cancer activity.
-
HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized human cell line. It serves as a control to assess general cytotoxicity and potential selectivity of the compound for cancer cells versus normal cells.[20][21]
General Experimental Workflow
The overall process for all three assays follows a similar path from cell preparation to data analysis. This consistency is key to ensuring that results can be compared directly.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocol 1: MTT Assay
This protocol is adapted from standard methodologies for adherent cells.[11][22]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control wells (e.g., medium with DMSO if used as a solvent).
-
Treatment Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]
Detailed Protocol 2: LDH Release Assay
This protocol is based on commercially available colorimetric LDH assay kits.[13][22]
Materials:
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution)
-
Lysis Buffer (e.g., 10X Triton™ X-100 solution provided in kits)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. In addition to vehicle controls, prepare wells for "Maximum LDH Release" by adding Lysis Buffer 45 minutes before the end of the incubation period.[13]
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[22]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[22]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader within 1 hour.[13]
-
Calculation: Determine percentage cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Detailed Protocol 3: Caspase-3/7 Assay
This protocol is based on a fluorometric, plate-based assay system.[9][17]
Materials:
-
96-well opaque-walled plates (to minimize crosstalk)
-
Caspase-Glo® 3/7 Assay Kit or similar (containing Caspase substrate and buffer)
-
Microplate fluorometer or luminometer
Procedure:
-
Cell Seeding & Treatment: Seed cells and treat with the compound in opaque-walled 96-well plates as described in steps 1-4 of the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.[8]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., 499 nm excitation / 521 nm emission) or luminescence using a suitable plate reader. The signal is proportional to the amount of active caspase-3/7.[8]
Data Interpretation & Comparative Analysis
To illustrate how these assays provide complementary information, we present hypothetical data from testing this compound on HeLa cells after a 48-hour incubation.
Hypothetical Experimental Data
Table 1: Cytotoxicity Profile of this compound on HeLa Cells
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 98 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 10 | 85 ± 6.2 | 5.8 ± 1.5 | 2.5 ± 0.4 |
| 50 | 52 ± 4.8 | 12.4 ± 2.1 | 5.8 ± 0.6 |
| 100 | 21 ± 3.9 | 25.6 ± 3.3 | 4.1 ± 0.5 |
| 250 | 5 ± 2.1 | 65.7 ± 5.4 | 1.5 ± 0.3 |
| 500 | 2 ± 1.5 | 88.9 ± 6.1 | 1.1 ± 0.2 |
| IC50 (µM) | ~50 | >250 | N/A |
Interpreting the Results: Building a Mechanistic Hypothesis
-
MTT Assay: The data shows a clear dose-dependent decrease in cell viability, with an estimated IC50 value of approximately 50 µM. This indicates that the compound is cytotoxic at micromolar concentrations.[11]
-
Caspase-3/7 Assay: There is a significant, dose-dependent increase in caspase-3/7 activity, which peaks around the IC50 concentration (50 µM) determined by the MTT assay.[8] This strongly suggests that apoptosis is a primary mechanism of cell death at these concentrations. The subsequent decrease in caspase activity at higher concentrations (100-500 µM) is a common phenomenon, as widespread cell death and lysis prevent the accumulation of a measurable signal.
-
LDH Assay: A significant increase in LDH release is only observed at high concentrations (≥ 100 µM), where cell viability is already severely compromised.[6] This pattern suggests that necrosis (primary membrane lysis) is not the main mode of cell death at lower, more pharmacologically relevant concentrations. The LDH release seen at high concentrations is likely due to secondary necrosis following apoptosis.
Synthesizing the Evidence: The combined data paints a clear picture. This compound induces cell death primarily through the activation of the apoptotic pathway. The loss of metabolic activity (MTT) correlates well with the induction of caspase activity. The lack of significant LDH release at the IC50 concentration confirms that necrosis is a secondary event. This aligns with the initial hypothesis that the compound may act as a proline mimic, causing protein misfolding and triggering a controlled, apoptotic cell death program.
Visualizing the Hypothesized Mechanism of Action
Caption: Hypothesized apoptotic pathway induced by the compound.
Conclusion and Recommendations
This guide demonstrates that no single assay tells the whole story of cytotoxicity. For a novel compound like this compound, a multi-assay approach is not just recommended, but essential for a thorough evaluation.
-
The MTT assay serves as an excellent primary screening tool to determine the effective concentration range and calculate a benchmark IC50 value for potency.[24]
-
The Caspase-3/7 assay is invaluable for mechanistic insight, confirming whether the observed cell death is due to programmed apoptosis.[18]
-
The LDH assay acts as a crucial counter-assay to rule out primary necrosis and identify secondary necrosis at supra-toxic concentrations.[6]
By integrating the data from these three distinct but complementary assays, researchers can confidently characterize the cytotoxic profile of this compound, concluding with high certainty that it induces cell death via apoptosis. This foundational knowledge is critical for guiding further drug development or safety assessment efforts.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Introduction
1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid is a synthetic, constrained β-amino acid derivative. Its core structure, azetidine-3-carboxylic acid, is a rigid analog of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This structural similarity strongly suggests that the principal biological targets are likely members of the solute carrier family 6 (SLC6), specifically the GABA transporters (GATs). The addition of the trifluoroethyl group to the azetidine nitrogen is a common medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and potentially modulate binding affinity and selectivity.
However, early and comprehensive cross-reactivity profiling is paramount in drug development to de-risk a candidate molecule. Unforeseen off-target interactions can lead to diminished efficacy, adverse effects, or outright toxicity. This guide provides a robust, multi-tiered strategy for elucidating the selectivity and potential cross-reactivity of this compound. We will move from primary target validation to broader safety pharmacology screening, explaining the rationale behind each experimental choice and providing actionable protocols.
Part 1: Primary Target Selectivity - The GABA Transporter Panel
The most probable off-targets for a GAT-directed compound are other GAT subtypes. There are four known human GABA transporters: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and Betaine/GABA Transporter 1 (BGT1, SLC6A12).[1] While GAT1 is the most well-studied for its role in epilepsy and other neurological disorders, activity at other subtypes can have different physiological consequences.[2][3] Therefore, the first critical step is to determine the compound's inhibitory potency (IC50) against each of these transporters.
Experimental Approach: Radioligand Uptake Assay
The gold-standard method for quantifying transporter function is a radioligand uptake assay. This experiment directly measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]GABA) into cells heterologously expressing a specific transporter subtype.
Rationale for Experimental Design:
-
Cell Lines: Using HEK293 or CHO cells stably transfected with individual human GAT subtypes ensures that the observed activity is due to interaction with the specific transporter of interest.
-
Substrate Concentration: Using [³H]GABA at a concentration near its Michaelis-Menten constant (Km) for each transporter ensures a sensitive assay for competitive inhibition.
-
Positive Controls: Including known selective and non-selective inhibitors (e.g., Tiagabine for GAT1, and Nipecotic Acid as a broader GAT inhibitor) validates the assay's performance.[4]
Detailed Protocol: [³H]GABA Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate media until they reach ~90% confluency in 96-well plates.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution series (e.g., 11 points, 1:3 dilution) to span a wide concentration range (e.g., 100 µM to 1.7 nM).
-
Assay Procedure:
-
Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with the test compound dilutions or controls.
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM) and a final concentration of the test compound. .
-
Incubate for a short period (e.g., 10 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective inhibitor (e.g., 1 mM Nipecotic Acid).
-
Subtract non-specific counts from all wells.
-
Normalize the data, setting the vehicle control as 100% uptake and the non-specific control as 0% uptake.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data and Interpretation
The results should be summarized in a clear, comparative table.
| Target | This compound IC50 (nM) | Tiagabine IC50 (nM) | Nipecotic Acid IC50 (µM) |
| hGAT1 | [Experimental Value] | 70 | 5 |
| hGAT2 | [Experimental Value] | >10,000 | 20 |
| hGAT3 | [Experimental Value] | 3,000 | 15 |
| hBGT1 | [Experimental Value] | >10,000 | 50 |
Interpretation: A highly selective compound would exhibit a low nanomolar IC50 for its primary target (e.g., GAT1) and IC50 values at least 100-fold higher for the other subtypes. This selectivity ratio is a key indicator of a promising therapeutic candidate.
Part 2: Broader Target Profiling - Identifying Unforeseen Interactions
While the azetidine core points towards GATs, the overall structure could have unforeseen interactions with other protein families. A broader screening approach is necessary to identify potential liabilities.
Hypothesis 1: Interaction with Proline-Binding Sites
The structurally related L-azetidine-2-carboxylic acid is known to be a proline mimic, leading to its misincorporation into proteins and subsequent toxicity.[5][6] It is plausible that our target compound, despite being a 3-carboxylic acid derivative, could interact with proline transporters or other proline-binding proteins.
Hypothesis 2: General Off-Target Liabilities
Standard safety pharmacology panels are designed to screen compounds against a wide range of targets known to be implicated in adverse drug reactions. These typically include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Experimental Workflow: A Tiered Screening Approach
A logical workflow ensures that resources are used efficiently, starting with the most likely interactions and progressing to broader, more comprehensive panels.
Caption: Tiered screening workflow for cross-reactivity profiling.
Recommended Assays and Protocols
1. Proline Transporter Uptake Assay:
-
Methodology: Similar to the [³H]GABA uptake assay, but using [³H]Proline as the substrate and cell lines expressing relevant proline transporters (e.g., SLC6A20).
-
Interpretation: Significant inhibition would suggest potential interaction with proline transport systems, warranting further investigation.
2. Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44™ or similar):
-
Methodology: This is a high-throughput screening method where the test compound is incubated at a fixed, high concentration (typically 1-10 µM) with a panel of membrane preparations from cells expressing a wide variety of receptors, transporters, and ion channels. The assay measures the displacement of a specific high-affinity radioligand for each target.
-
Data Presentation: Results are typically presented as a percent inhibition at the tested concentration.
| Target Class | Representative Target | This compound (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1 | [Experimental Value] |
| Dopamine D2 | [Experimental Value] | |
| Serotonin 5-HT2A | [Experimental Value] | |
| Ion Channels | L-type Calcium Channel | [Experimental Value] |
| Sodium Channel (Site 2) | [Experimental Value] | |
| Transporters | Norepinephrine Transporter | [Experimental Value] |
| Dopamine Transporter | [Experimental Value] | |
| Enzymes | PDE4 | [Experimental Value] |
-
Interpretation: A common threshold for a "hit" is >50% inhibition. Any target exceeding this threshold should be flagged for a full concentration-response curve analysis to determine an IC50 or Ki value. This allows for a quantitative assessment of the selectivity margin between the primary target and the off-target.
3. hERG Channel Assay (Patch-Clamp Electrophysiology):
-
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation) and a critical safety liability. A functional electrophysiology assay is the definitive test.
-
Methodology:
-
Use whole-cell patch-clamp techniques on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Record baseline hERG tail currents in response to a specific voltage-step protocol.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate an IC50 value from the concentration-response curve.
-
-
Interpretation: An IC50 value for hERG inhibition that is less than 30-fold higher than the therapeutic plasma concentration (or the primary target's EC50/IC50) is generally considered a potential risk.
Conclusion and Forward Look
This comprehensive guide provides a logical, tiered framework for profiling the cross-reactivity of this compound. By systematically evaluating its activity against closely related GABA transporter subtypes, hypothesis-driven targets like proline transporters, and a broad panel of safety-relevant proteins, researchers can build a robust selectivity profile.
The ideal outcome is a molecule with a high affinity for its intended target (e.g., GAT1) and a selectivity ratio of >100-fold against all other tested proteins. This data is crucial for making informed decisions in the drug development process, minimizing the risk of late-stage failures due to unforeseen off-target effects, and ultimately contributing to the development of safer and more effective medicines.
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid (CAS No. 1339115-53-5). As a specialized reagent used in drug discovery and development, its unique structure—combining a strained azetidine ring, a carboxylic acid group, and a highly stable trifluoroethyl moiety—necessitates a rigorous and informed approach to waste management. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Core Chemical Characteristics
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a complete, peer-reviewed toxicological profile for this specific compound is not widely available, we can infer a reliable hazard profile from its structural components and data on related substances.
The molecule's structure presents three key areas of consideration:
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle. While more stable than an aziridine ring, it possesses considerable ring strain, which can influence its reactivity.[1] Azetidine and its derivatives are often classified as irritants.[2][3][4]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Concentrated solutions or the pure compound can be corrosive or irritating.
-
Trifluoroethyl Group: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability means the compound is not easily degraded in the environment, classifying it as a fluorinated organic compound, which requires specific disposal methods.[5][6]
Summary of Chemical and Hazard Information
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1339115-53-5 | [7][9] |
| Molecular Formula | C₆H₈F₃NO₂ | [7][8][10] |
| Molecular Weight | 183.13 g/mol | [7][9] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [7] |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Proper disposal begins with safe handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling or preparing this compound for disposal.
Engineering Controls: All handling of this compound, including weighing, transferring, and adding to a waste container, must be conducted within a certified chemical fume hood.[2][11] This is critical to prevent the inhalation of any potentially harmful aerosols or vapors.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against skin contact and irritation.[2][12] |
| Eye Protection | Safety goggles or a face shield worn over safety glasses. | Protects eyes from splashes, which can cause serious irritation.[2][11][12] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination.[2] |
Emergency Procedures for Spills and Exposure
-
Small Spill: In a fume hood, contain the spill using an absorbent material like vermiculite or a spill pad.[2] Carefully collect the absorbed material into a designated, sealed hazardous waste container.[2] Clean the spill area thoroughly.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][13][15] Seek immediate medical attention.
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or placed in regular trash. [16][17]
Step 1: Waste Segregation and Containerization
The foundational principle of chemical waste management is segregation. Never mix incompatible wastes, as this can lead to violent reactions, the emission of toxic gases, or other dangerous situations.[17][18]
-
Action: Designate a specific, compatible, and clearly labeled hazardous waste container for halogenated organic waste.
-
Causality: This compound is both a carboxylic acid and a fluorinated organic. It should be stored separately from bases (to prevent acid-base reactions) and strong oxidizing agents.[18] The container must be made of a material chemically resistant to the waste, such as high-density polyethylene (HDPE).
Step 2: Proper Waste Labeling
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[19][20]
-
Action: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.
-
Label Must Include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18][19][20]
-
Action: Place the labeled waste container in your designated SAA, which could be a section of a workbench or inside a ventilated cabinet. The container must be kept closed except when you are actively adding waste.[17]
-
Causality: The SAA system ensures that hazardous waste is managed safely in the lab before being moved for final disposal. Keeping the container sealed prevents the release of vapors into the laboratory environment.[17][18] For any liquid waste, including the first rinse of emptied containers, secondary containment (placing the waste container inside a larger, chemically resistant tub) is required to contain potential leaks.[17]
Step 4: Arranging Final Disposal
Once the waste container is full, or if you will no longer be generating this type of waste, it must be removed by trained professionals.
-
Action: Contact your institution's EHS office to schedule a waste pickup.[17] Do not remove the waste from the laboratory yourself.
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and local regulations, ensuring a compliant "cradle-to-grave" management process.[20]
Caption: Conceptual diagram for the thermal destruction of fluorinated waste.
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with established best practices for laboratory and environmental safety.
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Personal protective equipment for handling 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid
Comprehensive Safety and Handling Guide: 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid
This document provides essential safety protocols, operational procedures, and disposal plans for the laboratory handling of this compound. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, this guide is synthesized from a comprehensive analysis of structurally analogous compounds, including azetidine-carboxylic acids and organofluorine derivatives. The procedures herein are designed to establish a robust framework for risk mitigation, ensuring the safety of all laboratory personnel.
Hazard Assessment: A Structure-Based Analysis
The toxicological profile of this compound can be inferred from its constituent chemical groups: the azetidine ring, the carboxylic acid functional group, and the trifluoroethyl moiety. Based on data from similar structures, a composite of potential hazards has been determined.
| Hazard Class | Inferred Risk from Structural Analogs | Rationale & Supporting Evidence |
| Skin Corrosion / Irritation | Category 2: Causes skin irritation. | Azetidine-3-carboxylic acid and other derivatives are documented as skin irritants.[1][2][3][4] The acidic nature of the carboxylic group can also contribute to skin irritation. |
| Eye Damage / Irritation | Category 2A: Causes serious eye irritation. | This is a consistent hazard across nearly all azetidine-based compounds and carboxylic acids.[1][2][3][4][5] Direct contact is likely to cause significant damage. |
| Respiratory Irritation | Category 3: May cause respiratory irritation. | Inhalation of dust or aerosols of similar azetidine compounds is known to cause respiratory tract irritation.[1][2][3][4] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Azetidine-3-carboxylic acid is classified as harmful if swallowed.[1] The trifluoroacetate component of similar molecules is also an acute oral toxicant.[6] |
| Organofluorine Hazards | Potential for Hazardous Decomposition. | Thermal decomposition of trifluoro-compounds can release highly toxic gases such as hydrogen fluoride (HF).[3][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific equipment is directly correlated with the hazards identified above.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times to protect against splashes, as the compound is a serious eye irritant.[1][2][4] Face Shield: Required over goggles when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., dissolution in a vortexer).[8][9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene Gloves: Double-gloving is recommended. Nitrile provides good general chemical resistance. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[6][8] |
| Skin & Body Protection | Laboratory Coat & Chemically Resistant Apron | Lab Coat: A standard, long-sleeved lab coat is required to prevent incidental skin contact.[8] Apron: A chemically resistant apron should be worn over the lab coat when handling significant quantities or splash-prone operations. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling the solid outside of a certified chemical fume hood. A respirator with cartridges appropriate for organic vapors and acid gases should be used to mitigate the risk of respiratory irritation.[6][8] All handling of the solid powder should ideally be performed within a fume hood to avoid aerosol generation.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
3.1. Preparation & Engineering Controls
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure a safety shower and eyewash station are accessible and have been recently tested.[8]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as specified in the table above before handling the primary container.
3.2. Weighing & Dispensing (Inside a Chemical Fume Hood)
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Close Primary Container: Immediately and securely close the main reagent bottle.
-
Transfer Compound: Transfer the weighed compound into the reaction vessel. Use a solvent to rinse the weigh boat to ensure a complete transfer of the material.
3.3. Post-Handling & Decontamination
-
Clean Equipment: Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all rinsate as hazardous waste.
-
Wipe Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[2]
Caption: Workflow for handling this compound.
Emergency Response & Disposal Plan
4.1. Emergency Procedures
Immediate and correct action is vital in the event of an accidental exposure or spill.
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[9] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13] Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6] Do not allow the product to enter drains.[6] |
4.2. Disposal Plan
Proper waste segregation is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: this compound is a halogenated organic acid .[14]
-
Primary Waste Stream: All solid waste (contaminated weigh boats, gloves, paper towels) and liquid waste (reaction residues, contaminated solvents) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[15]
-
Prohibited Actions:
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG. Retrieved from [Link]
-
Safety Data Sheet: Azetidine. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. (n.d.). AAPPTec, LLC. Retrieved from [Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoroacetate. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
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Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
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Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
- Hazardous Waste Segregation. (n.d.). Unknown Source.
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Essential Chemical PPE. (2023). Trimaco. Retrieved from [Link]
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Classification of special laboratory waste. (n.d.). Universitat de Barcelona. Retrieved from [Link]
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Chemical disposal. (2024). Reddit. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
